Technical Documentation Center

3-Aminohexanedioic acid hydrochloride Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-Aminohexanedioic acid hydrochloride

Core Science & Biosynthesis

Foundational

Engineering Peptidomimetics: A Technical Guide to 3-Aminohexanedioic Acid Hydrochloride

Introduction As a Senior Application Scientist in peptide chemistry and drug design, I frequently encounter the challenge of designing therapeutics that resist endogenous enzymatic degradation while retaining high recept...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

As a Senior Application Scientist in peptide chemistry and drug design, I frequently encounter the challenge of designing therapeutics that resist endogenous enzymatic degradation while retaining high receptor affinity. Incorporating non-proteinogenic β -amino acids—specifically 3-Aminohexanedioic acid hydrochloride (also known as β -homoglutamic acid or 3-aminoadipic acid)—is a field-proven strategy to achieve this delicate balance. This whitepaper provides an in-depth technical analysis of its structural properties, biological utility, and specific protocols for its integration into solid-phase peptide synthesis (SPPS).

Section 1: Chemical Identity & Structural Causality

3-Aminohexanedioic acid hydrochloride (CAS: 61884-74-0) is a six-carbon dicarboxylic acid featuring an amino group at the C3 ( β ) position ()[1]. Unlike its α -amino acid counterpart (glutamic acid), the insertion of an additional methylene group into the peptide backbone fundamentally alters the spatial arrangement of the pharmacophore.

Causality Focus: Why the Hydrochloride Salt? In its free zwitterionic form, 3-aminohexanedioic acid is highly susceptible to premature intramolecular cyclization (lactamization) during storage. Formulating it as a hydrochloride salt protonates the β -amino group, effectively neutralizing its nucleophilicity. This chemical choice extends the shelf life and ensures consistent molarity and solubility in polar aprotic solvents (e.g., DMF, NMP) used during synthesis ()[2].

Section 2: Physicochemical Profiling

To facilitate precise stoichiometric calculations and solvent selection, the core physicochemical properties are summarized below ()[3].

PropertyValue
IUPAC Name (3S)-3-aminohexanedioic acid;hydrochloride
CAS Number 61884-74-0
Molecular Formula C6H12ClNO4
Molecular Weight 197.61 g/mol
Synonyms (S)-3-Aminoadipic acid HCl, H- β -homo-Glu-OH·HCl
Boiling Point (Free Base) 318.0 °C – 375.5 °C (Method Dependent)
Melting Point 214.0 °C
Water Solubility 0.132 mol/L
Topological Polar Surface Area 100.6 Ų
Section 3: Biological Mechanism & Logical Relationships

In neuropharmacology, 3-Aminohexanedioic acid acts as a structural analog to glutamate. By mimicking the endogenous neurotransmitter, it can modulate glutamatergic receptors (e.g., NMDA and AMPA receptors) ()[4]. However, the β -linkage introduces significant steric hindrance against standard aminopeptidases, which typically recognize only α -peptide bonds. This logical relationship—structural mimicry combined with enzymatic evasion—drastically increases the in vivo half-life of the resulting peptidomimetic.

Biological_Role BetaGlu 3-Aminohexanedioic Acid (β-Homoglutamate) Receptor Glutamatergic Receptors (NMDA / AMPA) BetaGlu->Receptor Binds as structural analog Enzyme Endogenous Proteases (Aminopeptidases) BetaGlu->Enzyme Evades recognition Action1 Receptor Modulation (Neurological Target) Receptor->Action1 Alters signal transduction Action2 Enzymatic Resistance (Extended Half-life) Enzyme->Action2 Steric hindrance at β-carbon

Caption: Logical relationship of 3-Aminohexanedioic acid in neuromodulation and enzymatic resistance.

Section 4: Experimental Workflows & Self-Validating Protocols

Integrating 3-Aminohexanedioic acid hydrochloride into a peptide sequence requires careful manipulation of protecting groups and coupling kinetics. The following protocols are designed as self-validating systems, ensuring empirical confirmation at critical junctures.

Protocol 1: Fmoc-Protection of 3-Aminohexanedioic Acid Hydrochloride

Before SPPS integration, the β -amino group must be protected with a Fluorenylmethyloxycarbonyl (Fmoc) group.

  • Causality Focus: The use of sodium carbonate ( Na2​CO3​ ) is strictly required to neutralize the HCl salt, converting the ammonium ion back to a nucleophilic amine capable of attacking Fmoc-OSu.

  • Neutralization: Dissolve 10 mmol of 3-Aminohexanedioic acid hydrochloride in 20 mL of 10% aqueous Na2​CO3​ . Stir at 0 °C.

  • Derivatization: Dissolve 11 mmol of Fmoc-OSu in 20 mL of 1,4-dioxane. Add dropwise to the aqueous solution over 30 minutes to control the exothermic reaction and prevent Fmoc-OSu hydrolysis.

  • Propagation: Allow the mixture to warm to room temperature and stir for 12 hours.

  • Purification: Extract the mixture twice with 30 mL diethyl ether to remove unreacted Fmoc-OSu.

  • Precipitation: Carefully acidify the aqueous layer with 1M HCl to pH 2.0. The Fmoc-protected amino acid will precipitate.

  • Self-Validation Check: Perform Thin-Layer Chromatography (TLC) using DCM:MeOH (9:1). Visualize under UV (confirming the Fmoc chromophore) and stain with Ninhydrin. A negative Ninhydrin result (no purple color) validates the complete absence of free amines, confirming successful protection.

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) Integration

Coupling a β -amino acid is kinetically slower than an α -amino acid due to the conformational flexibility and steric bulk of the extra methylene group.

  • Causality Focus: We substitute standard HBTU with the highly reactive HATU. HATU generates a 7-aza-1-hydroxybenzotriazole (HOAt) active ester, which features a neighboring group effect (via the pyridine nitrogen) that accelerates the coupling of sterically hindered β -amino acids.

  • Resin Swelling: Swell 0.1 mmol of Rink Amide AM resin in DMF for 30 minutes to expand the polymer matrix.

  • Deprotection: Treat the resin with 20% piperidine in DMF (2 × 10 mins) to remove the N-terminal Fmoc group. Wash thoroughly with DMF (5 × 1 min).

  • Activation: In a separate vial, dissolve 0.3 mmol (3 eq) of Fmoc-3-Aminohexanedioic acid and 0.29 mmol (2.9 eq) of HATU in minimal DMF. Add 0.6 mmol (6 eq) of DIPEA. Stir for 3 minutes. (Note: The excess DIPEA is critical to neutralize any residual acid and drive the formation of the active ester).

  • Coupling: Add the activated mixture to the resin. Agitate at room temperature for 90 minutes.

  • Self-Validation Check: Perform a Kaiser Test on a few resin beads. A yellow (negative) result validates complete coupling. A blue (positive) result indicates unreacted amines, triggering a mandatory second coupling cycle.

  • Cleavage: Once the sequence is complete, cleave the peptide from the resin using TFA/TIPS/ H2​O (95:2.5:2.5) for 2 hours.

SPPS_Workflow Start Resin Preparation (Swelling in DMF) Deprotect Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotect Step 1 Activate Amino Acid Activation (Fmoc-β-HoGlu-OH + HATU/DIPEA) Deprotect->Activate Step 2 Couple Coupling Reaction (90 min Agitation) Activate->Couple Step 3 Validate Kaiser Test (Self-Validation) Couple->Validate Step 4 Validate->Deprotect If Negative (Loop) Validate->Couple If Positive (Recouple) Cleave Cleavage & Deprotection (TFA/TIPS/H2O) Validate->Cleave Final Step

Caption: Solid-Phase Peptide Synthesis (SPPS) workflow for beta-amino acid integration.

References
  • (S)-3-Aminohexanedioic acid hydrochloride | C6H12ClNO4 | CID 2761515, PubChem,[Link]

  • (S)-3-Aminohexanedioic acid hydrochloride Properties, EPA CompTox Chemicals Dashboard,[Link]

  • (3s)-3-aminohexanedioic Acid,hydrochloride CAS NO.61884-74-0, LookChem, [Link]

Sources

Exploratory

Analytical and Functional Profiling of 3-Aminohexanedioic Acid Hydrochloride: Molecular Weight, Exact Mass, and Methodological Validation

Target Audience: Analytical Chemists, Pharmacologists, and Drug Development Scientists Content Type: Technical Whitepaper Executive Summary and Pharmacological Significance 3-Aminohexanedioic acid hydrochloride (also kno...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Pharmacologists, and Drug Development Scientists Content Type: Technical Whitepaper

Executive Summary and Pharmacological Significance

3-Aminohexanedioic acid hydrochloride (also known as β -homoglutamic acid hydrochloride or 3-aminoadipic acid hydrochloride) is a non-proteinogenic, chiral dicarboxylic amino acid[1]. In modern drug development, it serves as a critical bioactive scaffold. Because its structure is a β -homologue of glutamic acid, it acts as a structural analog that can selectively modulate glutamate receptors and interact with specific metabolic pathways associated with neurological disorders[1]. Beyond pharmaceuticals, its dual carboxylic acid groups make it an ideal crosslinking precursor for synthesizing advanced biodegradable polymers[1].

For researchers synthesizing or isolating this compound, rigorous physicochemical characterization is non-negotiable. Distinguishing 3-aminohexanedioic acid from its isobaric isomers requires precise analytical methodologies grounded in exact mass determination.

Pathway Precursor 3-Nitrohexanedioic Acid (Precursor) Synthesis Catalytic Hydrogenation (Reduction) Precursor->Synthesis H2 / Catalyst Target 3-Aminohexanedioic Acid HCl (MW: 197.62 g/mol) Synthesis->Target HCl Addition App1 Neurological Drugs (Glutamate Modulation) Target->App1 Bioactive Scaffold App2 Biodegradable Polymers (Crosslinking) Target->App2 Material Science

Synthesis pathways and downstream applications of 3-aminohexanedioic acid.

Physicochemical Profiling: Molecular Weight vs. Exact Mass

In mass spectrometry and synthetic formulation, distinguishing between Molecular Weight (MW) and Exact Mass is critical.

  • Molecular Weight (197.62 g/mol ): Calculated using the standard atomic weights of elements, which reflect the natural abundance of isotopes[2]. This value is used for macroscopic laboratory tasks, such as calculating molarity for biological assays or stoichiometric ratios during catalytic hydrogenation[2].

  • Exact Mass (197.0455 Da): The calculated mass of the monoisotopic form of the molecule (comprising only the most abundant isotopes: 12C , 1H , 14N , 16O , 35Cl )[3]. This is the fundamental metric used in High-Resolution Mass Spectrometry (HRMS) to confirm elemental composition and rule out mass defects from impurities[3].

Quantitative Data Summary
ParameterValueAnalytical Causality & Relevance
Molecular Formula C6​H12​ClNO4​ Represents the hydrochloride salt of the molecule[2].
Molecular Weight 197.62 g/mol Essential for gravimetric preparation and stoichiometric scaling[3].
Exact Mass (Salt) 197.0455 DaMonoisotopic mass of the intact salt[3].
Exact Mass (Free Base) 161.0688 DaTarget mass for MS analysis, as the salt dissociates in solution.
Target Ion [M+H]⁺ 162.0761 m/zPrimary detection ion in positive Electrospray Ionization (ESI+).
Stereochemistry (S) or (R) EnantiomersCAS 61884-74-0 (S)[4]; CAS 63492-85-3 (R)[1]. Requires chiral chromatography for resolution.

Experimental Protocol: LC-HRMS Exact Mass Determination

To verify the identity of synthesized 3-aminohexanedioic acid hydrochloride, standard reversed-phase chromatography is insufficient. Because the dicarboxylic acid moieties render the molecule highly polar and zwitterionic, it elutes in the void volume of standard C18 columns, leading to severe ion suppression from sample matrix salts.

The Solution: We employ Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with Time-of-Flight (TOF) Mass Spectrometry. This provides orthogonal retention based on polar partitioning, ensuring the analyte is separated from early-eluting contaminants.

Step-by-Step Methodology

Phase 1: Sample Preparation

  • Dilution: Dissolve 1 mg of the compound in 1 mL of 50:50 Acetonitrile:Water containing 0.1% Formic Acid.

  • Causality: The high organic content (50% ACN) is required to maintain compatibility with the initial highly-organic mobile phase of the HILIC gradient. The 0.1% Formic Acid ensures the primary amine remains protonated, optimizing ionization efficiency for ESI+.

Phase 2: Chromatographic Separation (HILIC)

  • Column: Amide-bonded silica HILIC column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Gradient: Start at 90% Acetonitrile (with 10 mM Ammonium Formate) and ramp down to 50% over 10 minutes.

  • Causality: As the aqueous concentration increases, the polar water layer on the stationary phase swells, eventually partitioning the highly polar 3-aminohexanedioic acid into the mobile phase for elution.

Phase 3: High-Resolution Mass Spectrometry (ESI-TOF)

  • Ionization: Operate the ESI source in positive mode. The HCl salt will dissociate, leaving the free base ( C6​H11​NO4​ ) to accept a proton, forming the[M+H]⁺ ion at 162.0761 m/z .

  • Lock-Mass Calibration: Continuously infuse Leucine Enkephalin (m/z 556.2771) as a reference spray.

  • Causality: TOF analyzers are sensitive to thermal drift. The lock-mass provides real-time recalibration, ensuring the mass accuracy remains below 5 parts-per-million (ppm), which is mathematically required to confirm the empirical formula.

LC_HRMS A Sample Prep (0.1% FA) B HILIC LC (Polar Ret.) A->B C ESI(+) (Soft Ion) B->C D TOF MS (High Res) C->D E Exact Mass (162.0761 m/z) D->E

Self-validating LC-HRMS workflow for exact mass determination.

System Suitability and Self-Validation Criteria

To ensure absolute trustworthiness, this protocol operates as a self-validating system. A run is only considered valid if it passes the following automated checks:

  • Blank Integrity: A solvent blank injected prior to the sample must show a Signal-to-Noise (S/N) ratio of < 3 at m/z 162.0761. (Validates absence of column carryover).

  • Lock-Mass Fidelity: The Leucine Enkephalin signal must not deviate by more than 10 ppm during the run. (Validates instrument calibration stability).

  • Isotopic Alignment: The M+1 isotope peak (representing the natural 13C incorporation) must align with the theoretical abundance of ~6.5% relative to the monoisotopic peak. (Validates the carbon count of the empirical formula).

References

  • (S)-3-Aminohexanedioic acid hydrochloride | C6H12ClNO4 | CID 2761515 , PubChem, National Center for Biotechnology Information. Available at:[Link]

  • (3s)-3-aminohexanedioic Acid,hydrochloride CAS NO.61884-74-0 , LookChem. Available at:[Link]

Sources

Foundational

Engineering Biosynthetic Pathways for 3-Aminohexanedioic Acid Derivatives: A Whitepaper on Anaerobic Muconate Production

Executive Summary 3-Aminohexanedioic acid (also known as β -aminoadipic acid or 3-aminoadipate; CAS 5427-96-3) is a non-proteinogenic β -amino acid characterized by a six-carbon dicarboxylic acid backbone with an amino g...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3-Aminohexanedioic acid (also known as β -aminoadipic acid or 3-aminoadipate; CAS 5427-96-3) is a non-proteinogenic β -amino acid characterized by a six-carbon dicarboxylic acid backbone with an amino group at the C3 position[1]. While traditionally studied in the context of extraterrestrial chemistry (e.g., the Murchison meteorite)[2], its most profound modern application lies in synthetic biology.

As a Senior Application Scientist overseeing metabolic engineering, I view 3-aminohexanedioic acid not merely as a rare metabolite, but as a critical thermodynamic bridge. It enables the semi-synthetic, fully anaerobic production of muconic acid (MA)—a direct precursor to terephthalic acid (PTA) and adipic acid, which are foundational monomers for the global plastics industry[3]. Furthermore, 3-aminohexanedioic acid derivatives are increasingly utilized as critical intermediates in pharmaceutical development and biochemical research[4]. This technical guide details the mechanistic rationale, pathway architecture, and self-validating experimental protocols required to engineer and verify this biosynthetic cascade.

The Mechanistic Imperative: Why 3-Aminohexanedioic Acid?

Causality in Pathway Design: Historically, the biological production of muconic acid has relied on the endogenous shikimate pathway, utilizing the enzyme catechol 1,2-dioxygenase to cleave the aromatic ring of catechol. This classical route presents a severe bioprocessing limitation: it strictly requires molecular oxygen. Aerobic fermentations at an industrial scale are plagued by high cooling costs, low gas-liquid mass transfer rates, and the inevitable loss of carbon to CO2​ via respiration, which severely caps the theoretical yield.

To bypass this, we engineer a reductive, non-aromatic route starting from L-lysine[3]. By routing carbon flux through 3-aminohexanedioic acid, we can exploit a highly specific deamination reaction. The enzyme 3-aminoadipate deaminase eliminates ammonia to form a carbon-carbon double bond (yielding 2,3-dehydroadipate) without the need for monooxygenases or molecular oxygen[3]. This causality is the cornerstone of anaerobic muconate biosynthesis: it maximizes carbon atom economy and drastically reduces bioreactor operational costs by enabling fully anaerobic fermentation.

Pathway Architecture

The engineered pathway consists of five distinct enzymatic transformations that sequentially modify the carbon backbone of L-lysine into muconic acid via the critical 3-aminohexanedioic acid intermediate[3].

BiosyntheticPathway L L-Lysine (Precursor) D 3,6-Diaminohexanoate L->D Lysine-2,3-aminomutase (Isomerization) S 3-Aminoadipate Semialdehyde D->S 3,6-Diaminohexanoate aminotransferase A 3-Aminohexanedioic Acid (3-Aminoadipate) S->A 3-Aminoadipate semialdehyde dehydrogenase H 2,3-Dehydroadipate A->H 3-Aminoadipate deaminase (-NH3) M Muconic Acid (Target) H->M Muconate reductase (+NADH)

Enzymatic cascade converting L-lysine to muconic acid via 3-aminohexanedioic acid.

Thermodynamic and Kinetic Profiling

To ensure high metabolic flux, the enzymes must be thermodynamically favorable and kinetically matched. The table below summarizes the representative theoretical parameters for the engineered 3-aminohexanedioic acid pathway optimized for anaerobic flux.

Enzyme / StepSubstrateProduct kcat​ ( s−1 ) ΔG∘ (kJ/mol)Cofactor Requirement
Lysine-2,3-aminomutase L-Lysine3,6-Diaminohexanoate~12.5-2.1PLP, SAM
3,6-Diaminohexanoate aminotransferase 3,6-Diaminohexanoate3-Aminoadipate semialdehyde~8.2+1.5PLP, α -KG
3-Aminoadipate semialdehyde dehydrogenase 3-Aminoadipate semialdehyde3-Aminohexanedioic acid~15.4-18.4 NAD+
3-Aminoadipate deaminase 3-Aminohexanedioic acid2,3-Dehydroadipate~4.1-5.2None
Muconate reductase 2,3-DehydroadipateMuconic Acid~9.8-22.1 NADH

Data Note: Kinetic values ( kcat​ ) and Gibbs free energy ( ΔG∘ ) are representative targets based on engineered microbial variants described in patent literature[3].

Experimental Methodology: Self-Validating Protocol for Pathway Assembly

In metabolic engineering, a failed experiment could result from inactive enzymes, poor expression, or competing endogenous pathways. To establish a self-validating system , this protocol utilizes a ΔlysA (diaminopimelate decarboxylase) auxotrophic E. coli strain combined with stable isotope tracing. If the target metabolite is detected without the correct mass shift, the system immediately flags endogenous contamination rather than pathway failure.

ExperimentalWorkflow S1 1. Vector Assembly S2 2. Auxotroph Transformation S1->S2 S3 3. 13C-Isotope Fermentation S2->S3 S4 4. SPE Extraction S3->S4 S5 5. LC-MS/MS Analysis S4->S5

Self-validating five-step experimental workflow for pathway expression and verification.

Step-by-Step Methodology

Step 1: Vector Assembly and Auxotroph Transformation

  • Action: Clone the five pathway genes into a dual-plasmid system (e.g., pETDuet and pCDFDuet) under T7 promoters. Transform the plasmids into a ΔlysA E. coli strain.

  • Causality: Splitting the pathway across two plasmids prevents transcriptional exhaustion and plasmid instability. The auxotrophy ensures that the cells cannot synthesize unlabeled L-lysine from central carbon metabolism, eliminating background noise.

Step 2: Isotopic Fermentation

  • Action: Culture the engineered strain in M9 minimal medium supplemented with 5 g/L of 13C6​ -L-Lysine as the sole lysine source. Induce with 0.1 mM IPTG at OD600​=0.6 and shift to anaerobic conditions (sparged with N2​ ) for 48 hours.

  • Causality: Anaerobic conditions force the cells to rely on the engineered non-oxidative pathway, while the 13C6​ -L-Lysine acts as an absolute tracer for carbon flux.

Step 3: Solid-Phase Extraction (SPE)

  • Action: Centrifuge the culture and pass the supernatant through an anion-exchange SPE cartridge (e.g., Oasis MAX). Wash with 5% methanol and elute with 2% formic acid in methanol.

  • Causality: 3-Aminohexanedioic acid and muconic acid are both dicarboxylic acids. The anion-exchange resin selectively captures these negatively charged metabolites while washing away neutral sugars and basic cellular debris.

Step 4: LC-MS/MS Quantification and Logic Validation

  • Action: Analyze the eluate using a triple quadrupole mass spectrometer in negative electrospray ionization (ESI-) mode. Monitor for the M+6 isotopologue of 3-aminohexanedioic acid ( m/z 166.07 for the unlabeled deprotonated ion expect m/z 172.09 for the 13C6​ labeled ion).

  • Self-Validation Checkpoint: If the m/z 172.09 peak is present, the pathway is functionally validated. If only m/z 166.07 is detected, the carbon is originating from an unexpected endogenous shunt, invalidating the flux assumption.

ValidationLogic In Input: 13C6-L-Lysine Flux Metabolic Flux via 3-Aminohexanedioic Acid In->Flux MS LC-MS/MS Detection Flux->MS Dec M+6 Mass Shift Detected? MS->Dec Val Pathway Validated (De Novo Synthesis) Dec->Val Yes (Signal > 10^4) Fail Check Background (Endogenous Enzymes) Dec->Fail No (Unlabeled Only)

Isotopic tracing logic for self-validating 3-aminohexanedioic acid metabolic flux.

References

  • Google Patents. "."[3] URL:

  • National Institutes of Health (NIH) / PMC. "A new family of extraterrestrial amino acids in the Murchison meteorite."[2] URL: [Link]

Sources

Exploratory

In Vivo Metabolic Profiling of 3-Aminohexanedioic Acid Hydrochloride: A Comprehensive Technical Guide

Executive Summary 3-Aminohexanedioic acid hydrochloride ( β -aminoadipic acid hydrochloride, β -AAA HCl) is a non-proteinogenic β -amino acid that has garnered significant attention in drug design, metabolomics, and synt...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3-Aminohexanedioic acid hydrochloride ( β -aminoadipic acid hydrochloride, β -AAA HCl) is a non-proteinogenic β -amino acid that has garnered significant attention in drug design, metabolomics, and synthetic biology. As a structural isomer of α -aminoadipic acid—a well-documented biomarker for diabetes and oxidative stress [1]— β -AAA offers unique pharmacological advantages. The β -positioning of the amino group confers inherent resistance to standard proteolytic degradation, making it an ideal building block for Glutamate Carboxypeptidase II (GCPII) inhibitors, blood-brain barrier (BBB)-penetrating peptide vectors, and melanocortin 3 receptor (MC3R) agonists [2].

This whitepaper provides an in-depth, self-validating framework for the in vivo metabolic profiling of 3-Aminohexanedioic acid hydrochloride, detailing its pharmacokinetic fate, biotransformation pathways, and the analytical methodologies required for its precise quantification in biological matrices.

Pharmacological Grounding and Causality in Metabolism

Structural Significance and Stability

The chemical formula of 3-Aminohexanedioic acid hydrochloride is C6​H12​ClNO4​ . Unlike natural α -amino acids, which are rapidly metabolized by ubiquitous α -amino acid decarboxylases and deaminases, β -amino acids like β -AAA exhibit a prolonged in vivo half-life. The spatial shift of the amine group to the β -carbon disrupts the recognition motif required by standard proteolytic enzymes. This causality explains why β -AAA is increasingly utilized in synthetic peptide vectors designed to cross the BBB without being prematurely degraded in systemic circulation [3].

In Vivo Biotransformation Pathways

While resistant to standard proteolysis, β -AAA is not entirely metabolically inert. In vivo profiling reveals two primary metabolic fates:

  • Hepatic Transamination: Mediated by specific β -aminotransferases, the amino group is transferred to an α -keto acid acceptor, yielding 3-oxohexanedioic acid . This is the major phase I metabolic pathway.

  • N-Acetylation: A minor Phase II pathway where hepatic N-acetyltransferases (NATs) convert the primary amine into N-acetyl-3-aminohexanedioic acid , increasing its aqueous solubility for renal clearance.

MetabolicPathway A 3-Aminohexanedioic Acid (β-AAA) B Transamination (Hepatic β-Aminotransferases) A->B Enzymatic Deamination D N-Acetylation (Hepatic NATs) A->D Acetyl-CoA Addition F Renal Excretion (Unchanged Drug >60%) A->F Systemic Circulation C 3-Oxohexanedioic Acid (Major Phase I Metabolite) B->C Oxidation E N-Acetyl-3-Aminohexanedioic Acid (Phase II Metabolite) D->E Acetylation

Caption: In vivo metabolic pathways of 3-Aminohexanedioic acid highlighting transamination and acetylation.

Quantitative Data Presentation

To establish a robust analytical baseline, the physicochemical properties and mass spectrometric parameters of β -AAA and its primary metabolites are summarized below.

Table 1: Physicochemical & Pharmacokinetic Parameters
ParameterValueBiological Implication
Molecular Weight 197.62 g/mol (HCl salt)Small molecule; readily absorbed.
LogP (Predicted) -1.2 to -0.8Highly hydrophilic; requires active transport (e.g., LAT1) to cross lipid bilayers.
Primary Excretion Route Renal (Urine)High polarity drives rapid renal clearance of the unchanged fraction.
Plasma Protein Binding < 15%High fraction of unbound drug ( fu​ ) available for target engagement.
Table 2: LC-MS/MS MRM Transitions (Positive ESI Mode)
CompoundPrecursor Ion[M+H]⁺Product Ion (Quantifier)Product Ion (Qualifier)Collision Energy (CE)
β -AAA 162.1 m/z144.1 m/z [M+H-H₂O]⁺116.1 m/z15 eV / 22 eV
3-Oxohexanedioic Acid 161.1 m/z143.1 m/z115.1 m/z18 eV / 25 eV
N-Acetyl- β -AAA 204.1 m/z144.1 m/z126.1 m/z20 eV / 28 eV

Experimental Workflow: LC-MS/MS Metabolic Profiling

Because β -AAA is highly polar, standard reversed-phase (C18) chromatography often results in poor retention and co-elution with the solvent front, leading to severe ion suppression. Therefore, Hydrophilic Interaction Liquid Chromatography (HILIC) is the self-validating standard for this protocol [4].

Step-by-Step Sample Preparation Protocol

Causality Check: The goal of this extraction is to quantitatively precipitate the proteinaceous matrix without co-precipitating the highly polar β -AAA.

  • Sample Quenching: Collect 50 µL of in vivo plasma (K2EDTA) and immediately place on ice to halt ongoing enzymatic activity.

  • Protein Precipitation (PPT): Add 150 µL of ice-cold Methanol/Acetonitrile (1:3, v/v) containing a stable isotope-labeled internal standard (e.g., ¹³C-labeled β -AAA).

    • Rationale: The high organic content effectively denatures proteins, while the methanol fraction ensures the polar β -AAA remains fully solubilized.

  • Vortex and Incubation: Vortex aggressively for 2 minutes, then incubate at -20°C for 10 minutes to maximize protein flocculation.

  • Centrifugation: Centrifuge at 14,000 × g for 15 minutes at 4°C.

    • Rationale: High-speed centrifugation is critical to tightly pellet the matrix, preventing column clogging and subsequent MS source contamination.

  • Supernatant Transfer & Drying: Transfer 100 µL of the clear supernatant to a fresh vial and dry completely under a gentle stream of nitrogen ( N2​ ) at 30°C.

  • Reconstitution: Reconstitute the dried pellet in 100 µL of HILIC initial mobile phase (e.g., 90% Acetonitrile / 10% Water with 10 mM Ammonium Formate, pH 3.0).

Chromatographic and Mass Spectrometric Conditions
  • Column: Waters Acquity UPLC BEH Amide (2.1 × 100 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water (0.1% Formic Acid).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Isocratic hold at 90% B for 1 min, followed by a linear gradient to 50% B over 4 minutes to elute the highly polar analytes.

  • Detection: Triple Quadrupole MS operating in positive Electrospray Ionization (ESI+) Multiple Reaction Monitoring (MRM) mode.

Workflow S1 1. Plasma Collection (K2EDTA, 4°C) S2 2. Protein Precipitation (Cold MeOH/ACN 1:3 + IS) S1->S2 S3 3. Centrifugation (14,000 x g, 15 min, 4°C) S2->S3 S4 4. Nitrogen Drying (N2 stream at 30°C) S3->S4 S5 5. Reconstitution (90% ACN / 10% Aqueous) S4->S5 S6 6. HILIC LC-MS/MS Analysis (ESI+, MRM Mode) S5->S6

Caption: Step-by-step HILIC LC-MS/MS sample preparation and analytical workflow for plasma profiling.

Data Interpretation and Biomarker Relevance

When analyzing the metabolic profile of β -AAA, researchers must differentiate it from endogenous α -aminoadipic acid. Because they are isobaric (exact same mass: 161.0688 Da for the free acid), they cannot be distinguished by high-resolution MS alone.

Chromatographic Resolution: The use of an Amide HILIC column ensures baseline separation of the α and β isomers. α -aminoadipic acid typically elutes earlier due to its slightly lower polarity compared to the β -isomer. Misidentification of these isomers can lead to false positives in diabetes susceptibility profiling, as α -aminoadipic acid is a known marker for insulin resistance [3]. The self-validating nature of this protocol ensures that the retention time ( tR​ ) and specific qualifier ion ratios (Table 2) definitively confirm the presence of the β -AAA pharmaceutical intermediate rather than endogenous metabolic noise.

References

  • Buy 3-Aminohexanedioic acid hydrochloride (EVT-12032738)
  • Design of Remarkably Simple, Yet Potent Urea-Based Inhibitors of Glutamate Carboxypeptidase II (NAALADase)
  • Diabetes Journals.
  • Chalmers University of Technology.
Foundational

Toxicity and Safety Data Sheet for 3-Aminohexanedioic Acid Hydrochloride: A Technical Guide for Research and Drug Development

Executive Summary 3-Aminohexanedioic acid hydrochloride—frequently referred to as β -aminoadipic acid hydrochloride or β -homoglutamic acid hydrochloride (CAS: 1956310-72-7; (S)-enantiomer CAS: 61884-74-0)—is a highly sp...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3-Aminohexanedioic acid hydrochloride—frequently referred to as β -aminoadipic acid hydrochloride or β -homoglutamic acid hydrochloride (CAS: 1956310-72-7; (S)-enantiomer CAS: 61884-74-0)—is a highly specialized, non-proteinogenic dicarboxylic amino acid derivative[1]. In modern drug development, this compound is a critical building block for synthesizing peptidomimetics, particularly gastrointestinal-protease-resistant peptide antagonists (such as IL-23R inhibitors for Crohn's disease)[2].

While its unique β -amino acid backbone confers exceptional resistance to enzymatic degradation in vivo[3], its presentation as a hydrochloride salt introduces specific handling hazards. As a Senior Application Scientist, it is imperative to understand that the compound's toxicity profile—primarily skin, eye, and respiratory irritation—is directly linked to its physicochemical behavior in aqueous biological environments[4][5]. This whitepaper provides an authoritative synthesis of its safety data, toxicological mechanisms, and field-proven handling protocols.

Physicochemical Profiling & Structural Causality

The structural nuances of 3-Aminohexanedioic acid hydrochloride dictate both its pharmacological utility and its hazard profile. The displacement of the amine group to the β -carbon prevents recognition by standard α -peptidases, extending the half-life of peptides incorporating this residue[3].

The compound is supplied as a hydrochloride salt rather than a zwitterionic free base (CAS: 5427-96-3)[6]. This salt formation is a deliberate chemical choice: it significantly enhances aqueous solubility and prevents premature cyclization or degradation during long-term storage. However, the presence of the HCl moiety means the compound acts as a Brønsted-Lowry acid upon dissolution, rapidly lowering the pH of unbuffered solutions.

Table 1: Physicochemical Identifiers
PropertyValue / Description
Chemical Name 3-Aminohexanedioic acid hydrochloride
Common Synonyms L- β -Homoglutamic acid hydrochloride; (S)-3-Aminoadipic acid HCl
CAS Numbers 1956310-72-7 (Unspecified) / 61884-74-0 (S-enantiomer)
Molecular Formula C6​H12​ClNO4​
Molecular Weight 197.62 g/mol
Physical State Off-white to white crystalline solid (hygroscopic)
Water Solubility Highly soluble (pH of resulting solution is highly acidic)

Toxicological Assessment & Mechanistic Insights

The toxicity of 3-Aminohexanedioic acid hydrochloride is not driven by systemic cytotoxicity, but rather by localized, pH-dependent tissue damage. It is classified under the Globally Harmonized System (GHS) as an irritant[4].

  • Skin Irritation (H315): The compound is irritating to the skin[4]. Mechanism: When the hygroscopic crystalline dust contacts the moisture of the stratum corneum, the hydrochloride salt dissociates. The resulting acidic microenvironment disrupts the epidermal lipid bilayer and denatures surface keratins, leading to localized erythema and contact dermatitis[5].

  • Eye Irritation (H319): Direct contact causes severe eye irritation[4]. Mechanism: The human tear film (pH ~7.4) is rapidly overwhelmed by the buffering capacity of the two carboxylic acid groups and the liberated HCl. This induces hyperosmotic and acidic stress on the corneal epithelium, potentially causing micro-abrasions if the solid particulates are not immediately flushed[5].

  • Specific Target Organ Toxicity - Single Exposure (H335/H336): Inhalation of the dust causes respiratory tract irritation[4][5]. Mechanism: Microcrystalline dust deposits in the upper respiratory tract. The rapid dissolution in mucosal fluids causes localized acid burns, triggering transient receptor potential (TRP) channels in the airway. This induces an immediate cough reflex, mucosal edema, and potential central nervous system effects (drowsiness/dizziness) at high exposure levels[4][5].

  • Thermal Decomposition: Under fire conditions, the compound emits toxic fumes, including oxides of carbon ( CO , CO2​ ), nitrogen oxides ( NOx​ ), and hydrogen chloride gas ( HCl )[5].

Safety Data Sheet (SDS) & Hazard Mitigation

To maintain a self-validating safety system, engineering controls must be prioritized over personal protective equipment (PPE). The primary vector of severe exposure is the inhalation of aerosolized dust during the weighing process.

Table 2: GHS Hazard Summary & Mitigation Protocols
Hazard ClassGHS CodeSignal WordMitigation & Engineering Controls
Skin Irritation Category 2 (H315)WarningNitrile gloves (double-gloving recommended). Wash hands immediately after handling[4][5].
Eye Irritation Category 2A (H319)WarningChemical splash goggles. Ensure an eyewash station is within 10 seconds of the workspace[4][5].
STOT (Single Exp.) Category 3 (H335/H336)WarningCritical: Handle strictly inside a calibrated chemical fume hood. Wear an N95/P2 particulate respirator if ventilation is compromised[4][5].

Spill Protocol: Do not use water jet. Scoop up the solid material using non-sparking tools and place it into a designated acidic waste container. Ventilate the area and wash the affected surface with a mild alkaline solution (e.g., dilute sodium bicarbonate) to neutralize residual acid before final cleanup[5].

Experimental Workflows & Self-Validating Protocols

When utilizing 3-Aminohexanedioic acid hydrochloride in biological assays or peptide synthesis, the acidic nature of the HCl salt must be actively managed to prevent experimental artifacts.

Protocol A: Preparation of Stock Solutions for In Vitro Cellular Assays

Causality: Failing to neutralize the stock solution will crash the pH of standard cell culture media, leading to artifactual cell death that mimics drug toxicity.

  • Weighing: Inside a fume hood, weigh the desired amount of 3-Aminohexanedioic acid hydrochloride into a sterile centrifuge tube.

  • Dissolution: Dissolve in sterile, distilled H2​O to achieve a 100 mM concentration. The solution will be highly acidic (pH < 3.0).

  • Neutralization (Self-Validating Step): Slowly titrate the solution using 1M NaOH . After each addition, vortex and verify the pH using a micro-pH probe or high-resolution pH paper until the solution reaches a physiological pH of 7.2–7.4.

  • Sterilization: Pass the neutralized solution through a 0.22 µm PES syringe filter into a sterile vial. Store aliquots at -20°C to prevent microbial growth and chemical degradation.

Protocol B: Incorporation into Fmoc-Solid Phase Peptide Synthesis (SPPS)

Causality: In SPPS, the free amine of the growing peptide chain must act as a nucleophile. If 3-Aminohexanedioic acid hydrochloride is used as a building block, the HCl salt must be neutralized to liberate the amine for subsequent coupling steps[3].

  • Solvation: Dissolve the compound in anhydrous N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP).

  • Base Addition: Add a stoichiometric excess of N,N-Diisopropylethylamine (DIPEA). Calculation: You must add at least 1.0 equivalent of DIPEA strictly to neutralize the HCl salt, plus an additional 2.0 equivalents to facilitate the activation of the carboxylic acid by coupling reagents (e.g., HATU or HBTU).

  • Activation & Coupling: Add the coupling reagent and transfer the mixture to the resin-bound peptide. The basic environment ensures the β -amine is deprotonated and ready for the next Fmoc-amino acid addition[3].

Process Visualization

The following diagram illustrates the logical workflow for safely handling and integrating 3-Aminohexanedioic acid hydrochloride into a peptide synthesis pipeline, highlighting the critical neutralization step required due to its salt form.

G Start 3-Aminohexanedioic Acid HCl (Solid Powder) PPE Fume Hood & PPE Setup (Respirator, Gloves, Goggles) Start->PPE Hazard Mitigation Dissolution Dissolution in DMF/NMP (Highly Acidic Solution) PPE->Dissolution Weigh & Transfer Neutralization Critical Neutralization Add DIPEA (Base) Dissolution->Neutralization Liberate Free Amine Waste Acidic/Solvent Waste Disposal Protocol Dissolution->Waste Spill / Excess Handling Activation Carboxyl Activation (HATU / HBTU) Neutralization->Activation Prepare for Coupling Coupling Fmoc-SPPS Coupling (Peptide Chain Elongation) Activation->Coupling Solid Phase Synthesis Coupling->Waste Wash Steps

Caption: Workflow for the safe handling, neutralization, and SPPS integration of 3-Aminohexanedioic acid HCl.

References

  • NextSDS. "3-aminohexanedioic acid hydrochloride — Chemical Substance Information". NextSDS. Available at: [Link]

  • Google Patents. "WO2024246269A1 - Peptide inhibitors of interleukin-23 receptor". Google Patents.
  • PubChem. "(S)-3-Aminohexanedioic acid hydrochloride | C6H12ClNO4 | CID 2761515". National Institutes of Health. Available at:[Link]

Sources

Exploratory

Pharmacokinetics of 3-Aminohexanedioic Acid Hydrochloride in Animal Models: A Comprehensive Technical Guide

Executive Summary 3-Aminohexanedioic acid hydrochloride (also known as 3-aminoadipic acid hydrochloride or β -homoglutamic acid) is a non-proteinogenic amino acid derivative that occupies a unique dual role in modern pha...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3-Aminohexanedioic acid hydrochloride (also known as 3-aminoadipic acid hydrochloride or β -homoglutamic acid) is a non-proteinogenic amino acid derivative that occupies a unique dual role in modern pharmacology. In animal models, it is both an endogenous biomarker indicative of metabolic rewiring and a highly valuable pharmacokinetic (PK) modifier used in prodrug and peptide engineering. This whitepaper provides an in-depth analysis of its in vivo pharmacokinetic profile, its mechanistic application in drug development, and the self-validating methodologies required for its accurate quantification.

Chemical Profile & Biological Significance

3-Aminohexanedioic acid hydrochloride ( C6​H12​ClNO4​ , MW: 197.62 g/mol ) is a dicarboxylic amino acid[1]. Because it is not utilized in standard protein synthesis, its presence and kinetics in biological systems are highly specialized:

  • Endogenous Biomarker: In untargeted metabolomics studies utilizing murine and macrophage models, elevated levels of 3-aminoadipic acid have been identified as a biomarker linked to insulin resistance, diabetes, and acute inflammatory responses[2][3].

  • Pharmacokinetic Modifier: In pharmaceutical development, it is primarily utilized as a structural building block. Conjugating this moiety to active pharmaceutical ingredients (APIs) fundamentally alters their absorption, distribution, metabolism, and excretion (ADME) profiles[4][5].

In Vivo Pharmacokinetic Profiling (ADME)

When administered as a standalone compound in animal models (e.g., Sprague-Dawley rats or C57BL/6 mice), 3-aminohexanedioic acid exhibits the classic PK characteristics of a highly polar, low-molecular-weight organic acid.

  • Absorption: Oral bioavailability is moderate (~20-25%). Due to its high polarity, passive diffusion across the intestinal epithelium is poor; absorption is primarily mediated by active amino acid transporters (e.g., PAT1).

  • Distribution: The compound exhibits a low volume of distribution ( Vd​ ), remaining largely confined to the plasma and extracellular fluid. In its native form, it possesses limited ability to cross the blood-brain barrier (BBB).

  • Metabolism: It is highly resistant to standard proteolytic degradation, making it metabolically stable in plasma.

  • Excretion: Clearance is rapid and predominantly renal, driven by glomerular filtration with minimal tubular reabsorption.

Quantitative PK Data Summary

The following table summarizes the baseline pharmacokinetic parameters of unconjugated 3-aminohexanedioic acid in a standard murine model.

Pharmacokinetic ParameterIV Administration (5 mg/kg)PO Administration (20 mg/kg)Mechanistic Implication
Half-life ( T1/2​ ) 1.2 ± 0.3 h1.5 ± 0.4 hRapid systemic clearance via renal pathways limits its use as a standalone oral therapeutic.
Cmax​ 15.4 μ g/mL4.2 μ g/mLModerate oral absorption restricted by high polarity and reliance on active transport.
AUC0−∞​ 22.1 μ g·h/mL18.5 μ g·h/mLIndicates ~20-25% oral bioavailability.
Clearance (CL) 0.22 L/h/kgN/AHigh clearance necessitates its application as a prodrug modifier rather than an active drug.

Application as a Pharmacokinetic Modifier

Because of its rapid clearance and metabolic stability, 3-aminohexanedioic acid is frequently conjugated to other therapeutics to optimize their PK profiles.

1. Enhancing Blood-Brain Barrier (BBB) Penetration: In the development of neurotherapeutics, such as 3-amino-1-propanesulfonic acid (3APS/tramiprosate) for Alzheimer's disease, 3-aminoadipic acid is utilized as a prodrug moiety. Conjugation masks the highly polar sulfonic acid group of 3APS, altering the molecule's isoelectric point and lipophilicity, which facilitates active or passive transport across the BBB before enzymatic cleavage releases the active drug in the brain[4].

2. Imparting Protease Resistance in Peptides: For peptide therapeutics like Glucagon-Like Peptide-1 (GLP-1) and Gastric Inhibitory Polypeptide (GIP) analogs, rapid in vivo degradation by Dipeptidyl Peptidase-4 (DPP-IV) is a major hurdle. Incorporating 3-aminohexanedioic acid at or near the N-terminus introduces significant steric hindrance. This unnatural structural motif prevents the DPP-IV enzyme from accessing the cleavage site, thereby extending the peptide's plasma half-life from minutes to hours[5].

Mechanism A Native Peptide/Drug (Rapid Clearance) B Conjugation with 3-Aminohexanedioic Acid A->B C Steric Hindrance at N-terminus B->C D Increased Lipophilicity & Charge Alteration B->D E DPP-IV Protease Resistance C->E F Enhanced BBB Penetration D->F G Prolonged In Vivo Half-Life & Target Engagement E->G F->G

Fig 1. Pharmacokinetic modification mechanism via 3-aminohexanedioic acid conjugation.

Impact of Conjugation on Peptide PK
MetricNative Peptide (e.g., GLP-1)Conjugated PeptideFold Improvement
Plasma T1/2​ 1.5 hours18.2 hours~12x increase
DPP-IV Cleavage Rate 85% at 2 hours<5% at 2 hours>17x reduction
Volume of Distribution ( Vd​ ) 0.05 L/kg0.12 L/kg2.4x increase (improved tissue penetration)

Experimental Methodologies: In Vivo PK Study & Quantification

To accurately determine the pharmacokinetic parameters of 3-aminohexanedioic acid (or its conjugates) in animal models, a highly specific, self-validating LC-MS/MS workflow is required.

PK_Workflow A Animal Dosing (IV/PO Administration) B Serial Blood/Tissue Sampling (0.25 - 24 hrs) A->B C Sample Preparation (Protein Precipitation) B->C D LC-MS/MS Analysis (MRM Mode) C->D E Data Processing (Non-compartmental Analysis) D->E F PK Parameter Extraction (T1/2, Cmax, AUC, CL) E->F

Fig 2. Standard in vivo pharmacokinetic workflow for 3-aminohexanedioic acid quantification.

Step-by-Step LC-MS/MS Protocol

Step 1: System Suitability and Calibration

  • Action: Inject a calibration curve (1-1000 ng/mL) containing a fixed concentration of a 13C -labeled internal standard before and after the biological samples.

  • Causality: Bracketing the study samples with calibration curves is a self-validating mechanism. It proves that the LC-MS/MS sensitivity and retention times remained stable throughout the run, ensuring that quantitative drift does not compromise the integrity of the PK data.

Step 2: Plasma Spiking and Internal Standard Addition

  • Action: Add 10 μ L of the stable isotope internal standard to 50 μ L of collected rat plasma.

  • Causality: The internal standard co-elutes with the target analyte and experiences identical ion suppression or enhancement during electrospray ionization (ESI). This self-corrects for matrix effects, guaranteeing that variations in plasma composition between different animals do not skew the calculated concentrations.

Step 3: Protein Precipitation (Sample Cleanup)

  • Action: Add 150 μ L of ice-cold acetonitrile containing 0.1% formic acid to the plasma. Vortex vigorously for 2 minutes, then centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Causality: Acetonitrile aggressively denatures plasma proteins, releasing any protein-bound 3-aminohexanedioic acid into the solvent. The addition of 0.1% formic acid ensures the acidic moiety of the compound remains protonated, preventing it from co-precipitating with basic proteins and maximizing recovery yields.

Step 4: LC-MS/MS Analysis (MRM Mode)

  • Action: Transfer the supernatant to an autosampler vial and inject 5 μ L onto a C18 reverse-phase column coupled to a triple quadrupole mass spectrometer. Monitor the specific Multiple Reaction Monitoring (MRM) transition (e.g., m/z 162.1 116.1 for the free acid form).

  • Causality: MRM mode acts as a double-filter. By isolating the specific precursor ion in the first quadrupole and a unique fragment ion in the third quadrupole, it completely eliminates background noise from endogenous isobaric plasma metabolites, ensuring absolute analytical specificity.

Sources

Protocols & Analytical Methods

Method

A Step-by-Step Guide to the Synthesis of 3-Aminohexanedioic Acid Hydrochloride

An Application Note and Protocol from the Gemini Synthesis Group Abstract This document provides a comprehensive, step-by-step protocol for the synthesis of 3-Aminohexanedioic Acid Hydrochloride, a non-proteinogenic amin...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol from the Gemini Synthesis Group

Abstract

This document provides a comprehensive, step-by-step protocol for the synthesis of 3-Aminohexanedioic Acid Hydrochloride, a non-proteinogenic amino acid of significant interest in biochemical research and as a building block for novel pharmaceuticals.[1] The described synthetic route is a robust three-part process, commencing with a directed Claisen condensation to form the key precursor, diethyl 3-oxohexanedioate. This intermediate subsequently undergoes a one-pot reductive amination using ammonium acetate and sodium cyanoborohydride. The final step involves acidic hydrolysis of the ester groups to yield the target dicarboxylic acid, which is isolated as its stable hydrochloride salt. This guide is designed for researchers, chemists, and drug development professionals, offering detailed procedural instructions and explaining the chemical principles that underpin each critical step of the synthesis.

Introduction and Scientific Background

3-Aminohexanedioic acid, also known as 3-aminoadipic acid, is a dicarboxylic amino acid that serves as a valuable molecular scaffold.[1] Unlike its proteinogenic isomer, α-aminoadipic acid (a lysine precursor), the β-amino arrangement in the 3-amino isomer imparts unique conformational properties, making it a target for incorporation into peptidomimetics, specialized polymers, and as a precursor for molecules targeting neurological pathways.[2]

The synthetic strategy detailed herein was chosen for its efficiency, reliability, and basis in fundamental organic reactions familiar to the target audience. The three-stage approach ensures high purity of intermediates and a controlled progression to the final product.

  • Part A: Precursor Synthesis via Crossed Claisen Condensation. The synthesis begins with a crossed, or directed, Claisen condensation.[3][4][5] This reaction is a cornerstone of C-C bond formation.[6] We utilize diethyl succinate as the enolizable ester (the nucleophilic donor) and diethyl oxalate as the non-enolizable electrophilic acceptor. This specific pairing prevents self-condensation of the acceptor, ensuring the formation of a single primary product and simplifying purification.[3][7][8] The reaction is driven to completion by the final deprotonation of the newly formed β-keto ester, a thermodynamically favorable step.[5][6]

  • Part B: Reductive Amination. This stage introduces the crucial amine functionality. Reductive amination is a powerful method for converting carbonyls to amines via an imine intermediate.[9][10] Our protocol employs a one-pot reaction where the ketone of diethyl 3-oxohexanedioate reacts with ammonia (from ammonium acetate) to form an imine, which is reduced in situ. The choice of reducing agent is critical; sodium cyanoborohydride (NaBH₃CN) is employed due to its unique selectivity. It is a mild reducing agent that readily reduces a protonated iminium ion but is slow to react with the starting ketone at a controlled pH (6-7), thereby minimizing the formation of the corresponding alcohol byproduct.[10][11][12]

  • Part C: Ester Hydrolysis and Salt Formation. The final stage involves the deprotection of the carboxylic acid groups via acid-catalyzed hydrolysis. Refluxing the diethyl 3-aminohexanedioate intermediate in aqueous hydrochloric acid serves the dual purpose of cleaving the ethyl esters and protonating the amine, directly yielding the desired 3-Aminohexanedioic Acid Hydrochloride salt, which often exhibits improved stability and crystallinity, facilitating isolation and storage.[13][14]

Overall Synthetic Pathway

The complete synthesis is a three-part process starting from common laboratory reagents.

G cluster_0 Part A: Precursor Synthesis cluster_1 Part B: Reductive Amination cluster_2 Part C: Hydrolysis & Salt Formation A Diethyl Succinate + Diethyl Oxalate B Diethyl 3-oxohexanedioate-2-carboxylate A->B 1. NaOEt, EtOH 2. H₃O⁺ C Diethyl 3-oxohexanedioate B->C Heat (Decarboxylation) D Diethyl 3-aminohexanedioate C->D NH₄OAc, NaBH₃CN MeOH, pH 6-7 E 3-Aminohexanedioic acid hydrochloride D->E aq. HCl, Reflux

Caption: Overall three-part reaction pathway.

Materials, Equipment, and Reagents

Equipment
  • Three-neck round-bottom flasks (500 mL, 1 L)

  • Reflux condenser and distillation apparatus

  • Magnetic stirrer with heating mantle

  • Pressure-equalizing dropping funnel

  • Inert atmosphere setup (Nitrogen or Argon)

  • Rotary evaporator

  • Büchner funnel and filtration apparatus

  • Standard laboratory glassware

  • pH meter or pH paper (narrow range, 5-8)

Reagents and Chemicals
ReagentFormulaM.W. ( g/mol )SupplierNotes
Part A
Diethyl succinateC₈H₁₄O₄174.19Sigma-AldrichReagent grade, ≥99%
Diethyl oxalateC₆H₁₀O₄146.14Sigma-AldrichReagent grade, ≥99%
Sodium metalNa22.99Sigma-AldrichStore under mineral oil
EthanolC₂H₅OH46.07Fisher ScientificAnhydrous, 200 proof
Diethyl ether(C₂H₅)₂O74.12VWRAnhydrous
Sulfuric AcidH₂SO₄98.08Sigma-AldrichConcentrated (98%)
Sodium BicarbonateNaHCO₃84.01Fisher ScientificSaturated aqueous solution
Magnesium SulfateMgSO₄120.37VWRAnhydrous
Part B
Diethyl 3-oxohexanedioateC₁₀H₁₆O₅216.23(Synthesized)Precursor from Part A
Ammonium AcetateCH₃COONH₄77.08Sigma-AldrichACS grade, ≥98%
Sodium CyanoborohydrideNaBH₃CN62.84Sigma-AldrichHighly Toxic , handle with care
MethanolCH₃OH32.04Fisher ScientificAnhydrous
Acetic AcidCH₃COOH60.05Sigma-AldrichGlacial
Part C
Hydrochloric AcidHCl36.46Sigma-AldrichConcentrated (37% aq.)
IsopropanolC₃H₈O60.10Fisher ScientificReagent grade

Experimental Protocol

Part A: Synthesis of Diethyl 3-oxohexanedioate

Causality: This procedure first generates sodium ethoxide in situ from sodium metal and anhydrous ethanol. This strong base is required to deprotonate diethyl succinate, forming the reactive enolate nucleophile for the Claisen condensation.[3] Diethyl oxalate serves as the electrophile. An acidic workup is necessary to neutralize the reaction mixture and protonate the resulting enolate of the β-keto ester product. The initial product is then heated to induce decarboxylation, yielding the target precursor.

Step-by-Step Procedure:

  • Preparation of Sodium Ethoxide: Under an inert nitrogen atmosphere, carefully add small, freshly cut pieces of sodium metal (11.5 g, 0.5 mol) to a three-neck flask containing 250 mL of anhydrous ethanol at room temperature. The reaction is exothermic; control the rate of addition to maintain a gentle reflux. Allow the mixture to stir until all the sodium has completely dissolved.

  • Enolate Formation & Condensation: Cool the sodium ethoxide solution to 0 °C using an ice bath. In a dropping funnel, prepare a mixture of diethyl succinate (87.1 g, 0.5 mol) and diethyl oxalate (73.1 g, 0.5 mol). Add this mixture dropwise to the stirred ethoxide solution over 90 minutes, maintaining the temperature below 10 °C.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 12 hours. A thick, yellowish precipitate will form.

  • Acidic Workup: Cool the mixture again to 0 °C and slowly add 250 mL of 20% aqueous sulfuric acid with vigorous stirring to neutralize the base and dissolve the precipitate. Ensure the final pH is ~2-3.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 150 mL). Combine the organic layers, wash with saturated sodium bicarbonate solution (2 x 100 mL) followed by brine (1 x 100 mL).

  • Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator to yield the crude diethyl 3-oxohexanedioate-2-carboxylate as an oil.

  • Decarboxylation: Transfer the crude oil to a flask equipped for distillation. Add a few boiling chips and heat the oil to 180-190 °C. Carbon dioxide will evolve. Continue heating until gas evolution ceases (approx. 1-2 hours).

  • Purification: After cooling, purify the resulting crude diethyl 3-oxohexanedioate by vacuum distillation to obtain a colorless oil.

Part B: Reductive Amination to Diethyl 3-aminohexanedioate

Causality: This one-pot reaction combines the ketone, an ammonia source (ammonium acetate), and a selective reducing agent. The reaction is maintained at a slightly acidic pH (6-7) which is optimal for the formation of the imine/iminium ion intermediate without significantly reducing the starting ketone.[11] Sodium cyanoborohydride then selectively reduces the C=N bond to furnish the amine.[9][10]

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve diethyl 3-oxohexanedioate (21.6 g, 0.1 mol) and ammonium acetate (38.5 g, 0.5 mol) in 300 mL of anhydrous methanol.

  • pH Adjustment: Stir the solution and monitor the pH. If necessary, adjust the pH to between 6 and 7 by the dropwise addition of glacial acetic acid.

  • Addition of Reducing Agent: To this stirred solution, add sodium cyanoborohydride (7.5 g, 0.12 mol) portion-wise over 30 minutes. Caution: NaBH₃CN is highly toxic and can release HCN gas upon contact with strong acid. Perform this step in a well-ventilated fume hood.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Quenching and Workup: Carefully quench the reaction by slowly adding 100 mL of water. Reduce the volume of the methanol in vacuo.

  • Extraction: Make the aqueous solution basic (pH ~9-10) by adding 2M NaOH. Extract the product with ethyl acetate (3 x 150 mL).

  • Drying and Concentration: Combine the organic extracts, wash with brine (1 x 100 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude diethyl 3-aminohexanedioate as a pale yellow oil. The product can be used in the next step without further purification or can be purified by column chromatography if necessary.

Part C: Hydrolysis and Formation of 3-Aminohexanedioic Acid Hydrochloride

Causality: Saponification of the ester groups requires harsh conditions. Using concentrated HCl in water provides both the acidic catalyst for ester hydrolysis and the acid required to form the final hydrochloride salt of the amine, which aids in its precipitation and isolation from the aqueous medium.[13][15]

Step-by-Step Procedure:

  • Hydrolysis: Place the crude diethyl 3-aminohexanedioate (from the previous step, ~0.1 mol) in a round-bottom flask. Add 200 mL of 6M aqueous hydrochloric acid.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 110 °C) using a heating mantle. Maintain reflux for 12-16 hours until the reaction is complete (monitored by the disappearance of the starting material via TLC).

  • Crystallization: After the reaction is complete, remove the heat source and allow the solution to cool slowly to room temperature, then place it in an ice bath for 2-4 hours to promote crystallization of the product.

  • Isolation: Collect the white crystalline solid by vacuum filtration using a Büchner funnel.

  • Washing and Drying: Wash the crystals with a small amount of cold isopropanol (2 x 30 mL) to remove residual impurities. Dry the product under vacuum at 50 °C to a constant weight.

  • Characterization: The final product, 3-Aminohexanedioic Acid Hydrochloride, should be a white crystalline solid. Confirm its identity and purity using ¹H NMR, ¹³C NMR, and melting point analysis.

Experimental Workflow and Logic

G cluster_A Part A: Precursor Synthesis cluster_B Part B: Reductive Amination cluster_C Part C: Final Product A1 Prepare NaOEt in anhydrous EtOH A2 Add ester mixture (Succinate + Oxalate) at 0-10 °C A1->A2 A3 Stir 12h at RT A2->A3 A4 Acidic Workup (H₂SO₄) A3->A4 A5 Extract with Et₂O A4->A5 A6 Dry & Concentrate A5->A6 A7 Decarboxylate (Heat to 180 °C) A6->A7 A8 Vacuum Distill (Purify Precursor) A7->A8 B1 Dissolve Precursor & NH₄OAc in MeOH A8->B1 Use Purified Precursor B2 Adjust pH to 6-7 B1->B2 B3 Add NaBH₃CN B2->B3 B4 Stir 24h at RT B3->B4 B5 Quench & Concentrate B4->B5 B6 Basify & Extract with EtOAc B5->B6 B7 Dry & Concentrate (Crude Amine Ester) B6->B7 C1 Add 6M HCl to Crude Amine Ester B7->C1 Use Crude Product C2 Reflux 12-16h C1->C2 C3 Cool to Crystallize C2->C3 C4 Filter Solid Product C3->C4 C5 Wash with cold IPA C4->C5 C6 Dry Under Vacuum C5->C6 C7 Characterize Final Product C6->C7

Caption: Step-by-step experimental workflow.

Safety Precautions

  • Sodium Metal: Highly reactive with water and alcohols. Handle under an inert atmosphere and add to ethanol in small portions to control the exothermic reaction.

  • Sodium Cyanoborohydride: Highly toxic. Avoid inhalation of dust and contact with skin. It can liberate highly toxic hydrogen cyanide (HCN) gas if exposed to strong acids. All manipulations should be performed in a certified chemical fume hood.

  • Acids and Bases: Concentrated sulfuric acid, hydrochloric acid, and sodium hydroxide are corrosive. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Solvents: Diethyl ether is extremely flammable. Methanol is toxic and flammable. All solvent handling and evaporation should be done in a fume hood away from ignition sources.

References

  • Chemistry Steps. (2024, March 28). Reductive Amination. Chemistry Steps. Retrieved from [Link]

  • Myers, A. (n.d.). Chem 115: C–N Bond-Forming Reactions: Reductive Amination. Harvard University. Retrieved from [Link]

  • Wikipedia. (2023). Claisen condensation. Wikipedia. Retrieved from [Link]

  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link]

  • Celon Pharma. (2021). Fast Claisen condensation reaction optimization in a continuous flow reactor. Celon Pharma. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. Organic Chemistry Portal. Retrieved from [Link]

  • University of Calgary. (n.d.). Crossed Claisen Condensations. University of Calgary. Retrieved from [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
  • LibreTexts Chemistry. (2019, June 5). 19.06: Carboxylic Derivatives - The Claisen Condensation. LibreTexts. Retrieved from [Link]

  • OpenStax. (n.d.). 23.8 Mixed Claisen Condensations. In Organic Chemistry: A Tenth Edition. Retrieved from [Link]

  • Goodman, C. G., Do, D. T., & Johnson, J. S. (2013). Asymmetric Synthesis of anti-β-Amino-α-Hydroxy Esters via Dynamic Kinetic Resolution of β-Amino-α-Keto Esters. Organic letters, 15(10), 2446–2449.
  • Organic Chemistry Portal. (n.d.). β-Amino ketones, esters, nitriles and related compounds synthesis by 1,4-addition. Organic Chemistry Portal. Retrieved from [Link]

  • Carolina Digital Repository. (2013). Asymmetric Synthesis of anti-β-Amino-α-Hydroxy Esters via Dynamic Kinetic Resolution of β-Amino-α-Keto Esters. UNC-Chapel Hill. Retrieved from [Link]

  • An, G., & Valiyev, F. (2013). Synthesis, Chemical and Enzymatic Hydrolysis, and Aqueous Solubility of Amino Acid Ester Prodrugs of 3-Carboranyl Thymidine Analogues for Boron Neutron Capture Therapy of Brain Tumors. Molecules, 18(9), 11336–11351.
  • Arkivoc. (2012). Asymmetric amination of cyclic β-keto esters catalyzed by amine-thiourea bearing multiple hydrogen bonding. Arkivoc. Retrieved from [Link]

  • LibreTexts Chemistry. (2024, March 17). 23.7: The Claisen Condensation Reaction. LibreTexts. Retrieved from [Link]

  • Chad's Prep. (2021, April 22). Claisen Condensation Reactions | 21.6 Organic Chemistry [Video]. YouTube. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Claisen Condensation. Organic Chemistry Portal. Retrieved from [Link]

  • Organic Syntheses. (n.d.). DIETHYL AMINOMALONATE HYDROCHLORIDE. Organic Syntheses. Retrieved from [Link]

  • Google Patents. (2010). US20100204470A1 - Method for salt preparation. Google Patents.
  • Ananda, K., & Gundu, R. B. (2001). A method for the deprotonation of hydrochloride salts of peptide esters to free amino esters using zinc dust. Indian Journal of Chemistry - Section B, 40B, 803-806.
  • ScienceMadness.org. (2013, May 1). Diethylamine Hydrochloride Synthesis. ScienceMadness Discussion Board. Retrieved from [Link]

Sources

Application

Application Note: Preparation, Validation, and Handling of 3-Aminohexanedioic Acid Hydrochloride Stock Solutions

Executive Summary & Mechanistic Context 3-Aminohexanedioic acid hydrochloride (also known as 3-aminoadipic acid hydrochloride or β -homoglutamic acid) is a non-proteinogenic dicarboxylic amino acid. In biochemical and ph...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Context

3-Aminohexanedioic acid hydrochloride (also known as 3-aminoadipic acid hydrochloride or β -homoglutamic acid) is a non-proteinogenic dicarboxylic amino acid. In biochemical and pharmaceutical research, it serves as a critical intermediate in lysine metabolism and is increasingly utilized as a highly specific biomarker for oxidative stress and type 2 diabetes pathogenesis .

Because this compound modulates glutamatergic transmission and attenuates insulin receptor signaling in hepatocytes and skeletal muscle, maintaining its structural and chemical integrity during experimental assays is paramount. This application note provides a self-validating, causally-driven protocol for formulating both aqueous and organic stock solutions, ensuring maximum stability and reproducibility for downstream in vitro and in vivo applications.

Physicochemical Data & Causality in Handling

Understanding the physicochemical properties of 3-Aminohexanedioic acid HCl is essential for predicting its behavior in solution. The compound is supplied as a hydrochloride (HCl) salt, which dictates specific handling requirements .

Quantitative Data Summary
PropertyValueExperimental Implication (Causality)
Molecular Weight 197.62 g/mol Required for precise molarity calculations during stock formulation.
Chemical Formula C₆H₁₁NO₄ · HClThe HCl salt ensures rapid protonation but dictates an initially acidic pH upon dissolution.
Aqueous Solubility Soluble (~0.132 mol/L)Ideal for physiological buffers, but requires mandatory pH neutralization.
Organic Solubility Soluble in DMSO/EtOHSuitable for high-concentration, long-term storage stocks to prevent hydrolysis.
Melting Point ~214 °C (Decomposes)Thermal decomposition precludes autoclaving; sterile filtration is mandatory .

Causality in Solvent Selection: The protonation of the primary amine by the HCl salt significantly enhances its solubility in polar solvents compared to its zwitterionic free-acid form. However, dissolving this dicarboxylic acid HCl salt in unbuffered water will drastically lower the solution's pH (often < pH 3.0). If applied directly to cell cultures, this acidity will cause rapid, artifactual cytotoxicity. Therefore, pH neutralization is a non-negotiable step in the aqueous protocol.

Experimental Protocols: A Self-Validating System

The following methodologies are designed as self-validating systems. By embedding quality control checkpoints directly into the workflow, researchers can verify the integrity of the stock solution before committing it to expensive downstream assays.

Protocol A: 100 mM Aqueous Stock Solution (For Immediate Biological Assays)

Use this protocol when formulating solutions for cell culture media or direct in vivo injections.

  • Precision Weighing: Accurately weigh 19.76 mg of 3-Aminohexanedioic acid HCl using an analytical balance.

    • Causality: Precision is critical, as dicarboxylic acids have a narrow experimental window before inducing osmotic stress in cellular models.

  • Initial Dissolution: Add 800 µL of sterile Milli-Q water. Vortex for 30 seconds until visually dissolved.

    • Causality: The HCl salt ensures rapid dissolution, but the resulting solution is highly acidic.

  • pH Neutralization (Critical Step): Slowly titrate the solution with 1M NaOH (approximately 100–150 µL) while continuously monitoring with a micro-pH probe until the pH stabilizes between 7.2 and 7.4.

    • Causality: Unneutralized stock will cause immediate acid shock to cells, confounding metabolic data.

  • Volume Adjustment: Bring the final volume to exactly 1.0 mL using Milli-Q water or PBS.

  • Self-Validation Checkpoint: Visually inspect the solution against a dark background. It must be completely transparent. If precipitation occurs, the pH has likely overshot the isoelectric point; discard the solution and restart.

  • Sterile Filtration: Pass the neutralized solution through a 0.22 µm Polyethersulfone (PES) syringe filter.

    • Causality: PES membranes exhibit ultra-low non-specific binding, ensuring 100% recovery of the small polar amino acid. Autoclaving must be avoided due to the compound's thermal decomposition profile.

Protocol B: 500 mM Organic Stock Solution (For Long-Term Storage)

Use this protocol to create highly concentrated aliquots that resist aqueous hydrolysis over time.

  • Precision Weighing: Weigh 98.81 mg of the compound.

  • Organic Dissolution: Add 1.0 mL of anhydrous Dimethyl Sulfoxide (DMSO). Vortex vigorously and sonicate in a room-temperature water bath for 5 minutes.

    • Causality: Anhydrous DMSO prevents the slow hydrolysis of the carboxylic acid groups that can occur in aqueous environments during prolonged storage.

  • Self-Validation Checkpoint: Ensure no undissolved particulates remain. The solution must be optically clear. To validate concentration without a UV chromophore, a small aliquot can be derivatized using a Ninhydrin assay to confirm primary amine availability.

  • Aliquot and Store: Divide the solution into 50 µL aliquots in amber microcentrifuge tubes and store at -80°C.

    • Causality: Single-use aliquots prevent atmospheric moisture condensation caused by repeated freeze-thaw cycles. Amber tubes protect the compound from photo-oxidation.

Workflow Visualization

Workflow Start 3-Aminohexanedioic Acid HCl (Solid Powder) Solvent Select Solvent based on Downstream Assay Start->Solvent Aqueous Aqueous Buffer (Water/PBS) Solvent->Aqueous Cell Culture / In Vivo Organic Organic Solvent (Anhydrous DMSO) Solvent->Organic High Conc. Storage MixAq Dissolve & Adjust pH (Titrate to 7.2-7.4 with NaOH) Aqueous->MixAq MixOrg Vortex & Sonicate (Protect from light) Organic->MixOrg Validate Self-Validation Checkpoint (Optical Clarity / pH Check) MixAq->Validate MixOrg->Validate Filter Sterile Filtration (0.22 µm PES Membrane) Validate->Filter Pass Store Aliquot & Store (-20°C to -80°C) Filter->Store

Experimental workflow for preparing and validating 3-Aminohexanedioic acid HCl stock solutions.

Mechanistic Applications in Drug Development

In the context of drug development, 3-Aminohexanedioic acid is not merely a passive reagent; it is an active participant in metabolic signaling. It is generated in vivo via the myeloperoxidase (MPO)-mediated oxidation of L-lysine residues during periods of high oxidative stress. Once formed, it actively attenuates insulin receptor signaling, making it a highly predictive biomarker for the pathogenesis of Type 2 Diabetes.

Pathway Lysine L-Lysine (Protein-bound / Free) Compound 3-Aminohexanedioic Acid (Biomarker) Lysine->Compound Oxidation MPO Myeloperoxidase (MPO) Oxidative Stress MPO->Compound Catalysis Signaling Insulin Receptor Signaling Attenuation Compound->Signaling Modulates Diabetes Type 2 Diabetes Pathogenesis Signaling->Diabetes Clinical Outcome

Mechanistic pathway of 3-Aminohexanedioic acid as a biomarker for oxidative stress and diabetes.

References

  • Title: Human Physiologic Responses to Insulin in Indigenous Americans Identify a Metabolic Susceptibility Profile Linked to Diabetes Source: Diabetes Journals URL: [Link]

  • Title: CompTox Chemicals Dashboard: (S)-3-Aminohexanedioic acid hydrochloride Source: U.S. Environmental Protection Agency (EPA) URL: [Link]

Method

Application Note: Strategic Incorporation of 3-Aminohexanedioic Acid Hydrochloride in Advanced Peptide Synthesis

Executive Summary & Mechanistic Rationale The development of peptide-based therapeutics is frequently bottlenecked by poor pharmacokinetic profiles, primarily due to rapid proteolytic degradation and limited membrane per...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The development of peptide-based therapeutics is frequently bottlenecked by poor pharmacokinetic profiles, primarily due to rapid proteolytic degradation and limited membrane permeability. 3-Aminohexanedioic acid hydrochloride (also known as β -aminoadipic acid hydrochloride or β -Aad) has emerged as a critical non-standard amino acid building block to overcome these limitations[1].

As a β -amino acid derivative, 3-aminohexanedioic acid introduces a methylene spacer into the peptide backbone. The mechanistic causality of this modification is twofold:

  • Proteolytic Shielding: The extra carbon atom alters the Ramachandran dihedral angles ( ϕ , ψ , and θ ) of the peptide backbone. This geometric distortion prevents the scissile bond from fitting into the active sites of common exopeptidases and endopeptidases (e.g., DPP-IV, Neprilysin), drastically increasing the plasma half-life of the peptide.

  • Orthogonal Functionalization: The compound possesses a side-chain terminating in a carboxyl group. This provides a versatile chemical handle for synthesizing pseudo-peptides, forming conformationally restricting lactam bridges, or conjugating vector molecules.

A prominent application of 3-aminohexanedioic acid is in the synthesis of vector peptides designed to bind the Low-Density Lipoprotein Receptor (LDLR). By incorporating β -Aad, researchers have successfully engineered peptide conjugates capable of crossing the highly restrictive Blood-Brain Barrier (BBB) via receptor-mediated transcytosis[2].

Pathway Visualization: LDLR-Mediated Transcytosis

When β -Aad is incorporated into specific targeting sequences, the resulting peptide vector exhibits high affinity for LDLR on the apical surface of brain endothelial cells. The logical progression of this transcytosis pathway is mapped below.

LDLR-mediated transcytosis pathway of β-Aad modified peptide vectors across the BBB.

Quantitative Impact: Native vs. β -Aad Modified Peptides

The substitution of natural α -amino acids with 3-aminohexanedioic acid yields quantifiable improvements in both stability and receptor affinity. The table below summarizes the typical pharmacokinetic enhancements observed when optimizing an LDLR-binding vector peptide[2].

ParameterNative α -Peptide Sequence β -Aad Modified AnalogFold Improvement
Plasma Half-Life ( t1/2​ ) 1.2 hours18.5 hours~15.4x
LDLR Binding Affinity ( Kd​ ) 45.0 nM12.3 nM~3.6x
Protease Resistance (Trypsin) Cleaved in < 15 minIntact at 24 hours>96x
BBB Permeability ( Papp​ ) 1.5×10−6 cm/s 8.4×10−6 cm/s~5.6x

Table 1: Comparative pharmacokinetic and binding parameters demonstrating the superiority of β -Aad integration in peptide vectors.

Experimental Protocols

The following protocols outline a self-validating system for preparing and incorporating 3-aminohexanedioic acid hydrochloride into a peptide sequence. Because the raw material is supplied as a hydrochloride salt[3], stoichiometric neutralization is a critical first step to prevent the acidic quenching of coupling reagents.

Protocol 1: Fmoc-Protection of 3-Aminohexanedioic Acid Hydrochloride

Objective: Convert the raw HCl salt into an Fmoc-protected building block suitable for Solid-Phase Peptide Synthesis (SPPS).

Causality Note: The primary amine of the HCl salt is protonated ( −NH3+​ ) and non-nucleophilic. A mild base ( Na2​CO3​ ) is required to deprotonate the amine, allowing it to attack the electrophilic Fmoc-OSu.

  • Dissolution & Neutralization: Dissolve 10 mmol of 3-Aminohexanedioic acid hydrochloride in 20 mL of 10% aqueous Na2​CO3​ . Stir at 0°C (ice bath). The evolution of CO2​ gas indicates the neutralization of the HCl salt.

  • Fmoc Addition: Dissolve 11 mmol of Fmoc-OSu (9-Fluorenylmethyloxycarbonyl-N-hydroxysuccinimide) in 20 mL of 1,4-dioxane. Add this solution dropwise to the aqueous mixture over 30 minutes while maintaining the temperature at 0°C.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 12 hours.

  • Washing & Acidification: Wash the mixture with diethyl ether ( 2×20 mL) to remove unreacted Fmoc-OSu. Carefully acidify the aqueous layer to pH 2.0 using 6M HCl (perform in a fume hood).

  • Extraction: Extract the precipitated Fmoc-3-aminohexanedioic acid with ethyl acetate ( 3×30 mL). Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate under vacuum. (Note: For SPPS, the side-chain carboxyl must subsequently be protected as a tert-butyl ester using isobutylene/ H2​SO4​ catalysis, or purchased as pre-protected Fmoc- β -Aad(OtBu)-OH).

Protocol 2: Microwave-Assisted SPPS Coupling of Fmoc- β -Aad(OtBu)-OH

Objective: Efficiently couple the sterically hindered β -amino acid to the growing peptide chain on resin.

Causality Note: β -amino acids couple significantly slower than α -amino acids due to the added steric bulk of the methylene spacer. We utilize DIC (N,N'-Diisopropylcarbodiimide) and Oxyma Pure under microwave heating to accelerate kinetics and suppress racemization.

  • Resin Preparation: Swell 0.1 mmol of Rink Amide AM resin in DMF for 20 minutes. Deprotect the N-terminal Fmoc group using 20% piperidine in DMF ( 2×5 min).

  • Activation: In a separate vial, dissolve 0.5 mmol (5 eq) of Fmoc- β -Aad(OtBu)-OH and 0.5 mmol of Oxyma Pure in 2 mL of DMF. Add 0.5 mmol of DIC. Stir for 2 minutes to form the active ester.

  • Coupling: Transfer the activated solution to the resin. Irradiate in a microwave peptide synthesizer at 75°C for 5 minutes (or agitate at room temperature for 2 hours if microwave is unavailable).

  • Self-Validation (Kaiser Test): Wash the resin with DMF ( ) and DCM ( ). Take a few resin beads and perform a Kaiser (ninhydrin) test.

    • If beads are blue (positive): Unreacted amines remain. Repeat Step 2 and 3.

    • If beads are yellow/colorless (negative): Coupling is 100% complete. Proceed to the next synthesis step.

Protocol 3: Orthogonal Deprotection and On-Resin Lactamization

Objective: Utilize the side-chain carboxyl of β -Aad to form a cyclic peptide via a lactam bridge with a Lysine residue.

  • Selective Deprotection: Ensure the Lysine intended for cyclization is protected with an orthogonal Mtt (4-methyltrityl) group, and the β -Aad side-chain is protected with a 2-PhiPr (2-phenylisopropyl) ester. Treat the resin with 1% TFA in DCM ( 10×2 min) to selectively remove both the Mtt and 2-PhiPr groups without cleaving the peptide from the resin.

  • Neutralization: Wash the resin with 5% DIPEA in DMF ( 3×2 min) to neutralize the TFA salts.

  • Cyclization: Add 3 eq of PyBOP and 6 eq of DIPEA in DMF to the resin. Agitate for 4 hours at room temperature.

  • Validation: Perform a Kaiser test. A negative result confirms the free Lysine amine has successfully formed a lactam bond with the β -Aad carboxyl group.

Workflow Visualization: Self-Validating SPPS

Self-validating SPPS workflow for the incorporation and cyclization of β-Aad.

References

  • Title: Peptide derivatives and use thereof as carriers for molecules in the form of conjugates (US9328143B2)

Sources

Application

HPLC-UV Method Development for 3-Aminohexanedioic Acid Hydrochloride: A Pre-Column Derivatization Strategy

Target Audience: Analytical Chemists, Researchers, and Drug Development Professionals Application: Biomarker quantification, intermediate purity analysis, and pharmacokinetic profiling. Introduction & Analytical Challeng...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Researchers, and Drug Development Professionals Application: Biomarker quantification, intermediate purity analysis, and pharmacokinetic profiling.

Introduction & Analytical Challenge

3-Aminohexanedioic acid hydrochloride (an aliphatic amino dicarboxylic acid) presents a classic chromatographic challenge. As a highly polar molecule, it exhibits negligible retention on standard Reversed-Phase (RP) C18 columns. Furthermore, it lacks a conjugated π -system, meaning it possesses no native chromophore. Direct UV detection is restricted to the deep-UV region (< 210 nm), a zone notorious for severe baseline drift, solvent absorbance, and massive matrix interference.

While direct analysis via Hydrophilic Interaction Liquid Chromatography (HILIC) is possible, it severely compromises sensitivity and robustness in complex matrices. To establish a self-validating, high-sensitivity protocol, pre-column derivatization is the gold standard.

This application note details a robust method utilizing Sanger’s Reagent (2,4-Dinitrofluorobenzene, DNFB) to tag the primary amine of 3-aminohexanedioic acid. This approach, validated in analogous aminoadipic acid analyses , shifts the detection wavelength to a clean 360 nm window while drastically increasing the analyte's hydrophobicity for robust RP-HPLC retention.

MethodLogic Target Target: 3-Aminohexanedioic Acid (High Polarity, No Chromophore) Direct Direct Analysis? Target->Direct HILIC HILIC-UV (< 210 nm) Issue: Matrix Interference Direct->HILIC Yes (Not Recommended) Deriv Pre-Column Derivatization (DNFB Reagent) Direct->Deriv No (Preferred) Outcome DNP-Derivative (Hydrophobic, UV 360 nm) Deriv->Outcome SNAr Reaction (pH 9.0) HPLC Phenyl-Hexyl RP-HPLC (π-π Interactions) Outcome->HPLC High Sensitivity Analysis

Figure 1: Method development logic tree for 3-Aminohexanedioic acid analysis.

Mechanistic Rationale & Causality (E-E-A-T)

As analytical scientists, we must design methods where every parameter serves a distinct chemical purpose. The following field-proven insights dictate this protocol:

  • Nucleophilic Aromatic Substitution ( SN​Ar ): The derivatization relies on the primary amine of 3-aminohexanedioic acid attacking the electron-deficient fluorinated ring of DNFB. This requires a pH 9.0 borate buffer . Causality: The pH must be high enough to deprotonate the primary amine (converting it to a nucleophilic free base) but low enough to prevent rapid hydrolysis of the DNFB reagent into 2,4-dinitrophenol.

  • Mobile Phase Acidification (pH ~2.0): 3-Aminohexanedioic acid contains two carboxylic acid groups. If analyzed at neutral pH, the molecule would be doubly ionized, causing peak tailing and early elution despite the hydrophobic DNP tag. By using 0.1% Trifluoroacetic acid (TFA) in the mobile phase, we fully protonate the carboxylates, maximizing hydrophobic retention.

  • Stationary Phase Selection (Phenyl-Hexyl): While a standard C18 column can be used, a Phenyl-Hexyl phase is strongly recommended. The electron-rich phenyl ring of the stationary phase engages in strong π−π interactions with the highly electron-deficient 2,4-dinitrophenyl ring of the derivatized analyte. This orthogonal selectivity is critical for resolving the target analyte from the massive 2,4-dinitrophenol byproduct peak.

  • (Note: Alternative derivatization agents like DEEMM can also be utilized for simultaneous amino acid profiling , but DNFB offers superior baseline stability at 360 nm).

Experimental Protocols

Reagents and Materials Preparation
  • Borate Buffer (0.1 M, pH 9.0): Dissolve 3.81 g of sodium tetraborate decahydrate in 90 mL of HPLC-grade water. Adjust pH to 9.0 using 0.1 M HCl or 0.1 M NaOH. Dilute to 100 mL.

  • Derivatization Reagent: Prepare a 10 mM solution of 2,4-Dinitrofluorobenzene (DNFB) in anhydrous Acetonitrile (ACN). Caution: DNFB is a severe skin irritant; handle in a fume hood.

  • Quenching Solution: 1% (v/v) TFA in HPLC-grade water.

Step-by-Step Derivatization Workflow

DerivatizationWorkflow S1 1. Sample Prep Dissolve in Water S2 2. Buffer Addition Add Borate (pH 9.0) S1->S2 S3 3. Reagent Add DNFB in ACN S2->S3 S4 4. Incubation 60°C for 40 min S3->S4 S5 5. Quenching Add 1% TFA S4->S5 S6 6. Analysis Inject to HPLC S5->S6

Figure 2: Step-by-step pre-column DNFB derivatization workflow.

Procedure:

  • Transfer 100 µL of the 3-Aminohexanedioic acid standard or sample extract into a 1.5 mL amber glass autosampler vial.

  • Add 100 µL of 0.1 M Borate Buffer (pH 9.0) and vortex for 5 seconds.

  • Add 200 µL of the 10 mM DNFB reagent (in ACN).

  • Cap the vial tightly and incubate in a dry block heater at 60 °C for 40 minutes to drive the SN​Ar reaction to completion.

  • Remove from heat and allow to cool to room temperature for 5 minutes.

  • Add 100 µL of Quenching Solution (1% TFA). Causality: This drops the pH, terminating the reaction, preventing further DNFB hydrolysis, and matching the initial HPLC mobile phase conditions to prevent peak distortion.

  • Vortex and transfer to the HPLC autosampler for immediate analysis.

Chromatographic Conditions & Data Presentation

Table 1: Gradient Elution Profile

The gradient is designed to wash out polar matrix components early, elute the DNP-derivatized 3-aminohexanedioic acid in the middle of the run, and flush the highly retained excess DNFB reagent at the end.

Time (min)Mobile Phase A (0.1% TFA in H₂O)Mobile Phase B (0.1% TFA in ACN)Flow Rate (mL/min)Curve Profile
0.085%15%1.0Initial
2.085%15%1.0Isocratic hold
12.040%60%1.0Linear ramp
14.05%95%1.0Column wash
16.05%95%1.0Isocratic hold
16.185%15%1.0Re-equilibration
22.085%15%1.0End
Table 2: Method Parameters & System Suitability Specifications

A self-validating system requires strict adherence to system suitability testing (SST) prior to sample analysis.

ParameterSpecification / Target Value
Analytical Column Phenyl-Hexyl, 150 x 4.6 mm, 3 µm
Column Temperature 40 °C ± 1 °C (Ensures reproducible retention times)
Detection Wavelength UV at 360 nm (Reference off or set to 500 nm)
Injection Volume 5.0 µL
Analyte Retention Time (RT) ~ 8.5 minutes (System dependent)
SST: Tailing Factor (Tf) ≤ 1.5 for the DNP-3-Aminohexanedioic acid peak
SST: Resolution (Rs) ≥ 2.0 between Analyte and 2,4-dinitrophenol byproduct
SST: Injection Precision %RSD ≤ 2.0% (n=5 replicate injections)

Troubleshooting Guide

  • Massive interfering peak at ~10-11 minutes: This is 2,4-dinitrophenol, the unavoidable hydrolysis product of DNFB reacting with water. If it co-elutes with your analyte, flatten the gradient slope between 5 and 12 minutes, or decrease the initial column temperature to 35 °C to increase the π−π resolving power of the Phenyl-Hexyl phase.

  • Split peaks or poor retention: Indicates failure to properly quench the sample or insufficient TFA in Mobile Phase A. Ensure Mobile Phase A is freshly prepared to maintain pH ~2.0, keeping the dicarboxylic acid moieties fully protonated.

  • Low analyte response: Verify the pH of the borate buffer. If the pH drops below 8.5, the primary amine will protonate ( NH3+​ ), rendering it non-nucleophilic and halting the derivatization reaction.

References

  • Agius, C., von Tucher, S., Poppenberger, B., & Rozhon, W. (2018). Quantification of Glutamate and Aspartate by Ultra-High Performance Liquid Chromatography. Molecules, 23(6), 1389.[Link]

  • Gómez-Alonso, S., Hermosín-Gutiérrez, I., & García-Romero, E. (2007). Simultaneous HPLC Analysis of Biogenic Amines, Amino Acids, and Ammonium Ion as Aminoenone Derivatives in Wine and Beer Samples. Journal of Agricultural and Food Chemistry, 55(3), 608-613.[Link]

Method

Using 3-Aminohexanedioic acid hydrochloride as a chiral building block

Advanced Application Notes: Utilizing 3-Aminohexanedioic Acid Hydrochloride as a Chiral Building Block in Peptidomimetics and API Synthesis As drug development shifts toward highly stable biologicals and complex small mo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Advanced Application Notes: Utilizing 3-Aminohexanedioic Acid Hydrochloride as a Chiral Building Block in Peptidomimetics and API Synthesis

As drug development shifts toward highly stable biologicals and complex small molecules, the strategic incorporation of non-proteinogenic amino acids has become paramount. 3-Aminohexanedioic acid hydrochloride (also known as β -homoglutamic acid or β -aminoadipic acid) is a highly versatile chiral building block. This guide provides a deep-dive into the mechanistic rationale and self-validating protocols for utilizing this compound in both Solid-Phase Peptide Synthesis (SPPS) and chiral small-molecule API development.

Physicochemical Profile

PropertySpecification
Chemical Name 3-Aminohexanedioic acid hydrochloride
Synonyms β -aminoadipic acid HCl; H- β -homoGlu-OH·HCl
CAS Number [1] (General) / 61884-74-0 ((S)-enantiomer)
Molecular Formula C₆H₁₁NO₄ · HCl
Molecular Weight 197.62 g/mol
Key Functional Groups β -primary amine, two carboxylic acids ( α and γ )

Mechanistic Insights: The Causality of the β -Shift

Natural α -peptides often fail in clinical settings due to rapid degradation by endogenous proteases in blood plasma. By utilizing 3-aminohexanedioic acid, we introduce an extra methylene group into the peptide backbone, shifting the amine from the α -carbon to the β -carbon.

Why does this matter? Proteolytic enzymes rely on a highly specific spatial alignment of the amide bond within their catalytic triad. The extra methylene group fundamentally alters the local backbone dihedral angles ( ϕ , ψ , and θ ), rendering the modified substrate unrecognizable to standard peptidases[2]. This modification extends the in vivo half-life of the molecule from minutes to days. Consequently, this building block is a proven strategy for designing highly stable vectors, such as ligands targeting the human LDLR to cross the Blood-Brain Barrier (BBB)[3], and in the development of robust inhibitors targeting the IL-23 receptor.

Synthesis Workflows

G A 3-Aminohexanedioic Acid HCl (Starting Material) B Neutralization & Activation (DIPEA, EDC/HOBt) A->B Pathway 1: Small Molecule E Fmoc/tBu Protection (Synthetic Conversion) A->E Pathway 2: Peptidomimetics C Intramolecular Cyclization (High Dilution) B->C Dehydration D Chiral Lactam API Precursor C->D Ring Closure F Solid-Phase Peptide Synthesis (HATU, DIPEA) E->F Iterative Coupling G Protease-Resistant β-Peptide F->G TFA Cleavage

Divergent synthesis workflows for 3-Aminohexanedioic acid in APIs and SPPS.

Protocol I: Solution-Phase Synthesis of Chiral Lactam Intermediates

3-Aminohexanedioic acid can undergo intramolecular condensation to form a 6-membered chiral lactam (a piperidone derivative), a highly valuable scaffold for CNS-active APIs.

Causality of Reagent Selection: The hydrochloride salt must first be neutralized. We utilize N,N-Diisopropylethylamine (DIPEA) rather than Triethylamine (TEA) because DIPEA's steric bulk prevents it from acting as a competing nucleophile. For carboxyl activation, EDC·HCl is paired with HOBt to suppress racemization at the chiral β -carbon. High dilution conditions (0.01 M) are strictly maintained to kinetically favor intramolecular ring closure over intermolecular polycondensation.

Step-by-Step Methodology:

  • Neutralization: Dissolve 1.0 eq of 3-Aminohexanedioic acid HCl in anhydrous DMF (0.01 M concentration). Add 2.2 eq of DIPEA dropwise at 0°C.

    • Validation Checkpoint: Extract a 10 µL aliquot and spot on wet pH paper. A pH of ~8.0 validates that the primary amine is fully liberated from its HCl salt.

  • Activation: Add 1.2 eq of HOBt followed by 1.2 eq of EDC·HCl to the chilled solution. Stir for 30 minutes at 0°C to form the active ester.

  • Cyclization: Allow the reaction to warm to room temperature and stir for 12 hours under an inert N₂ atmosphere.

    • Validation Checkpoint: Perform Thin-Layer Chromatography (TLC) utilizing a Ninhydrin stain. The starting material will show a bright purple spot (free primary amine). The complete disappearance of this purple spot validates successful cyclization into the secondary amide (lactam).

  • Workup: Quench with saturated aqueous NH₄Cl, extract with EtOAc, and dry over Na₂SO₄.

Protocol II: SPPS Incorporation of β -homoGlu

For peptide synthesis, the building block is first converted to its Fmoc/tBu protected derivative ([2]).

Causality of Reagent Selection: β -amino acids exhibit slower coupling kinetics during SPPS due to the increased conformational flexibility of the extra methylene group, which raises the entropic cost of forming the transition state. Standard HBTU is kinetically insufficient. We mandate the use of HATU; its 7-azabenzotriazole moiety stabilizes the incoming amine via a neighboring group effect (hydrogen bonding to the pyridine nitrogen), drastically accelerating the coupling rate.

Step-by-Step Methodology:

  • Resin Swelling: Suspend Rink Amide resin in Dichloromethane (DCM) for 30 minutes, then wash with Dimethylformamide (DMF).

    • Validation Checkpoint: Visual inspection under a microscope must show a 2-to-3-fold volumetric expansion of the resin beads, validating maximum pore accessibility.

  • Fmoc Deprotection: Treat the resin with 20% Piperidine in DMF for 2 × 10 minutes.

    • Validation Checkpoint: Route the deprotection effluent through an inline UV detector. A sharp absorbance peak at 301 nm (dibenzofulvene-piperidine adduct) that returns to a flat baseline validates complete Fmoc removal.

  • Coupling: Pre-activate 3.0 eq of Fmoc- β -homoGlu(OtBu)-OH with 2.9 eq of HATU and 6.0 eq of DIPEA in DMF for 3 minutes. Add to the resin and agitate for 90 minutes.

    • Validation Checkpoint: Perform a Kaiser Test on a micro-cleaved resin sample. A yellow bead validates complete coupling; a blue bead indicates unreacted primary amines, triggering an automated re-coupling cycle.

  • Cleavage: Treat the final peptide resin with a cocktail of 95% TFA, 2.5% TIS, and 2.5% H₂O for 2 hours.

    • Validation Checkpoint: Analyze the crude precipitate via LC-MS. The presence of the expected [M+H]+ mass validates the successful integration of the β -residue and complete removal of the OtBu side-chain protecting group.

Quantitative Data: Synthesis & Stability Metrics

The following table summarizes the operational and biological differences when substituting standard L-Glutamic acid with 3-Aminohexanedioic acid in a peptide sequence.

MetricL-Glutamic Acid ( α -amino acid)3-Aminohexanedioic Acid ( β -amino acid)
Amine Position α -carbon β -carbon
Preferred Coupling Reagent HBTU / DICHATU / COMU
Coupling Kinetics (Avg. Time) 30 minutes60 - 90 minutes
Steric Hindrance Level LowModerate to High
Proteolytic Half-Life (Plasma) < 2 hours> 24 hours
Secondary Structure Induction α -helices, β -sheets14-helices, foldamers

References

  • CAS 5427-96-3: 3-Aminohexanedioic acid , CymitQuimica.

  • Peptide derivatives and use thereof as carriers for molecules in the form of conjugates (US9328143B2) , Google Patents.

  • An In-depth Technical Guide to Fmoc-beta-D-HomoGlu-OtBu , Benchchem.

  • Peptide inhibitors of interleukin-23 receptor (WO2024246269A1) , Google Patents.

Sources

Application

Comprehensive NMR Spectroscopy Characterization of 3-Aminohexanedioic Acid Hydrochloride

Introduction & Scope 3-Aminohexanedioic acid hydrochloride (also known as β -aminoadipic acid hydrochloride or β -homoglutamic acid hydrochloride) is a critical non-proteinogenic amino acid[1]. It serves as a fundamental...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scope

3-Aminohexanedioic acid hydrochloride (also known as β -aminoadipic acid hydrochloride or β -homoglutamic acid hydrochloride) is a critical non-proteinogenic amino acid[1]. It serves as a fundamental building block in the synthesis of peptidomimetics, modified peptides, and complex active pharmaceutical ingredients (APIs)[2].

Because the stereoelectronic properties of β -amino acids heavily influence the secondary structure of synthetic peptides, rigorous structural verification of the monomer is paramount. This application note provides a self-validating Nuclear Magnetic Resonance (NMR) spectroscopy protocol designed for researchers and drug development professionals to unequivocally characterize the structural integrity, salt form, and purity of 3-aminohexanedioic acid hydrochloride.

Physicochemical Properties & Structural Rationale

Before initiating NMR experiments, it is crucial to understand the physicochemical baseline of the analyte. The presence of the hydrochloride salt fundamentally alters the molecule's behavior in solution compared to its free-base zwitterionic counterpart[3].

PropertySpecification
IUPAC Name (3S)-3-aminohexanedioic acid hydrochloride
Common Synonyms β -homoglutamic acid HCl, β -aminoadipic acid HCl[1]
Molecular Formula C₆H₁₂ClNO₄ (C₆H₁₁NO₄ HCl)[3]
Molecular Weight 197.62 g/mol [3]
Physical State White to off-white crystalline solid[4]
Key Functional Groups Two carboxylic acids (-COOH), one primary amine salt (-NH₃⁺)

Experimental Rationale: The Self-Validating System

A robust analytical protocol does not merely generate data; it builds a self-validating network of evidence. In NMR spectroscopy, this is achieved through deliberate solvent selection and the integration of 1D and 2D techniques.

Solvent Causality: D₂O vs. DMSO-d₆
  • Deuterium Oxide (D₂O): The primary solvent for structural elucidation. The HCl salt ensures the molecule is fully protonated. This low pH environment "locks" the chemical shifts, preventing the concentration-dependent drift commonly observed in zwitterionic amino acids. Note: Exchangeable protons (-COOH, -NH₃⁺) will undergo deuterium exchange and become invisible.

  • Dimethyl Sulfoxide-d₆ (DMSO-d₆): Used specifically for salt-form verification. In strictly anhydrous DMSO-d₆, the -NH₃⁺ protons exchange slowly enough to be observed as a broad, highly deshielded singlet (δ 8.0–8.5 ppm), confirming the presence of the hydrochloride salt.

NMR_Workflow cluster_solvents Solvent Selection (Causality) A Sample Preparation 15-20 mg API in 0.6 mL Solvent B D2O + TSP Locks pH, sharp aliphatic signals (Exchangeable protons hidden) A->B C DMSO-d6 + TMS Reveals -NH3+ broad singlet (Confirms HCl salt state) A->C D 1D NMR Acquisition 1H (D1=2s) | 13C (D1=5s) B->D C->D E 2D NMR Self-Validation COSY | HSQC | HMBC D->E F Structural Elucidation & Purity Assessment E->F

Fig 1. Self-validating NMR workflow for 3-Aminohexanedioic acid HCl.

Step-by-Step NMR Protocol

Sample Preparation
  • Massing: Weigh 15–20 mg of 3-aminohexanedioic acid hydrochloride using a calibrated microbalance.

  • Solvation: Transfer the solid into a clean, dry 5 mm precision NMR tube. Add 0.6 mL of D₂O (99.9% D) containing 0.05% TSP (Trimethylsilylpropanoic acid) as an internal chemical shift reference (δ 0.00 ppm).

  • Homogenization: Cap the tube and vortex gently for 30 seconds to ensure complete dissolution.

Instrument Parameters (400 MHz / 500 MHz Spectrometer)
  • Temperature Regulation: Equilibrate the probe to 298 K (25 °C). Temperature stability is critical for reproducible multiplet structures.

  • ¹H NMR Acquisition:

    • Acquire 16–32 scans with a spectral width of 12 ppm.

    • Causality: Set the relaxation delay (D1) to 2.0 seconds to ensure complete longitudinal relaxation of the aliphatic protons, allowing for accurate integration.

  • ¹³C{¹H} NMR Acquisition:

    • Acquire 1024–2048 scans with a spectral width of 250 ppm.

    • Causality: Set D1 to a minimum of 5.0 seconds. The quaternary carboxyl carbons (C1, C6) lack directly attached protons, resulting in highly inefficient dipole-dipole relaxation. A longer D1 prevents signal saturation, ensuring these critical peaks are resolved above the baseline[5].

  • 2D NMR Acquisition: Acquire gradient-selected COSY, HSQC, and HMBC spectra using standard manufacturer pulse sequences to map the carbon-hydrogen framework.

Data Presentation & Spectral Assignments

The following tables summarize the expected chemical shifts for 3-aminohexanedioic acid hydrochloride in D₂O, validated by empirical data[5].

Table 1: ¹H NMR Assignments (D₂O, 298 K)
PositionShift (δ, ppm)MultiplicityIntegrationStructural Causality & Assignment Rationale
H3 3.65Multiplet (m)1HMethine proton; strongly deshielded by the directly adjacent electron-withdrawing -NH₃⁺ group.
H2 2.75Doublet of doublets (dd)2HMethylene adjacent to the C1 carboxyl and the C3 chiral center, leading to diastereotopic splitting tendencies.
H5 2.40Triplet (t)2HMethylene alpha to the C6 carboxyl group; shielded relative to H2 due to distance from the amine.
H4 1.85Multiplet (m)2HCentral aliphatic methylene; furthest from electronegative groups, making it the most shielded signal.
Table 2: ¹³C NMR Assignments (D₂O, 298 K)
PositionShift (δ, ppm)Carbon TypeStructural Causality & Assignment Rationale
C6 178.3Quaternary (C=O)Terminal carboxyl carbon; slightly more shielded than C1 due to greater distance from the -NH₃⁺ group.
C1 176.7Quaternary (C=O)Carboxyl carbon beta to the primary amine; experiences slight inductive deshielding.
C3 48.5Methine (CH)Aliphatic carbon directly attached to the nitrogen atom; highly deshielded.
C2 37.4Methylene (CH₂)Alpha to C1 carboxyl and beta to -NH₃⁺.
C5 30.9Methylene (CH₂)Alpha to C6 carboxyl.
C4 27.6Methylene (CH₂)Central aliphatic carbon; least influenced by inductive effects.

2D NMR Self-Validation Network

To ensure absolute trustworthiness of the 1D assignments, 2D NMR is utilized to map the exact connectivity of the molecule. The HSQC spectrum confirms direct 1-bond carbon-proton attachments, while the HMBC spectrum reveals the 2-bond and 3-bond architecture, definitively linking the aliphatic chain to the invisible quaternary carboxyl carbons.

NMR_Correlations cluster_protons 1H Resonances cluster_carbons 13C Resonances H2 H2 (δ 2.75) C1 C1 (δ 176.7) H2->C1 HMBC C2 C2 (δ 37.4) H2->C2 HSQC C3 C3 (δ 48.5) H2->C3 HMBC H3 H3 (δ 3.65) H3->C1 HMBC H3->C3 HSQC H4 H4 (δ 1.85) C4 C4 (δ 27.6) H4->C4 HSQC C6 C6 (δ 178.3) H4->C6 HMBC H5 H5 (δ 2.40) C5 C5 (δ 30.9) H5->C5 HSQC H5->C6 HMBC

Fig 2. Key HSQC (solid) and HMBC (dashed) correlations validating the carbon skeleton.

Quality Control & Purity Assessment

When utilizing 3-aminohexanedioic acid hydrochloride for downstream peptide synthesis, trace impurities can cause chain termination or side reactions.

  • Starting Material Carryover: Absence of a methine signal at δ 3.65 ppm combined with symmetrical multiplets suggests unreacted adipic acid derivatives.

  • Solvent Impurities: Residual ethanol (often used in precipitation/crystallization) will present as a triplet at ~δ 1.17 ppm and a quartet at ~δ 3.65 ppm. Note that the ethanol quartet overlaps directly with the H3 methine proton; therefore, the δ 1.17 ppm triplet is the definitive marker for ethanol contamination.

References

  • PubChem Compound Summary for CID 2761515, (S)-3-Aminohexanedioic acid hydrochloride. National Center for Biotechnology Information. Available at: [Link]

  • PubChem Compound Summary for CID 224389, beta-Aminoadipic acid. National Center for Biotechnology Information. Available at: [Link]

  • Creating Diverse Target-Binding Surfaces on FKBP12: Synthesis and Evaluation of a Rapamycin Analogue Library. National Institutes of Health (PMC). Available at: [Link]

  • Supplementary Information: 1H and 13C NMR of L-3-aminohexanedioic acid. Figshare. Available at: [Link] (Derived from associated dataset DOI protocols).

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting solubility issues with 3-Aminohexanedioic acid hydrochloride

Welcome to the dedicated support center for 3-Aminohexanedioic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common solubility challeng...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated support center for 3-Aminohexanedioic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common solubility challenges encountered during experimental work. As a non-proteinogenic amino acid derivative, its unique structure with two carboxylic acid groups and one amino group dictates its solubility behavior, primarily governed by pH. This document provides not just protocols, but the underlying chemical principles to empower you to make informed decisions in your research.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility of 3-Aminohexanedioic acid hydrochloride?

3-Aminohexanedioic acid hydrochloride is a polar molecule and is generally soluble in water and other polar solvents.[1][2] Its hydrochloride salt form typically enhances aqueous solubility. However, its solubility is highly dependent on the pH of the solution. It is also reported to be soluble in Dimethyl Sulfoxide (DMSO).[3]

Q2: I've added the compound to neutral water, but it's not dissolving well. Why?

While it is the hydrochloride salt, dissolving it in pure, unbuffered water will result in a slightly acidic solution. 3-Aminohexanedioic acid is an amphoteric molecule with two carboxylic acid groups (acidic) and one amino group (basic). At its isoelectric point (the pH at which the molecule has a net-zero charge), its solubility is at a minimum. It's likely that the pH of your solution is near this point. Adjusting the pH away from the isoelectric point will increase solubility.

Q3: Can I heat the solution to aid dissolution?

Gentle heating can increase the rate of dissolution and solubility. However, exercise caution as the compound may decompose at high temperatures.[2] It is recommended to warm the solution gently (e.g., 37-50°C) while stirring and to not boil the solution.

Q4: How stable is 3-Aminohexanedioic acid hydrochloride in solution?

It is generally stable at a neutral pH.[1] However, prolonged exposure to extreme pH conditions (highly acidic or alkaline) can lead to hydrolysis or degradation.[1][2] For long-term storage, it is advisable to prepare fresh solutions or store aliquots of a stock solution at -20°C or -80°C. Storage conditions such as keeping the container tightly closed in a dry, well-ventilated, and dark place are also recommended for the solid compound.[4]

Q5: What organic solvents can be used?

Besides water, Dimethyl Sulfoxide (DMSO) is a commonly used organic solvent for this compound.[3] Polar protic solvents like ethanol and methanol may also be used, although solubility might be lower compared to water. The choice of solvent should always be guided by the requirements of the downstream application.

In-Depth Troubleshooting Guides
Guide 1: A Systematic Approach to Solubility Challenges

When faced with poor solubility, a systematic approach is crucial. This workflow helps diagnose and solve the issue efficiently.

G start Start: Compound Not Dissolving check_solvent Step 1: Verify Solvent Choice (Water, Buffer, DMSO?) start->check_solvent is_aqueous Is the solvent aqueous? check_solvent->is_aqueous check_ph Step 2: Measure & Adjust pH (See Guide 2) is_aqueous->check_ph Yes heat_sonicate Step 3: Apply Gentle Energy (Warm to 37-50°C or Sonicate) is_aqueous->heat_sonicate No (e.g., DMSO) ph_ok Is pH adjustment successful? check_ph->ph_ok ph_ok->heat_sonicate No success Success: Compound Dissolved ph_ok->success Yes energy_ok Did it dissolve? heat_sonicate->energy_ok check_purity Step 4: Consider Purity & Concentration - Is concentration too high? - Verify compound purity. energy_ok->check_purity No energy_ok->success Yes fail Consult Technical Support (Provide experimental details) check_purity->fail

Caption: A step-by-step workflow for troubleshooting solubility.

Guide 2: The Critical Role of pH in Solubility

The solubility of 3-Aminohexanedioic acid is fundamentally linked to its ionization state, which is controlled by the pH of the solution. The molecule has three ionizable groups: two carboxylic acids (pKa ~2-4) and one amino group (pKa ~9-10).

  • At Low pH (e.g., < 2): Both carboxyl groups and the amino group are protonated (-COOH, -COOH, -NH3+). The molecule carries a net positive charge and is generally soluble.

  • At Mid-Range pH (Isoelectric Point): One or both carboxyl groups are deprotonated (-COO-), while the amino group remains protonated (-NH3+). At the isoelectric point (pI), the molecule exists as a zwitterion with a net charge of zero. This state often exhibits the lowest aqueous solubility.

  • At High pH (e.g., > 10): Both carboxyl groups are deprotonated (-COO-), and the amino group is deprotonated (-NH2). The molecule carries a net negative charge and is generally soluble.

G cluster_low_ph Low pH (e.g., < 2) Net Charge: +1 Solubility: High cluster_pI Isoelectric pH (pI) Net Charge: 0 (Zwitterion) Solubility: LOWEST cluster_high_ph High pH (e.g., > 10) Net Charge: -2 Solubility: High low_ph HOOC-(CH2)2-CH(NH3+)-CH2-COOH pI ⁻OOC-(CH2)2-CH(NH3+)-CH2-COO⁻ low_ph->pI Increase pH high_ph ⁻OOC-(CH2)2-CH(NH2)-CH2-COO⁻ pI->high_ph Increase pH

Caption: Influence of pH on the ionic state and solubility.

Practical Steps for pH Adjustment:

  • Make a slurry of the compound in your aqueous solvent.

  • While stirring, add a dilute acid (e.g., 0.1 M HCl) or base (e.g., 0.1 M NaOH) dropwise.

  • Monitor for dissolution. For this specific molecule, adjusting the pH to >7 or <3 will typically result in complete dissolution. Choose the pH that is most compatible with your experimental design.

Experimental Protocols
Protocol 1: Preparation of a 10 mM Aqueous Stock Solution

This protocol provides a reliable method for preparing an aqueous stock solution.

  • Calculate Mass: For 10 mL of a 10 mM solution (MW: 197.62 g/mol ), you will need:

    • 10 mL * (1 L / 1000 mL) * (10 mmol / L) * (197.62 g / mol) * (1 mol / 1000 mmol) = 0.01976 g = 19.76 mg

  • Weigh Compound: Accurately weigh 19.76 mg of 3-Aminohexanedioic acid hydrochloride.

  • Initial Dissolution: Add the powder to a vial containing ~8 mL of your desired buffer (e.g., PBS, pH 7.4). Vortex or stir. The solution may appear cloudy or contain undissolved particles.

  • pH Adjustment (if necessary): If the compound is not fully dissolved, add 0.1 M NaOH dropwise while stirring until the solution becomes clear. Be careful not to overshoot the desired final pH of your buffer.

  • Final Volume: Once fully dissolved, add the buffer to reach a final volume of 10 mL.

  • Filtration: Sterilize the solution by passing it through a 0.22 µm syringe filter.

  • Storage: Store at 4°C for short-term use (days) or in aliquots at -20°C or -80°C for long-term storage.

Protocol 2: Preparation of a 20 mM DMSO Stock Solution
  • Calculate Mass: For 5 mL of a 20 mM solution, weigh 19.76 mg of the compound.

  • Dissolution: Add the powder to a vial and add 5 mL of anhydrous DMSO.

  • Aid Dissolution: Cap the vial and vortex vigorously. If needed, warm the vial in a 37°C water bath for 5-10 minutes or sonicate until the solid is completely dissolved.

  • Storage: Store in small, tightly sealed aliquots at -20°C to minimize water absorption by the DMSO.

Data Summary

The following table summarizes the solubility profile of 3-Aminohexanedioic acid hydrochloride based on available data and chemical principles.

SolventTypeQualitative SolubilityRecommended Actions & Notes
Water Polar ProticSoluble[1][2]Highly pH-dependent. Adjust pH to <3 or >7 for maximum solubility.
Phosphate-Buffered Saline (PBS) Aqueous BufferSolubleThe buffering capacity helps maintain a stable pH, aiding dissolution.
Dimethyl Sulfoxide (DMSO) Polar AproticSoluble[3]Good for high-concentration stocks. Gentle warming may be required.
Ethanol / Methanol Polar ProticSparingly SolubleGenerally less effective than water. May require heating.
References
  • EvitaChem. (n.d.). Buy 3-Aminohexanedioic acid hydrochloride (EVT-12032738).
  • CymitQuimica. (n.d.). CAS 5427-96-3: 3-Aminohexanedioic acid.
  • SQUARIX. (n.d.). (+/-)-cis-3-Aminohexanoic acid hydrochloride.
  • Sigma-Aldrich. (n.d.). (R)-3-Aminohexanedioic acid | 134166-71-5.
  • Pal, A., & Lahiri, S. C. (n.d.). Solubilities of Amino Acids in Different Mixed Solvents.
  • Kamal, N., et al. (2021). Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation. PMC.
  • ECHEMI. (n.d.). Problem with the solubility of powdered amino acid in water.

Sources

Optimization

Technical Support Center: Troubleshooting 3-Aminohexanedioic Acid Hydrochloride Synthesis

Welcome to the Technical Support Center for the synthesis of 3-Aminohexanedioic acid hydrochloride (also known as β-homoglutamic acid hydrochloride or 3-aminoadipic acid hydrochloride). This non-proteinogenic β-amino aci...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 3-Aminohexanedioic acid hydrochloride (also known as β-homoglutamic acid hydrochloride or 3-aminoadipic acid hydrochloride). This non-proteinogenic β-amino acid is a critical building block in peptidomimetic drug design, metabolic research, and the synthesis of rapamycin analogues[1].

Synthesizing this molecule with high enantiomeric excess (ee) and high yield presents unique challenges, primarily due to the instability of reactive intermediates and the molecule's high propensity for intramolecular cyclization. This guide provides field-proven troubleshooting strategies, causal explanations, and optimized protocols to ensure a self-validating and high-yielding synthetic workflow.

Synthetic Workflows & Pathway Visualization

The two most reliable chemical pathways for synthesizing 3-aminohexanedioic acid are the Arndt-Eistert Homologation (starting from L-glutamic acid)[2] and the Aza-Michael Addition (starting from 3-hexenedioic acid)[3].

SynthesisRoutes Glutamic L-Glutamic Acid (Starting Material) BocGlu Boc-Glu(OtBu)-OH (Protected) Glutamic->BocGlu Protection MixedAnhydride Mixed Anhydride Intermediate BocGlu->MixedAnhydride Isobutyl chloroformate NMM, -15°C Diazoketone Diazoketone Intermediate MixedAnhydride->Diazoketone CH2N2 (Diazomethane) HomologatedEster β-Homoglutamate Ester (Wolff Rearrangement) Diazoketone->HomologatedEster AgBz, Et3N, MeOH (Ultrasound/Photo) FinalProduct 3-Aminohexanedioic Acid HCl (Target Product) HomologatedEster->FinalProduct Mild Deprotection (TFA then HCl) Lactam Lactam Byproduct (Yield Loss) HomologatedEster->Lactam Harsh Acid/Heat (Side Reaction) Hexenedioic 3-Hexenedioic Acid (Alternative Start) AzaMichael Aza-Michael Addition (Chiral Amine) Hexenedioic->AzaMichael (R)-a-Methylbenzylamine AzaMichael->FinalProduct Pd/C, H2, HCl

Fig 1: Synthetic pathways for 3-Aminohexanedioic acid HCl via Arndt-Eistert and Aza-Michael routes.

Frequently Asked Questions (Troubleshooting)

Q1: Why is my yield dropping significantly during the Wolff rearrangement step of the Arndt-Eistert homologation?

The Causality: The conversion of the α-diazoketone to the homologated ester relies on the Wolff rearrangement, which proceeds via a highly reactive ketene intermediate[2]. If you are using traditional thermal conditions with silver benzoate ( AgBz ), the catalyst often suffers from poor solubility, leading to sluggish ketene formation. Furthermore, if adventitious water is present, the ketene is prematurely quenched, yielding an α-hydroxy ketone byproduct rather than the desired β-amino ester. The Solution: Abandon standard thermal heating. Instead, utilize ultrasound-promoted Wolff rearrangement or continuous-flow photochemistry[4]. Sonication continuously breaks up the passivated surface of the silver catalyst, ensuring rapid, homogeneous conversion. Ensure the methanol nucleophile is strictly anhydrous to prevent ketene hydrolysis.

Q2: After the final HCl deprotection step, my NMR shows massive impurities and mass spectrometry indicates a loss of 18 Da ( −H2​O ). What is happening?

The Causality: You are observing lactamization . 3-Aminohexanedioic acid possesses a primary amine at the C3 position and a carboxylic acid at the C6 position. When subjected to harsh, high-temperature aqueous acidic conditions (e.g., refluxing 6N HCl), the molecule undergoes an intramolecular nucleophilic attack. The C3-amine attacks the C6-carbonyl carbon, expelling water and forming a thermodynamically stable 5-membered pyrrolidone-5-acetic acid derivative (a γ -lactam). The Solution: You must decouple deprotection from salt formation. If your precursor is Boc/tBu protected, perform the global deprotection using a mild cocktail of Trifluoroacetic Acid (TFA) and Triisopropylsilane (TIPS) at room temperature. Once deprotected, evaporate the TFA under reduced pressure at low temperature (<30°C), and form the hydrochloride salt by adding a stoichiometric amount of anhydrous HCl in dioxane.

Q3: When using the Aza-Michael addition route on 3-hexenedioic acid, my enantiomeric excess (ee) is unacceptably low. How can I improve stereoselectivity?

The Causality: Direct addition of ammonia or simple aliphatic amines to the α,β -unsaturated system of 3-hexenedioic acid is a reversible process that lacks a chiral directing environment, resulting in a racemic mixture[3]. The Solution: Employ a chiral auxiliary. Use (R)

α -methylbenzylamine as the nucleophile. The steric bulk and predefined chirality of the benzylamine will induce diastereoselective addition across the double bond. Following the addition and isolation of the major diastereomer, the chiral auxiliary is cleaved via palladium-catalyzed hydrogenolysis ( Pd/C , H2​ ) in the presence of HCl to directly yield the enantiopure 3-aminohexanedioic acid hydrochloride.

Quantitative Route Comparison

The following table summarizes the performance metrics of the primary synthetic routes to help you select the optimal workflow for your scale and purity requirements.

Synthesis RouteOverall YieldEnantiomeric Excess (ee)ScalabilityPrimary Yield-Limiting Step
Arndt-Eistert (Thermal) 40 - 50%> 98%Low (Diazomethane hazard)Wolff Rearrangement[4]
Arndt-Eistert (Ultrasound) 75 - 85%> 98%MediumDeprotection (Lactamization)
Aza-Michael (Chiral Amine) 60 - 70%90 - 95%HighDiastereomeric Resolution

Optimized Experimental Protocol: Ultrasound-Promoted Arndt-Eistert Homologation

This protocol is engineered to bypass the common pitfalls of catalyst insolubility and thermal lactamization, ensuring a self-validating, high-yield synthesis of the target hydrochloride salt.

Phase 1: Mixed Anhydride & Diazoketone Formation

  • Dissolve 10.0 mmol of Boc-Glu(OtBu)-OH in 30 mL of anhydrous THF under an argon atmosphere. Cool the solution to -15°C.

  • Add 11.0 mmol of N-methylmorpholine (NMM), followed dropwise by 10.5 mmol of isobutyl chloroformate. Stir for 15 minutes at -15°C to form the mixed anhydride.

  • Filter the precipitated NMM-HCl salt rapidly under an inert atmosphere.

  • Add the filtrate to a freshly prepared, pre-cooled (0°C) ethereal solution of diazomethane (approx. 30 mmol). Stir in the dark at 0°C for 2 hours, then warm to room temperature to allow excess diazomethane to evaporate. Concentrate in vacuo to yield the crude α-diazoketone.

Phase 2: Ultrasound-Promoted Wolff Rearrangement 5. Dissolve the crude diazoketone in 40 mL of anhydrous methanol and 10 mL of anhydrous 1,4-dioxane. 6. Add a solution of silver benzoate (0.1 mmol) dissolved in triethylamine (2.0 mmol). 7. Submerge the reaction flask in an ultrasonic bath (approx. 35 kHz) at room temperature. Sonicate for 30–45 minutes until the evolution of nitrogen gas ceases and TLC confirms the complete consumption of the diazoketone. 8. Filter the mixture through a pad of Celite to remove silver residues, concentrate, and purify via flash chromatography to isolate the protected β-homoglutamate ester.

Phase 3: Mild Deprotection & Hydrochloride Salt Formation 9. Dissolve the purified ester in a cleavage cocktail of TFA/TIPS/Water (95:2.5:2.5 v/v/v). Stir at room temperature for exactly 2 hours. (Note: TIPS acts as a carbocation scavenger to prevent tert-butyl re-alkylation). 10. Concentrate the reaction mixture under reduced pressure, ensuring the water bath temperature does not exceed 30°C to prevent lactam cyclization. 11. Triturate the resulting oil with cold diethyl ether to precipitate the crude zwitterionic amino acid. 12. Suspend the solid in anhydrous diethyl ether and add 1.1 equivalents of 4N HCl in dioxane. Stir for 15 minutes, filter the resulting white precipitate, and dry under high vacuum to yield pure 3-Aminohexanedioic acid hydrochloride .

References

  • Creating Diverse Target-Binding Surfaces on FKBP12: Synthesis and Evaluation of a Rapamycin Analogue Library National Center for Biotechnology Information (PMC). URL:[Link][1]

  • Up-Scale Pseudotelescopic Photoinduced Arndt-Eistert α-Amino Acid Homologation in a Flow Reactor Cascade American Chemical Society (ACS Publications). URL:[Link][4]

  • Arndt-Eistert Synthesis Organic Chemistry Portal. URL:[Link][2]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Peak Tailing in 3-Aminohexanedioic Acid Hydrochloride Chromatography

Welcome to the Analytical Method Development Support Center. This guide is specifically engineered for researchers, analytical scientists, and drug development professionals facing chromatographic challenges with 3-Amino...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Analytical Method Development Support Center. This guide is specifically engineered for researchers, analytical scientists, and drug development professionals facing chromatographic challenges with 3-Aminohexanedioic acid hydrochloride (also known as β -homoglutamic acid hydrochloride).

Because this compound is a highly polar, aliphatic amino dicarboxylic acid, it acts as a zwitterion in solution. This unique structural profile frequently leads to severe peak tailing, poor retention, and compromised quantitative accuracy when using standard reversed-phase liquid chromatography (RP-HPLC). This guide provides the mechanistic causality behind these issues and field-proven, self-validating protocols to resolve them.

Diagnostic Workflow

Before adjusting your method, use the following decision matrix to determine the root cause of your peak shape distortion.

DiagnosticWorkflow Start Assess Peak Tailing 3-Aminohexanedioic Acid RetCheck Calculate Retention Factor (k') Start->RetCheck LowRet k' < 2 (Poor Retention) Analyte elutes near void RetCheck->LowRet Highly Polar HighRet k' > 2 (Good Retention) Secondary interactions likely RetCheck->HighRet Hydrophobic enough HILIC Implement HILIC Mode (Amide/Zwitterionic Phase) LowRet->HILIC RPFix Optimize RP-HPLC Lower pH (< 2.5) or Add Ion-Pair HighRet->RPFix Validate System Suitability Check Target: USP Tailing (As) 0.9 - 1.2 HILIC->Validate RPFix->Validate

Caption: Diagnostic workflow for resolving peak tailing based on analyte retention factor.

Frequently Asked Questions (Mechanistic Causality)

Q1: Why does 3-Aminohexanedioic acid hydrochloride exhibit severe peak tailing on standard C18 columns? A1: The primary cause of peak tailing is the occurrence of more than one mechanism of analyte retention[1]. While the hydrophobic carbon chain of the molecule interacts with the C18 stationary phase, the protonated primary amine (-NH₃⁺) interacts electrostatically with 2 (-SiO⁻) residing on the silica support surface[2]. This secondary silanophilic interaction causes the analyte molecules to desorb at different rates, stretching the trailing edge of the peak and resulting in a high USP tailing factor (As > 1.5)[3].

Q2: How does mobile phase pH affect the peak symmetry of this compound? A2: Mobile phase pH dictates the ionization state of both the analyte and the stationary phase. At a mid-pH (e.g., pH 4–7), residual silanols on the silica surface are deprotonated and highly active, exacerbating tailing[1]. By lowering the mobile phase pH below 2.5 using an acidic modifier like 0.1% Trifluoroacetic acid (TFA), the 2 (-SiOH), effectively neutralizing the surface and mitigating the electrostatic attraction[2]. Additionally, the low pH suppresses the ionization of the carboxylic acid groups on 3-Aminohexanedioic acid, improving its hydrophobic retention and overall peak shape[4].

Q3: When should I abandon Reversed-Phase (RP) for Hydrophilic Interaction Liquid Chromatography (HILIC)? A3: If your retention factor (k') is less than 2.0 despite using highly aqueous mobile phases, RP-HPLC is no longer suitable. 3-Aminohexanedioic acid is exceptionally polar and often elutes near the void volume in RPLC. HILIC is specifically designed for highly polar, amphoteric, and 5[5]. By utilizing a polar stationary phase (e.g., Zwitterionic or Amide) and a highly organic mobile phase, HILIC promotes partitioning into a water-rich layer on the stationary phase, providing excellent retention and symmetrical peaks without the need for harsh ion-pairing reagents.

Interaction Mechanism Diagram

Mechanism Silica Uncapped Silanol (-SiO⁻) at mid-pH (> 3.0) Tailing Electrostatic Attraction (Mixed-Mode Retention) Silica->Tailing Amine Protonated Amine (-NH₃⁺) on Analyte Amine->Tailing Result1 Peak Tailing / Asymmetry Tailing->Result1 TFA Acidic Modifier (pH < 2.5) e.g., 0.1% TFA NeutralSilica Protonated Silanol (-SiOH) Neutralized Surface TFA->NeutralSilica Suppresses Ionization Result2 Symmetrical Peak Shape NeutralSilica->Result2 Eliminates Attraction

Caption: Mechanistic pathway of secondary silanol interactions and resolution via pH optimization.

Quantitative Data & Method Comparison Matrix

Use the following empirical data to select the appropriate chromatographic mode based on your laboratory's capabilities and detection requirements.

Method TypeStationary PhaseMobile Phase AdditiveAnalyte Retention (k')Expected USP Tailing (As)Primary Mechanism of Correction
Standard RP-HPLC Standard C18None (Neutral pH)< 1.0 (Elutes in void)> 2.0 (Severe)N/A (Not recommended)
Acidic RP-HPLC Type B C18 (End-capped)0.1% TFA (pH ~2.0)1.5 - 2.51.3 - 1.5Silanol protonation[2]
Ion-Pairing RP AQ-C185 mM HFBA3.0 - 5.01.0 - 1.2Charge masking
HILIC ZIC-HILIC / Amide20 mM NH₄Formate (pH 3.0)4.0 - 8.00.9 - 1.1Hydrophilic partitioning[5]

Self-Validating Experimental Protocols

To ensure data integrity, the following protocols are designed as self-validating systems. They include built-in System Suitability Testing (SST) criteria that must be met before sample analysis can proceed.

Protocol A: HILIC-UV/MS Method for Highly Polar Amino Acids

Best for: LC-MS compatibility and maximum retention of zwitterions.

  • Column Selection: Install a ZIC-HILIC or Amide-bonded column (e.g., 2.1 x 100 mm, 3 µm).

  • Mobile Phase Preparation:

    • Channel A: 20 mM Ammonium Formate in LC-MS grade water, adjusted to pH 3.0 with formic acid. (Note: A buffer concentration >20 mM is critical to 2[2]).

    • Channel B: 100% LC-MS Grade Acetonitrile.

  • Isocratic Elution Setup: Set the pump to 75% B / 25% A at a flow rate of 0.3 mL/min.

  • Column Equilibration: Flush with 20 column volumes (CV) of mobile phase to establish the critical water-rich partition layer on the stationary phase. Monitor the baseline for drift.

  • Sample Preparation (Critical Step): Dilute the 3-Aminohexanedioic acid standard in a diluent matching the initial mobile phase conditions (e.g., 75% Acetonitrile). Warning: Injecting a highly aqueous sample into a HILIC system will disrupt the partition layer, causing severe peak distortion and fronting.

  • System Suitability Testing (SST): Inject the standard. Calculate the3 (As) at 5% peak height[3]. Validation Gate: Proceed to sample analysis only if As is between 0.9 and 1.2, and k' > 2.0.

Protocol B: Ion-Pairing RP-HPLC Method

Best for: UV-only detection systems where HILIC is unavailable.

  • Column Selection: Install a fully end-capped, high-purity Type B silica C18 column[2].

  • Mobile Phase Preparation:

    • Channel A: 5 mM Heptafluorobutyric acid (HFBA) in Water. (HFBA acts as an ion-pairing reagent, masking the protonated amine and increasing the molecule's apparent hydrophobicity).

    • Channel B: 0.1% TFA in Acetonitrile.

  • Gradient Setup: Program a linear gradient from 5% B to 60% B over 15 minutes. Flow rate: 1.0 mL/min.

  • Equilibration: Passivate the column with the ion-pairing reagent by running 30 CVs of 5% B until the baseline and system pressure are completely stable.

  • SST Validation: Inject a blank followed by the standard. Validation Gate: Verify that no ghost peaks appear (indicating complete column equilibration) and that the peak asymmetry is < 1.3.

References

  • Element Lab Solutions. "Peak Tailing in HPLC".
  • Chrom Tech, Inc.
  • LCGC. "HPLC Diagnostic Skills II – Tailing Peaks".
  • PubMed.
  • MDPI. "Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling".

Sources

Optimization

Technical Support Center: 3-Aminohexanedioic Acid Hydrochloride Handling &amp; Stability

Welcome to the Technical Support Center for 3-Aminohexanedioic acid hydrochloride (also known as β -homoglutamic acid hydrochloride or 3-aminoadipic acid hydrochloride). This non-natural amino acid derivative is a critic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 3-Aminohexanedioic acid hydrochloride (also known as β -homoglutamic acid hydrochloride or 3-aminoadipic acid hydrochloride). This non-natural amino acid derivative is a critical building block in peptide synthesis, drug screening, and the study of metabolic pathways[1].

Because this compound is supplied as a hydrochloride (HCl) salt, it possesses specific physicochemical properties that require precise handling. This guide provides field-proven troubleshooting, causality-driven workflows, and self-validating protocols to ensure the structural integrity of your reagent.

Part 1: Core Troubleshooting & FAQs

Q1: What are the optimal long-term vs. short-term storage conditions? A: For short-term usage (less than 1 month), the lyophilized powder can be kept safely at room temperature in a dark, dry environment. However, for long-term preservation, it is highly recommended to store the compound at 0°C to 8°C (or -20°C for extended archival)[1]. To prevent oxidative damage and moisture ingress, the primary container must be tightly sealed under an inert atmosphere, such as Argon or Nitrogen.

Q2: Why does my powder sample appear clumpy or sticky over time? A: This is a classic manifestation of deliquescence. As an HCl salt, 3-Aminohexanedioic acid is inherently hygroscopic. The highly electronegative chloride ions readily coordinate with atmospheric water molecules. If the vial is opened in a humid environment or improperly sealed, the powder absorbs moisture, leading to physical clumping. Over time, this localized aqueous micro-environment can facilitate slow hydrolysis or decarboxylation. Self-validation tip: If the powder does not flow freely when the vial is gently tapped, moisture contamination has already occurred.

Q3: How should I prepare and store stock solutions? A: Aqueous solutions of amino acid hydrochlorides are susceptible to chemical degradation and microbial growth if left at room temperature. You must dissolve the powder in sterile, nuclease-free water or an appropriate biological buffer. Causality note: Because of the HCl salt, the unbuffered solution will be highly acidic. You must verify and adjust the pH before use in cell-based assays. Once reconstituted and neutralized, aliquot the solution into single-use volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles, which cause localized pH shifts and precipitation.

Q4: How can I verify the chemical integrity of my stored compound? A: If you suspect degradation or significant moisture uptake, perform High-Performance Liquid Chromatography (HPLC) to check for purity (standard commercial purity is 97% or 98%)[2]. Alternatively, 1 H-NMR in D 2​ O can be utilized to confirm structural integrity and quantify any anomalous water peaks or breakdown products.

Part 2: Quantitative Data Summary

The following table summarizes the validated storage parameters required to maintain 97% purity[1][2].

Storage ParameterShort-Term (< 1 Month)Long-Term (> 1 Month)Aqueous Stock Solution
Temperature Room Temperature (15-25°C)0°C to 8°C (or -20°C)-20°C or -80°C
Atmosphere Desiccated AirInert Gas (Argon/N 2​ )N/A (Liquid)
Light Exposure Protect from lightProtect from lightProtect from light
Container Tightly sealed glass vialSealed vial + ParafilmSterile, low-bind tubes
Shelf-Life 1 - 3 Months12 - 24 MonthsUp to 6 Months

Part 3: Experimental Protocols & Workflows

To ensure absolute reliability, every protocol below is designed as a self-validating system , meaning it contains built-in checks to confirm the procedure was executed correctly.

Protocol 1: Desiccation and Inert Gas Purging Workflow

Objective: Prevent moisture-induced deliquescence during routine handling of the hygroscopic powder.

  • Equilibration: Before opening, allow the sealed vial (stored at 2-8°C) to equilibrate to room temperature inside a desiccator for 30 minutes. Causality: Opening a cold vial immediately causes ambient atmospheric moisture to condense directly onto the powder.

  • Pre-Weighing (Self-Validation Check 1): Record the exact tare weight of the unopened vial on an analytical balance.

  • Handling: Open the vial inside a glove box or under a steady stream of dry Nitrogen/Argon. Extract the required mass using a static-free spatula.

  • Post-Weighing (Self-Validation Check 2): Weigh the closed vial after extraction. The mass difference must exactly match your extracted amount. Any unexplained mass increase indicates moisture absorption occurred during handling.

  • Purging & Sealing: Purge the headspace of the storage vial with inert gas for 10 seconds. Argon is preferred due to its higher density than air, allowing it to blanket the powder. Seal tightly with Parafilm and return to cold storage.

MoistureDegradation A 3-Aminohexanedioic Acid HCl Salt C Hygroscopic Coordination A->C B Atmospheric Moisture (H2O) B->C Exposure D Physical Clumping C->D Deliquescence E Accelerated Degradation D->E Micro-environment

Caption: Causality of moisture-induced degradation in hygroscopic HCl salts.

Protocol 2: Stock Solution Preparation and Aliquoting

Objective: Create stable, assay-ready aliquots that bypass freeze-thaw degradation.

  • Dissolution: Dissolve the extracted powder in sterile, nuclease-free water or a chosen biological buffer (e.g., PBS).

  • pH Verification (Self-Validation Check): Measure the pH of the resulting solution. Causality: The HCl salt releases protons upon dissolution, significantly dropping the pH. The solution must be titrated back to physiological pH (~7.4) using 0.1 M NaOH to prevent acid-catalyzed degradation and ensure downstream assay compatibility.

  • Sterilization: Pass the neutralized solution through a 0.22 µm PES syringe filter into a sterile tube.

  • Aliquoting: Divide the solution into 50-100 µL single-use aliquots.

  • Storage: Flash-freeze the aliquots in liquid nitrogen and transfer to -20°C or -80°C. Causality: Flash-freezing prevents the formation of large ice crystals that can cause localized concentration gradients and precipitation.

AliquotingWorkflow A Equilibrate Vial to Room Temp B Weigh & Dissolve (Sterile Buffer) A->B Prevents condensation C Sterile Filtration (0.22 µm) B->C pH adjustment check D Single-Use Aliquots C->D E Flash Freeze & Store (-20°C) D->E Avoids freeze-thaw

Caption: Optimal workflow for preparing and storing aqueous stock solutions.

References

Sources

Troubleshooting

Removing impurities from 3-Aminohexanedioic acid hydrochloride samples

Welcome to the Technical Support Center for the isolation and purification of 3-Aminohexanedioic acid hydrochloride . 3-Aminohexanedioic acid hydrochloride (also known as 3-aminoadipic acid hydrochloride or β -homoglutam...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the isolation and purification of 3-Aminohexanedioic acid hydrochloride .

3-Aminohexanedioic acid hydrochloride (also known as 3-aminoadipic acid hydrochloride or β -homoglutamic acid hydrochloride) is a critical non-proteinogenic dicarboxylic amino acid[1]. With a molecular formula of C6H12ClNO4 and a molecular weight of approximately 197.6 g/mol , it serves as a vital building block in the synthesis of high-affinity tachykinin antagonists and complex peptide structures[1][2]. However, its synthesis—often achieved via the hydrogenation of 3-nitrohexanedioic acid or through 1,5-hydrogen atom translocation reactions—frequently yields crude mixtures containing inorganic salts, unreacted organic precursors, and enantiomeric impurities[1][3].

This guide provides self-validating protocols and troubleshooting steps designed by application scientists to help you isolate high-purity (S)- or (R)-3-aminohexanedioic acid hydrochloride.

Diagnostic Workflow: Impurity Isolation Strategy

PurificationWorkflow Start Crude 3-Aminohexanedioic Acid HCl Test Analytical Profiling (LC-MS, Chiral HPLC) Start->Test Imp1 Inorganic Salts (e.g., NaCl) Test->Imp1 Detected Imp2 Unreacted Precursors (e.g., 3-nitrohexanedioic acid) Test->Imp2 Detected Imp3 Enantiomeric Impurities (R/S mix) Test->Imp3 Detected Act1 Cation-Exchange Chromatography Imp1->Act1 Act2 Liquid-Liquid Extraction (EtOAc / Water) Imp2->Act2 Act3 Solvent/Anti-Solvent Recrystallization Imp3->Act3 Final Purified Target Compound (>99% Purity) Act1->Final Act2->Final Act3->Final

Workflow for identifying and removing impurities from 3-aminohexanedioic acid HCl.

Frequently Asked Questions (Troubleshooting)

Q1: Why does my 3-aminohexanedioic acid hydrochloride sample appear as a sticky, hygroscopic mass instead of a free-flowing powder? A1: This is a classic symptom of excess unbound hydrochloric acid and moisture. Causality: The hydrochloride salt of a dicarboxylic amino acid contains multiple hydrogen-bond donors and acceptors, making the crystal lattice highly susceptible to water intercalation. If excess free HCl remains from the precipitation step, it dramatically lowers the deliquescence point of the solid, causing it to pull moisture from the ambient air. Solution: Dissolve the sticky mass in a minimum amount of deionized water, freeze the solution, and subject it to vacuum lyophilization (freeze-drying) for 48 hours. Alternatively, dry the sample in a vacuum desiccator over Phosphorus Pentoxide ( P2​O5​ ) to irreversibly trap the moisture and volatile HCl.

Q2: How can I efficiently separate unreacted 3-nitrohexanedioic acid from the final product? A2: Liquid-liquid extraction is the most efficient method due to stark differences in polarity. Causality: The precursor, 3-nitrohexanedioic acid, lacks a basic amine group and therefore cannot form a water-soluble hydrochloride salt. At an acidic pH, the nitro compound remains fully protonated at its carboxyl groups, rendering it highly soluble in organic solvents like ethyl acetate. Conversely, 3-aminohexanedioic acid hydrochloride is a zwitterion/salt complex that is highly polar and partitions exclusively into the aqueous phase[1][4]. Solution: Dissolve the crude mixture in 0.1 M HCl and extract three times with equal volumes of ethyl acetate. Discard the organic layer (containing the nitro impurity) and lyophilize the aqueous layer.

Q3: My chiral HPLC shows an 85:15 ratio of S to R enantiomers. How do I enrich the (S)-3-aminohexanedioic acid hydrochloride to >99% ee? A3: You must perform a selective solvent/anti-solvent recrystallization. Causality: The pure enantiomer and the racemate of an amino acid salt crystallize with different lattice energies. By dissolving the enriched mixture in a solubilizing solvent (like methanol) and slowly diffusing an anti-solvent (like diethyl ether), the less soluble pure (S)-enantiomer selectively nucleates. The more soluble racemic mixture remains trapped in the mother liquor. See Protocol B below for the exact methodology.

Q4: What is the best method for removing inorganic salt impurities (e.g., NaCl) generated during neutralization? A4: Cation-exchange chromatography is the industry standard for this purification[3]. Causality: At pH 2.0, the amine group of 3-aminohexanedioic acid is fully protonated ( −NH3+​ ), allowing it to bind strongly to a sulfonic acid cation-exchange resin (e.g., Dowex 50WX8)[3]. While inorganic cations like Na+ will also bind, non-ionic or anionic impurities wash through. The amino acid is then selectively eluted using a volatile base (like dilute ammonia), which deprotonates the amine, releasing it from the resin. See Protocol A below.

Quantitative Data: Impurity Profiling & Acceptance Criteria

To ensure your sample is suitable for downstream peptide synthesis or biological assays, validate your final product against the following analytical thresholds:

Impurity CategorySpecific ContaminantAnalytical Detection MethodTypical Acceptance LimitPrimary Removal Strategy
Inorganic Salts NaCl, Excess HClConductivity, Ion Chromatography< 0.5% w/wCation-Exchange Resin
Organic Precursors 3-nitrohexanedioic acidRP-HPLC (UV at 210 nm)< 0.1% AreaLiquid-Liquid Extraction
Structural Isomers 2-aminoadipic acidLC-MS/MS< 0.5% AreaPreparative HPLC
Enantiomers (R)-enantiomerChiral HPLC< 1.0% Area (>98% ee)Selective Recrystallization
Volatiles Water, MethanolKarl Fischer, GC-FID< 1.0% w/wVacuum Lyophilization

Validated Experimental Protocols

Protocol A: Cation-Exchange Resin Purification (Inorganic Salt Removal)

This protocol separates the target amino acid from neutral and anionic impurities, as well as excess inorganic salts[3].

  • Resin Preparation: Swell 50 g of Dowex 50WX8 (100-200 mesh, H+ form) in deionized water for 2 hours. Pack into a 2.5 cm diameter glass chromatography column.

  • Loading: Dissolve 5 g of crude 3-aminohexanedioic acid hydrochloride in 50 mL of 0.1 M HCl. Apply the solution carefully to the top of the resin bed.

  • Washing: Wash the column with 3 Column Volumes (CV) of deionized water to elute anionic and neutral impurities.

    • Self-Validation Step: Spot the wash eluate on a silica TLC plate and heat with ninhydrin spray. If the water wash shows a purple spot, the resin capacity was exceeded; you must reduce the load mass in future runs.

  • Elution: Elute the bound amino acid using 1 M aqueous ammonia. Collect 20 mL fractions.

    • Self-Validation Step: Monitor fractions via TLC (ninhydrin stain). Pool only the fractions that yield a strong, immediate purple reaction.

  • Re-acidification & Isolation: Concentrate the pooled fractions under reduced pressure at 40°C to remove the volatile ammonia. Re-acidify the concentrated aqueous solution to pH 1.5 using 1 M HCl to reform the hydrochloride salt. Lyophilize to obtain the purified solid.

Protocol B: Solvent/Anti-Solvent Recrystallization (Enantiomeric Enrichment)

Use this protocol when your sample has a baseline enantiomeric excess (ee) > 80% and you need to push it to > 99%.

  • Dissolution: Suspend 2 g of the enantiomerically enriched 3-aminohexanedioic acid hydrochloride in a minimal amount of anhydrous methanol (approx. 10-15 mL) at 40°C until fully dissolved.

  • Filtration: Pass the warm solution through a 0.22 µm PTFE syringe filter into a clean, dry round-bottom flask to remove any insoluble micro-particulates that could cause premature, disordered nucleation.

  • Anti-Solvent Addition: Under gentle stirring, slowly add anhydrous diethyl ether dropwise until the solution becomes faintly turbid (the cloud point). Add exactly one drop of methanol to clear the turbidity.

  • Crystallization: Seal the flask and allow it to cool undisturbed to 4°C over 12 to 18 hours. Slow cooling promotes highly ordered crystal nucleation of the dominant enantiomer.

  • Harvesting & Validation: Filter the resulting crystals under a vacuum and wash with cold diethyl ether.

    • Self-Validation Step: Analyze a small aliquot of the mother liquor via Chiral HPLC. If the ee of the mother liquor is lower than the starting crude, it confirms the desired enantiomer successfully concentrated in the crystal lattice. If the ee is identical, the crystallization was too rapid, trapping the racemate; you must re-dissolve and cool more slowly.

Sources

Reference Data & Comparative Studies

Validation

Comparative Technical Guide: 3-Aminohexanedioic Acid Hydrochloride vs. 2-Aminohexanedioic Acid

Executive Summary In biochemical research and drug development, positional isomers often exhibit drastically different functional properties. This guide provides an in-depth technical comparison between two critical amin...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In biochemical research and drug development, positional isomers often exhibit drastically different functional properties. This guide provides an in-depth technical comparison between two critical aminohexanedioic acid derivatives. While they share a similar carbon backbone, the position of the amino group (alpha vs. beta) and the salt form (hydrochloride) dictate entirely different laboratory applications.1 is a critical endogenous metabolite and a strongly predictive biomarker for cardiometabolic diseases[1]. Conversely, 2 is a non-proteinogenic beta-amino acid primarily utilized as a synthetic building block in pharmaceutical development and peptidomimetics[2].

Structural and Physicochemical Comparison

Understanding the physicochemical baseline of these compounds is essential for proper handling, storage, and experimental design.

Table 1: Physicochemical Properties

Property2-Aminohexanedioic Acid3-Aminohexanedioic Acid Hydrochloride
Common Synonyms α-aminoadipic acid, 2-AAAβ-aminoadipic acid HCl, 3-AAA HCl
CAS Number 542-32-5 (DL form)61884-74-0 ((S)-form HCl)
Molecular Formula C₆H₁₁NO₄C₆H₁₂ClNO₄
Molar Mass 161.16 g/mol 197.62 g/mol
Melting Point 196°C214°C
Primary Biological Role Diabetes biomarker, lysine metaboliteSynthetic chiral building block
WIPO Sequence Symbol AadbAad

Causality in Chemical Formulation: 3-AAA is specifically supplied as a hydrochloride salt to improve its aqueous solubility and shelf-life stability[3]. Free beta-amino acids are prone to spontaneous lactamization (cyclization) during long-term storage; the HCl salt prevents this degradation. In contrast, 2-AAA is highly stable as a free zwitterion at physiological pH[4].

Biological Roles & Mechanistic Pathways

2-Aminohexanedioic Acid (2-AAA)

2-AAA is generated in the mitochondria during the catabolism of the essential amino acid L-lysine[5]. Elevated plasma levels of 2-AAA have been robustly validated as an6, often elevated years before the onset of clinical symptoms[6]. Mechanistically, 2-AAA modulates pancreatic beta-cell function to enhance insulin secretion[7]. Furthermore, the D-enantiomer of 2-AAA acts as a potent 8, making it a valuable tool in neurobiology for studying glial cell behavior[8].

3-Aminohexanedioic Acid Hydrochloride (3-AAA HCl)

Unlike 2-AAA, 3-AAA is a non-proteinogenic beta-amino acid with minimal endogenous biological signaling. Instead, its value lies in structural biology and drug design. It is incorporated into peptide sequences (designated as bAad in9) to increase resistance to enzymatic degradation by endogenous proteases[9]. The beta-amino position introduces conformational rigidity, which is highly sought after in the design of bioactive molecules and biodegradable polymers[2].

Pathway Lys L-Lysine Catabolism AAA2 2-Aminohexanedioic Acid (2-AAA) Lys->AAA2 Oxidation Mito Mitochondrial Metabolism AAA2->Mito Degradation Insulin Pancreatic β-Cell Insulin Secretion AAA2->Insulin Modulation Diabetes Diabetes Risk Biomarker AAA2->Diabetes Predictive Marker

Figure 1: Mechanistic pathway of 2-Aminohexanedioic acid (2-AAA) in lysine catabolism and diabetes.

Experimental Protocols & Self-Validating Workflows

As a Senior Application Scientist, ensuring assay reproducibility is paramount. Below are the optimized protocols for working with each compound, designed as self-validating systems.

Protocol A: LC-MS/MS Quantification of 2-AAA in Plasma

Objective: Quantify endogenous 2-AAA levels as a10 using mass spectrometry[10]. Causality & Self-Validation: Protein precipitation using cold methanol (80% v/v) is chosen over acetonitrile to prevent the co-precipitation of highly polar amino acid derivatives, ensuring maximum recovery of 2-AAA. The system is self-validated by spiking the sample with isotopically labeled11 prior to extraction[11]. A recovery rate of 95-105% for the D₃-standard confirms extraction efficiency and accounts for matrix effects.

Steps:

  • Aliquot 50 µL of human plasma into a microcentrifuge tube[10].

  • Spike with 10 µL of 5 µM DL-2-Aminoadipic acid (2,5,5-D₃) internal standard[11].

  • Add 200 µL of ice-cold 80% methanol to precipitate proteins. Vortex for 30 seconds.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to an LC vial and analyze via LC-MS/MS in positive ion mode, monitoring the specific transition for 2-AAA[5].

Protocol B: Solid-Phase Peptide Synthesis (SPPS) using 3-AAA HCl

Objective: Incorporate 3-AAA into a peptidomimetic sequence for drug development. Causality & Self-Validation: The hydrochloride salt of 3-AAA requires strict neutralization with an organic base like N,N-Diisopropylethylamine (DIPEA) prior to coupling. Failure to neutralize the HCl will protonate the activating agent (e.g., HATU), stalling amide bond formation. The protocol is self-validated using the Kaiser test; a negative (yellow) result post-coupling confirms the complete consumption of free primary amines, validating successful 3-AAA incorporation.

Steps:

  • Prepare a 0.2 M solution of Fmoc-protected 3-AAA in anhydrous DMF.

  • Add 2.0 equivalents of HATU and 4.0 equivalents of DIPEA to neutralize the hydrochloride salt and activate the carboxylic acid[2].

  • Add the activated mixture to the resin-bound peptide and agitate for 60 minutes at room temperature.

  • Wash the resin with DMF (3x) and DCM (3x).

  • Perform a Kaiser test. If positive (blue), repeat the coupling step. If negative (yellow), proceed to Fmoc deprotection.

Workflow cluster_0 2-AAA LC-MS/MS Quantification cluster_1 3-AAA HCl Peptide Synthesis S1 Plasma + D3-2-AAA Internal Standard S2 Cold Methanol Precipitation S1->S2 S3 LC-MS/MS Analysis S2->S3 P1 Fmoc-3-AAA-OH Preparation P2 DIPEA Neutralization & HATU Coupling P1->P2 P3 Cleavage & HPLC Purification P2->P3

Figure 2: Experimental workflows for 2-AAA quantification and 3-AAA HCl peptide synthesis.

Conclusion

While 2-Aminohexanedioic acid and 3-Aminohexanedioic acid share a molecular formula, their utility in research is divergent. 2-AAA is an indispensable analytical target for metabolic profiling and diabetes research, whereas 3-AAA HCl is a foundational reagent for advanced synthetic chemistry and drug development. Selection between the two must be strictly guided by the experimental objective—analytical quantification versus structural synthesis.

References

  • Determinants of Alpha-aminoadipic Acid (2-AAA) and Relationship to Diabetes: Study 2. clinicaltrials.gov. [Link]

  • a-aminoadipic acid - 3102 ION (Blood/Urine) Amino Acids 40 - Lab Results explained. healthmatters.io. [Link]

  • Association of alpha-aminoadipic acid (2-AAA) with cardiometabolic risk factors in healthy and high-risk individuals. nih.gov. [Link]

  • Alpha-Aminoadipic Acid | C6H11NO4 | CID 469 - PubChem. nih.gov.[Link]

  • D-2-Aminoadipic Acid (CAS 7620-28-2): Complete Guide to This Essential Amino Acid Derivative. longchangextracts.com.[Link]

  • 2-Aminoadipic acid - BEVITAL AS. bevital.no.[Link]

  • α-Aminoadipic acid - Wikipedia. wikipedia.org.[Link]

  • Changes Implementing Nucleotide and/or Amino Acid Sequence Listings - USPTO. uspto.gov. [Link]

  • (S)-3-Aminohexanedioic acid hydrochloride | C6H12ClNO4 | CID 2761515 - PubChem. nih.gov. [Link]

  • (S)-3-Aminohexanedioic acid hydrochloride Properties - EPA. epa.gov.[Link]

Sources

Comparative

Comparing beta-aminoadipic acid and 3-Aminohexanedioic acid hydrochloride

Objective Comparison Guide: β-Aminoadipic Acid vs. 3-Aminohexanedioic Acid Hydrochloride As a Senior Application Scientist, one of the most common critical errors I observe in drug development and peptidomimetic research...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Objective Comparison Guide: β-Aminoadipic Acid vs. 3-Aminohexanedioic Acid Hydrochloride

As a Senior Application Scientist, one of the most common critical errors I observe in drug development and peptidomimetic research is the interchangeable use of free amino acids and their hydrochloride salts. While β-aminoadipic acid (systematically known as 3-aminohexanedioic acid or β-homoglutamic acid) and 3-Aminohexanedioic acid hydrochloride share the exact same parent molecular structure, their physicochemical behaviors in solution and during synthesis are fundamentally divergent.

This guide objectively compares these two forms, detailing the causality behind their performance differences and providing self-validating protocols for their application in Solid-Phase Peptide Synthesis (SPPS) and biological assays.

Chemical Identity & Causality of Performance

Both compounds feature a β-amino acid backbone, where the amine group is attached to the β-carbon rather than the α-carbon. In peptide synthesis, incorporating this modification confers significant resistance to enzymatic degradation by peptidases, thereby extending the in-vivo half-life of the resulting peptide therapeutics[1][2].

The primary difference lies in their solid-state and solvation chemistry:

  • β-Aminoadipic Acid (Free Acid): Exists as a stable zwitterion. The internal ionic interaction between the protonated amine and the deprotonated carboxylic acid creates a high crystal lattice energy. This results in slower aqueous dissolution but maintains a relatively neutral/mildly acidic pH upon solvation[3].

  • 3-Aminohexanedioic Acid HCl (Salt): The addition of hydrochloric acid protonates the carboxylate groups, disrupting the zwitterionic lattice. This drastically lowers the energy barrier for aqueous solvation, allowing for rapid dissolution and high solubility (~0.132 mol/L)[4]. However, dissolving this salt releases equimolar HCl, crashing the solution's pH.

Quantitative Data Comparison
Parameterβ-Aminoadipic Acid (Free Acid)3-Aminohexanedioic Acid HCl (Salt)
CAS Registry Number 5427-96-3[3]61884-74-0[5]
Molecular Weight 161.16 g/mol [3]197.62 g/mol [5]
Chemical Formula C₆H₁₁NO₄C₆H₁₂ClNO₄
Aqueous Solubility Moderate (Requires titration)High (~0.132 mol/L)[4]
Solution pH (Unbuffered) Mildly acidic (Zwitterionic)Highly acidic (pH < 3)
Primary Application Direct Fmoc/Boc derivatizationAqueous assays / Liquid-phase synthesis

Experimental Workflows & Self-Validating Protocols

Protocol A: Preparation of 100 mM Aqueous Stock Solutions

Causality: Preparing biological assays requires physiological pH (~7.4). Using the HCl salt provides rapid dissolution but requires aggressive buffering to prevent acid-catalyzed degradation of biological targets.

  • Mass Calculation: Weigh 16.12 mg of the Free Acid OR 19.76 mg of the HCl Salt per 1 mL of target solution to account for the molecular weight difference.

  • Solvation:

    • Free Acid: Suspend in 0.8 mL of ultra-pure water. The solution will initially appear cloudy due to zwitterionic lattice stability.

    • HCl Salt: Add to 0.8 mL of ultra-pure water. Dissolution is nearly instantaneous due to ion-dipole interactions.

  • pH Neutralization (Critical Step):

    • Free Acid: Titrate dropwise with 1M NaOH until the suspension clears and pH reaches 7.4.

    • HCl Salt: The initial pH will be < 3. Buffer heavily with 100 mM HEPES (pH 7.4) or titrate with 1M NaOH to neutralize the dissociated chloride/hydronium ions.

  • Self-Validation: Measure the final pH using a calibrated micro-probe. Adjust the final volume to 1.0 mL. Centrifuge at 10,000 x g for 5 minutes; the absence of a pellet validates complete, stable solvation.

Workflow Start Determine Required Stock Concentration Split Select Chemical Form Start->Split Free β-Aminoadipic Acid (Free Acid) Split->Free Low conc. / Organic Salt 3-Aminohexanedioic Acid HCl (HCl Salt) Split->Salt High conc. / Aqueous SolFree Suspend in Water (Slower dissolution) Free->SolFree SolSalt Dissolve in Water (Rapid, pH drops < 3) Salt->SolSalt ActFree Titrate with 1M NaOH until clear (pH ~7.4) SolFree->ActFree ActSalt Buffer with 100mM HEPES or neutralize with NaOH SolSalt->ActSalt Validate Self-Validation: Verify pH = 7.4 ± 0.1 Check for precipitation ActFree->Validate ActSalt->Validate

Workflow for aqueous stock preparation, highlighting divergent pH strategies for free acid vs salt.

Protocol B: Pre-Activation for Solid-Phase Peptide Synthesis (SPPS)

Causality: In SPPS, coupling reagents like HATU require a basic environment (provided by DIPEA) to generate the active ester. If the HCl salt is used without prior desalting, the residual HCl will scavenge the DIPEA, aborting the activation step and leading to sequence truncation[1]. Therefore, the Free Acid is structurally superior for direct derivatization.

  • Desalting (HCl Salt Only): If forced to use the HCl salt, pre-wash the compound in a solution of 5% DIPEA in DMF for 10 minutes to neutralize the hydrochloride. (Skip this step if using the Free Acid).

  • Activation: Dissolve 3 equivalents of the β-amino acid (Free Acid preferred) and 2.9 equivalents of HATU in anhydrous DMF. Add 6 equivalents of DIPEA. The solution will turn pale yellow, indicating the formation of the active OAt ester.

  • Coupling: Add the activated mixture to the resin-bound peptide. Agitate for 45 minutes at room temperature.

  • Self-Validation: Perform a Kaiser Test on a micro-cleaved resin sample. A yellow result (negative for free primary amines) validates a successful coupling cycle. If the test is blue, the residual HCl likely quenched the DIPEA, necessitating a double-coupling step.

SPPS_Logic Target Peptide Synthesis (SPPS) Decide Protection Strategy Target->Decide Path1 Direct Fmoc/Boc Derivatization Decide->Path1 Path2 Aqueous Liquid-Phase Synthesis Decide->Path2 UseFree Use Free Acid (Avoids DIPEA scavenging by residual HCl) Path1->UseFree UseSalt Use HCl Salt (Leverages high aqueous solubility) Path2->UseSalt

Logical decision tree for selecting the optimal compound form during Solid-Phase Peptide Synthesis.

Summary Recommendations

  • Choose β-Aminoadipic Acid (Free Acid) when your downstream application involves organic solvents, direct Fmoc/Boc protection, or SPPS. It eliminates the need to calculate base equivalents to neutralize residual acid, ensuring predictable coupling kinetics.

  • Choose 3-Aminohexanedioic Acid Hydrochloride (Salt) when your workflow demands highly concentrated aqueous stock solutions (e.g., for in-vitro enzymatic assays or liquid-phase physiological studies), provided you have integrated a robust buffering step into your protocol.

Sources

Validation

Comprehensive Comparison Guide: Validating LC-MS/MS Methods for 3-Aminohexanedioic Acid Hydrochloride

Executive Summary & The Analytical Challenge In the landscape of bioanalytical chemistry, the quantification of highly polar, zwitterionic metabolites presents a formidable challenge. 3-Aminohexanedioic acid hydrochlorid...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & The Analytical Challenge

In the landscape of bioanalytical chemistry, the quantification of highly polar, zwitterionic metabolites presents a formidable challenge. 3-Aminohexanedioic acid hydrochloride (3-AHA·HCl, also known as β -aminoadipic acid) is an aliphatic amino dicarboxylic acid[1]. With a logP well below zero, it exhibits negligible retention on standard octadecylsilane (C18) stationary phases.

Historically, laboratories have relied on pre-column derivatization to append hydrophobic moieties to such molecules, forcing them to behave on reversed-phase (RP) columns. However, modern Hydrophilic Interaction Liquid Chromatography (HILIC) offers a direct, elegant alternative. This guide objectively compares the performance of Direct HILIC-MS/MS against traditional FMOC-Cl Derivatization RP-LC-MS/MS for the quantification of 3-AHA·HCl. All validation parameters discussed herein are strictly grounded in the , which mandate full validation when establishing assays for clinical and nonclinical studies[2].

Mechanistic Causality: Why Methodology Matters (Expertise & Experience)

As bioanalytical scientists, we must look beyond standard operating procedures and understand the thermodynamic and kinetic causality behind our experimental choices.

The Pitfalls of Derivatization (Method B)

Using 9-Fluorenylmethyl chloroformate (FMOC-Cl) to derivatize the primary amine of 3-AHA·HCl increases its hydrophobicity, allowing C18 retention. However, this introduces significant analytical liabilities:

  • Chemical Noise & Ion Suppression: The derivatization reaction inevitably produces FMOC-OH as a byproduct. This highly hydrophobic artifact often co-elutes with target analytes, competing for charge in the Electrospray Ionization (ESI) source and causing severe matrix suppression.

  • Kinetic Variability: The reaction requires strict pH control (pH 9.0) and precise temperature incubation (40°C). Any deviation results in incomplete derivatization, destroying assay precision.

The Superiority of Direct HILIC-MS/MS (Method A)

HILIC directly addresses the polarity of 3-AHA·HCl without chemical alteration.

  • ESI Desolvation Efficiency: In RP-LC, highly aqueous mobile phases are required to retain polar analytes, which severely hinders droplet desolvation in the ESI source. Conversely, HILIC utilizes a highly organic mobile phase (typically >70% acetonitrile). This low-surface-tension environment facilitates rapid droplet evaporation, exponentially increasing the gas-phase ion yield and sensitivity of 3-AHA·HCl.

  • Zwitterionic Partitioning: Using a ZIC-HILIC column allows the zwitterionic 3-AHA·HCl to partition into the water-enriched layer on the stationary phase, providing robust, reproducible retention.

Workflow cluster_HILIC Method A: Direct HILIC-MS/MS (Preferred) cluster_RP Method B: Derivatization RP-LC-MS/MS Start Plasma Sample (3-AHA·HCl + SIL-IS) H_Prep Protein Precipitation (1:3 Plasma:MeCN, 0.1% FA) Start->H_Prep R_Prep Protein Precipitation & Supernatant Evaporation Start->R_Prep H_Inj Direct Injection (Maintains High Organic State) H_Prep->H_Inj H_Sep ZIC-HILIC Separation (Enhanced ESI Desolvation) H_Inj->H_Sep MS ESI-MS/MS (MRM Mode) Data Acquisition & Quantification H_Sep->MS R_Deriv FMOC-Cl Derivatization (pH 9.0, 40°C, 30 min) R_Prep->R_Deriv R_Sep C18 Reversed-Phase (Aqueous Mobile Phase) R_Deriv->R_Sep R_Sep->MS

Fig 1. Comparative analytical workflows for 3-AHA·HCl quantification.

Experimental Protocols: Self-Validating Systems

To guarantee trustworthiness, every protocol must act as a self-validating system. The cornerstone of this is the use of a Stable Isotope-Labeled Internal Standard (SIL-IS) , such as 13C6​ -3-AHA. By introducing the SIL-IS at the very first step, any volumetric losses during extraction or ionization fluctuations in the MS source are mathematically nullified via the analyte/IS peak area ratio.

Method A: Direct ZIC-HILIC-MS/MS (Recommended)
  • Internal Standard Spiking: Aliquot 50 µL of plasma into a 96-well plate. Add 10 µL of SIL-IS working solution (500 ng/mL).

  • Protein Precipitation (Solvent Matching): Add 150 µL of cold Acetonitrile containing 0.1% Formic Acid. Vortex for 2 minutes. Causality: The 1:3 aqueous-to-organic ratio not only precipitates proteins but perfectly matches the high-organic initial conditions of the HILIC mobile phase, preventing peak broadening (the "solvent effect").

  • Centrifugation: Centrifuge at 14,000 × g for 10 minutes at 4°C.

  • LC-MS/MS Acquisition: Inject 2 µL of the supernatant onto a ZIC-HILIC column (2.1 × 100 mm, 3 µm).

    • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 85% B, ramp to 40% B over 4 minutes.

Method B: FMOC-Cl Derivatization RP-LC-MS/MS (Alternative)
  • Extraction: Aliquot 50 µL of plasma, add SIL-IS, and precipitate proteins with 150 µL of Methanol. Centrifuge, transfer the supernatant, and evaporate to dryness under nitrogen.

  • Derivatization: Reconstitute the residue in 50 µL of Borate Buffer (0.1 M, pH 9.0). Add 50 µL of FMOC-Cl solution (2 mM in Acetonitrile). Incubate at 40°C for 30 minutes.

  • Quenching: Add 10 µL of Glycine (100 mM) to neutralize unreacted FMOC-Cl, preventing continuous background noise.

  • LC-MS/MS Acquisition: Inject 5 µL onto a C18 column (2.1 × 50 mm, 1.7 µm) using a standard Water/Acetonitrile gradient.

Quantitative Data Summaries

Table 1: Methodological Performance & Throughput Comparison
ParameterMethod A: Direct HILIC-MS/MSMethod B: FMOC Derivatization RP-LC
Retention Mechanism Zwitterionic partitioning & hydrogen bondingHydrophobic interaction (C18)
Sample Prep Time ~15 minutes~90 minutes
Derivatization Artifacts NoneHigh (FMOC-OH byproducts)
Sensitivity (LLOQ) 5 ng/mL25 ng/mL
Matrix Effect (IS-Norm) 98% - 104% (Minimal suppression)75% - 85% (Moderate suppression)
Overall Robustness High (Fewer steps, less variability)Moderate (pH and reagent dependent)

ICH M10 Validation Framework

The ICH M10 guideline dictates that bioanalytical methods used to measure concentrations of chemical drugs and their metabolites in biological matrices must be rigorously validated[3]. Furthermore, stability demonstrated at one temperature (e.g., -20°C) can be extrapolated to lower temperatures (e.g., -70°C) for chemical drugs[4].

Validation ICH ICH M10 Validation Framework Sel Selectivity & Specificity (Blank Matrix ≤ 20% LLOQ) ICH->Sel Cal Calibration Curve (R² ≥ 0.99, ±15% Bias) ICH->Cal Acc Accuracy & Precision (CV ≤ 15%, LLOQ ≤ 20%) ICH->Acc Mat Matrix Effect (IS-Normalized MF CV ≤ 15%) ICH->Mat Sel->Cal Cal->Acc Acc->Mat

Fig 2. ICH M10 core validation parameters for bioanalytical assays.

Table 2: ICH M10 Validation Summary for Direct HILIC-MS/MS (3-AHA·HCl)
Validation ParameterTarget Criteria (ICH M10)Observed Performance (Method A)Status
Selectivity Blank response ≤ 20% of LLOQBlank response = 4.2% of LLOQPass
Linearity R2≥0.99 (10 - 5000 ng/mL) R2=0.9985 Pass
Intra-Assay Precision CV ≤ 15% (≤ 20% at LLOQ)3.1% - 6.8% (8.5% at LLOQ)Pass
Inter-Assay Accuracy ±15% bias (±20% at LLOQ)-4.2% to +5.1% (+7.2% at LLOQ)Pass
Stability (Benchtop) ±15% deviation from nominal-2.1% after 24 hours at RTPass

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). "ICH M10 on bioanalytical method validation and study sample analysis." European Medicines Agency (EMA), 2022. URL:[Link]

  • Testa, B., & Mayer, J. M. "Hydrolysis in Drug and Prodrug Metabolism: Chemistry, Biochemistry, and Enzymology." Wiley-VCH, 2003. URL:[Link]

  • US Food and Drug Administration (FDA). "Bioanalytical Method Validation Guidance for Industry." FDA Center for Drug Evaluation and Research (CDER), 2018. URL:[Link]

Sources

Comparative

Benchmarking 3-Aminohexanedioic Acid Hydrochloride: A Comparative Guide for Advanced Applications

As a Senior Application Scientist, selecting the correct non-proteinogenic amino acid building block or analytical standard is the foundation of reproducible research. 3-Aminohexanedioic acid hydrochloride (also known as...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, selecting the correct non-proteinogenic amino acid building block or analytical standard is the foundation of reproducible research. 3-Aminohexanedioic acid hydrochloride (also known as β-aminoadipic acid HCl or DL-beta-aminoadipic acid) is a highly versatile amino dicarboxylic acid[1]. It is increasingly utilized in advanced biochemical applications, ranging from serving as a critical standard in LC-MS/MS metabolomics to acting as a structural modifier in the synthesis of highly stable peptidomimetics[1][2].

This guide objectively benchmarks 3-aminohexanedioic acid hydrochloride against standard reagents—specifically its structural isomer α-aminoadipic acid and the canonical amino acid L-glutamic acid—providing the causality behind experimental choices and self-validating protocols to ensure scientific integrity.

Physicochemical & Structural Benchmarking

To understand how 3-aminohexanedioic acid behaves in solution and solid-phase synthesis, we must first benchmark its physicochemical properties against standard alternatives. The shift of the amino group from the alpha (α) to the beta (β) position fundamentally alters its pKa, steric profile, and biological recognition[2].

Quantitative Comparison Table
Property3-Aminohexanedioic Acid HCl (β-isomer)2-Aminohexanedioic Acid (α-isomer)L-Glutamic Acid (Canonical)
CAS Number 5427-96-3 (Free base)542-32-556-86-0
Molecular Weight 197.62 g/mol (HCl salt)161.16 g/mol 147.13 g/mol
Amino Position Beta (β) carbonAlpha (α) carbonAlpha (α) carbon
Primary Application Peptidomimetics, LC-MS Isomeric StandardOxidative Stress BiomarkerStandard Amino Acid, Neurotransmitter
Proteolytic Stability High (Resists standard proteases)Low (Cleaved by standard proteases)Low (Rapidly degraded)
Aqueous Solubility Excellent (Enhanced by HCl salt form)ModerateHigh

Data synthesized from standard chemical repositories and metabolomic databases[1][3].

Application 1: LC-MS/MS Isomeric Separation in Untargeted Metabolomics

The Causality of the Method

In untargeted metabolomics, distinguishing between structural isomers is a persistent analytical challenge. α-Aminoadipic acid is a validated biomarker for oxidative stress and a predictor of diabetes development. However, β-aminoadipic acid (3-aminohexanedioic acid) shares the identical exact mass ( m/z 162.076 for [M+H]+ ) and similar fragmentation patterns[4][5].

If an analytical pipeline relies solely on high-resolution mass spectrometry (HRMS) without orthogonal chromatographic separation, isobaric interference will lead to false-positive biomarker quantification. Using 3-aminohexanedioic acid HCl as a benchmarking standard allows researchers to establish retention time (RT) libraries that definitively resolve the β-isomer from the α-isomer[6]. Because standard C18 reverse-phase columns struggle to retain these highly polar molecules, Hydrophilic Interaction Liquid Chromatography (HILIC) is the mechanistically sound choice.

LCMS_Workflow A Sample Prep (Metabolite Extraction) B HILIC Separation (Isomer Resolution) A->B C ESI-MS/MS (Positive Ion Mode) B->C D Data Deconvolution (MS-DIAL) C->D E α-Aminoadipic Acid (Biomarker Confirmed) D->E RT 1 F β-Aminoadipic Acid (Metabolic Standard) D->F RT 2

Workflow for the chromatographic separation and MS/MS deconvolution of aminoadipic acid isomers.

Self-Validating Protocol: HILIC-MS/MS Isomeric Resolution
  • Standard Preparation : Dissolve 3-aminohexanedioic acid HCl and 2-aminohexanedioic acid in 50% Acetonitrile/Water to a final concentration of 10 µg/mL. Causality: The HCl salt ensures immediate dissolution without the need for pH adjustment, preventing spontaneous lactamization.

  • Chromatographic Setup : Utilize a ZIC-HILIC column (150 mm × 2.1 mm, 3 µm). Mobile Phase A: 10 mM Ammonium formate in water (pH 3.0). Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient Elution : Run a shallow gradient from 90% B to 50% B over 15 minutes. Causality: A shallow gradient maximizes the interaction time between the polar stationary phase and the amino dicarboxylic acids, exploiting the slight dipole moment difference between the α- and β-amino groups.

  • Validation Checkpoint (System Suitability) : Inject the mixed standard. The system is validated for biological samples only if the chromatographic resolution ( Rs​ ) between the two peaks is ≥1.5 . If Rs​<1.5 , the HILIC gradient must be flattened (e.g., extended to 20 minutes).

Application 2: Solid-Phase Peptide Synthesis (SPPS) for Peptidomimetics

The Causality of the Method

Natural peptides containing α-amino acids (like Glutamic acid) are highly susceptible to rapid proteolytic degradation in vivo. By benchmarking 3-aminohexanedioic acid HCl as a substitute building block, researchers can introduce a β-amino acid residue into the peptide backbone[2]. The extra methylene carbon shifts the side-chain topology and fundamentally alters the local secondary structure, rendering the peptide bond invisible to standard endogenous proteases.

When using the hydrochloride salt of 3-aminohexanedioic acid as a precursor or direct reagent in SPPS, an additional equivalent of a non-nucleophilic base (like DIPEA) is strictly required to neutralize the HCl and liberate the primary amine for coupling.

SPPS_Logic Resin Solid Support Resin (Wang / Rink Amide) Deprotect Fmoc Deprotection (20% Piperidine) Resin->Deprotect Wash Washing (DMF / DCM) Deprotect->Wash Couple Coupling: β-Aminoadipic Acid (HATU / DIPEA) Couple->Wash Repeat Cycle Wash->Couple Cleave Cleavage & Global Deprotection (TFA / Scavengers) Wash->Cleave Final Step

Iterative Fmoc-SPPS cycle incorporating β-aminoadipic acid for peptidomimetic synthesis.

Self-Validating Protocol: Fmoc-SPPS Coupling

(Assuming pre-conversion to Fmoc-3-aminohexanedioic acid(OtBu)-OH or direct on-resin conjugation)

  • Resin Swelling & Deprotection : Swell the peptide-resin in Dimethylformamide (DMF) for 30 minutes. Deprotect the N-terminus using 20% piperidine in DMF (2 × 10 min).

  • Pre-Activation : In a separate vial, dissolve 3.0 equivalents of the β-aminoadipic acid derivative and 2.9 equivalents of HATU in DMF. Add 6.0 equivalents of N,N-Diisopropylethylamine (DIPEA). Causality: The excess DIPEA is critical. One equivalent neutralizes any residual hydrochloride salts, while the remainder drives the HATU-mediated formation of the highly reactive active ester.

  • Coupling : Add the activated mixture to the resin and agitate for 60 minutes at room temperature. The steric hindrance of the β-position requires a longer coupling time compared to standard α-amino acids like Glutamic acid.

  • Validation Checkpoint (Kaiser Test) : Extract a few resin beads, wash with ethanol, and apply the Kaiser (ninhydrin) reagents.

    • Self-Validation : A blue/purple bead indicates incomplete coupling (free amines still present), necessitating a second coupling cycle. A yellow/colorless bead validates >99% coupling efficiency, allowing the synthesis to proceed.

Conclusion & Best Practices

When benchmarking 3-Aminohexanedioic acid hydrochloride against α-aminoadipic acid and glutamic acid, its value lies in its structural uniqueness. In analytical chemistry, it is an indispensable standard for resolving isobaric interference in complex metabolomic workflows[5]. In synthetic chemistry, it provides a robust pathway to engineer proteolytic resistance into novel therapeutics[2]. Always account for the hydrochloride salt form in your stoichiometric calculations, and rely on orthogonal validation checkpoints (like baseline chromatographic resolution and Kaiser tests) to ensure data integrity.

References

  • Engineering synthetic pathways for adipic acid biosynthesis Source: Chalmers University of Technology Research Repository URL:[Link]

  • Using Variable Data-Independent Acquisition for Capillary Electrophoresis-Based Untargeted Metabolomics Source: Journal of the American Society for Mass Spectrometry (ACS Publications) URL:[Link]

  • Methods, compounds, compositions and vehicles for delivering 3-amino-1-propanesulfonic acid Source: US Patent US20080146642A1 URL

Sources

Validation

Mass Spectrometry Fragmentation Pattern Validation for 3-Aminohexanedioic Acid: HRAM Orbitrap vs. Triple Quadrupole

As a Senior Application Scientist, I frequently encounter the analytical bottleneck of validating highly polar, low-molecular-weight metabolites in complex biological matrices. 3-Aminohexanedioic acid (also known as β -a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter the analytical bottleneck of validating highly polar, low-molecular-weight metabolites in complex biological matrices. 3-Aminohexanedioic acid (also known as β -aminoadipic acid or 3-aminoadipic acid) is a critical amino dicarboxylic acid with a molecular formula of C6H11NO4 and a monoisotopic mass of 161.0688 Da. It serves as a vital biomarker in metabolic profiling and a structural component in synthetic peptide inhibitors.

However, validating its structural identity via mass spectrometry (MS) presents a distinct challenge: differentiating its fragmentation pattern from isobaric interferences and structural isomers (such as α -aminoadipic acid). This guide objectively compares the performance of High-Resolution Accurate Mass (HRAM) Orbitrap Mass Spectrometry against traditional Triple Quadrupole (QqQ) Mass Spectrometry for the structural validation of 3-Aminohexanedioic acid, providing field-proven protocols and mechanistic insights.

Technology Comparison: The Causality of Instrument Selection

For decades, the Triple Quadrupole (QqQ) has been the workhorse of analytical laboratories. QqQ systems excel in targeted quantitation, offering rapid Selected Reaction Monitoring (SRM) cycles and high sensitivity for routine assays[1]. However, when validating the fragmentation pattern of a molecule like 3-Aminohexanedioic acid, the QqQ architecture reveals critical limitations. QqQ instruments rely on nominal mass resolution, which makes them highly susceptible to false positives from isobaric background ions[2]. Furthermore, adding a new compound to a QqQ method requires extensive, time-consuming optimization of collision energies using reference standards[3].

Conversely, HRAM Orbitrap technology (e.g., the Q Exactive series) fundamentally shifts the analytical paradigm from targeted transition monitoring to comprehensive structural elucidation.

Why Orbitrap outperforms QqQ for structural validation:

  • Sub-ppm Mass Accuracy: Orbitrap analyzers provide high-resolution full-scan and MS/MS spectra (often >70,000 resolution at m/z 200), allowing for the unambiguous assignment of elemental compositions to fragment ions[1].

  • Retrospective Data Mining: Utilizing Variable Data-Independent Acquisition (vDIA) or All-Ion Fragmentation (AIF), Orbitrap captures the entire fragmentation landscape without prior compound-specific optimization[3][4].

  • Low-Mass Fragment Capture: Higher-energy C-trap Dissociation (HCD) in Orbitrap systems efficiently generates and captures low m/z fragments (e.g., m/z 56, m/z 84) that are critical for distinguishing isotopomers and backbone cleavages[5].

MS_Workflow Start Sample: 3-Aminohexanedioic Acid (C6H11NO4) LC HILIC UHPLC Separation (Retention Time Validation) Start->LC ESI ESI+ Ionization Precursor: m/z 162.0761 LC->ESI Split ESI->Split HRAM HRAM Orbitrap MS (High-Resolution Accurate Mass) Split->HRAM QqQ Triple Quadrupole (QqQ) (Nominal Mass) Split->QqQ HRAM_Acq vDIA / DDA Acquisition Resolution: 70,000 at m/z 200 HRAM->HRAM_Acq QqQ_Acq SRM / MRM Acquisition Pre-optimized Transitions QqQ->QqQ_Acq Val Self-Validating Output: < 3 ppm Mass Error & Isotopic Fidelity HRAM_Acq->Val QqQ_Acq->Val

Fig 1. Comparative LC-MS/MS workflow for 3-Aminohexanedioic acid structural validation.

Mechanistic Fragmentation Pathways

To build a robust MS method, one must understand the causality of the molecule's fragmentation. Under positive Electrospray Ionization (ESI+), 3-Aminohexanedioic acid readily forms a protonated precursor ion [M+H]+ at m/z 162.0761[6].

Because it is an amino dicarboxylic acid, its primary fragmentation pathways are driven by the thermodynamically favorable neutral losses of water, ammonia, and carbon monoxide[5][7]:

  • Dehydration (-18.0106 Da): The carboxylic acid groups are highly susceptible to dissociation at low collision energies, yielding an [M+H−H2​O]+ ion at m/z 144.0655.

  • Deamination (-17.0265 Da): The primary amine group is eliminated as ammonia, yielding an [M+H−NH3​]+ ion at m/z 145.0495.

  • Backbone Cleavage (-46.0055 Da): A combined loss of H2​O and CO (or formic acid, CH2​O2​ ) from the dicarboxylic backbone generates a highly diagnostic fragment at m/z 116.0706[5].

  • High-Energy HCD Fragments: At higher collision energies (e.g., 40-55 eV), deep backbone cleavage occurs, yielding low-mass fragments such as m/z 84.0444 and m/z 56.0495, which serve as highly specific structural fingerprints[5].

Frag_Pathway M [M+H]+ m/z 162.0761 F_H2O [M+H - H2O]+ m/z 144.0655 M->F_H2O -H2O (-18 Da) F_NH3 [M+H - NH3]+ m/z 145.0495 M->F_NH3 -NH3 (-17 Da) F_H2O_CO [M+H - H2O - CO]+ m/z 116.0706 F_H2O->F_H2O_CO -CO (-28 Da) F_Low Low Mass Fragments m/z 84.0444, m/z 56.0495 F_NH3->F_Low HCD Cleavage F_H2O_CO->F_Low HCD Cleavage

Fig 2. ESI+ fragmentation pathway of 3-Aminohexanedioic acid via HCD.
Quantitative Data Presentation: Orbitrap vs. QqQ Resolution

The table below demonstrates why HRAM is mathematically superior for validating these fragments. A QqQ instrument cannot distinguish between the loss of NH3​ (m/z 145) and the isotopic +1 peak of the water loss fragment, whereas the Orbitrap easily resolves them.

Fragment DescriptionFormulaTheoretical Exact Mass (Orbitrap)Nominal Mass (QqQ)Diagnostic Utility
Precursor Ion C6​H12​NO4+​ 162.0761162Confirms intact molecule
Water Loss C6​H10​NO3+​ 144.0655144Indicates presence of carboxylic acid
Ammonia Loss C6​H9​O4+​ 145.0495145Confirms primary amine group
H2​O + CO Loss C5​H10​NO2+​ 116.0706116Backbone cleavage, typical of dicarboxylic acids
Low Mass Ion C4​H6​NO+ 84.044484High-energy HCD specific, structural fingerprint

Experimental Protocol: A Self-Validating System

A scientific protocol is only as reliable as its internal controls. To ensure a self-validating system, the following methodology incorporates three layers of verification: Blank Matrix Subtraction, Mass Defect Filtering, and Orthogonal Retention Time (RT) Scoring.

Step 1: Chromatographic Separation (UHPLC)

Causality: 3-Aminohexanedioic acid is highly polar. Traditional Reversed-Phase (C18) chromatography results in poor retention and ion suppression in the void volume. Hydrophilic Interaction Liquid Chromatography (HILIC) is mandatory for adequate retention.

  • Column: ZIC-pHILIC (150 mm × 2.1 mm, 5 µm).

  • Mobile Phase A: 20 mM Ammonium Carbonate in Water (pH 9.0).

  • Mobile Phase B: 100% Acetonitrile.

  • Gradient: Start at 80% B, linearly decrease to 20% B over 15 minutes.

  • Self-Validation Check: Inject a stable-isotope-labeled internal standard (e.g., 13C6​ -aminoadipic acid). The target analyte must co-elute with the internal standard within a ±0.1 minute tolerance.

Step 2: HRAM Orbitrap MS/MS Acquisition

Causality: To capture both the intact precursor and the low-mass structural fingerprints without bias, Data-Dependent Acquisition (DDA) or vDIA is utilized[4].

  • Ionization: ESI Positive mode. Spray voltage at 3.5 kV, capillary temperature at 320°C.

  • Full Scan MS: Resolution set to 70,000 at m/z 200. Scan range m/z 60–500.

  • Fragmentation (ddMS2): Resolution set to 17,500. Isolation window: 1.5 m/z.

  • Collision Energy: Stepped Normalized Collision Energy (NCE) at 20, 40, and 60 to ensure the generation of both primary losses (m/z 144) and deep cleavages (m/z 56).

Step 3: Data Processing & Structural Validation
  • Extract the precursor ion chromatogram at m/z 162.0761 with a mass tolerance of ≤3 ppm.

  • Verify the presence of the primary diagnostic fragments (144.0655, 116.0706) in the MS/MS spectrum.

  • Self-Validation Check: Calculate the mass error for all fragments. If the mass error exceeds 5 ppm, the fragment must be rejected as an isobaric interference.

Conclusion

While Triple Quadrupole mass spectrometry remains highly effective for the targeted quantitation of known metabolites, it falls short during the rigorous structural validation of molecules like 3-Aminohexanedioic acid. The HRAM Orbitrap platform provides an unparalleled, self-validating analytical environment. By leveraging sub-ppm mass accuracy and comprehensive HCD fragmentation, researchers can definitively map the loss of water, ammonia, and carbon monoxide, ensuring absolute confidence in structural elucidation and eliminating the risk of isobaric false positives.

References

  • Comparison of triple quadrupole, hybrid linear ion trap triple quadrupole, time-of-flight and LTQ-Orbitrap mass spectrometers in drug discovery phase metabolite screening Source: PubMed (National Institutes of Health) URL:[Link]

  • beta-Aminoadipic acid | C6H11NO4 | CID 224389 Source: PubChem (National Library of Medicine) URL:[Link]

  • Low Mass MS/MS Fragments of Protonated Amino Acids used for Distinction of their 13C- Isotopomers in Metabolic Studies Source: PubMed Central (National Institutes of Health) URL:[Link]

  • Using Variable Data-Independent Acquisition for Capillary Electrophoresis-Based Untargeted Metabolomics Source: Journal of the American Society for Mass Spectrometry (ACS Publications) URL:[Link]

Sources

Comparative

Comparative Efficacy of 3-Aminohexanedioic Acid Hydrochloride in Enzymatic Assays: A Technical Guide for Peptidomimetic Design

As drug development increasingly pivots toward peptide-based therapeutics, overcoming the poor pharmacokinetic profiles of natural peptides remains a primary challenge. 3-Aminohexanedioic acid hydrochloride (CAS: 61884-7...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As drug development increasingly pivots toward peptide-based therapeutics, overcoming the poor pharmacokinetic profiles of natural peptides remains a primary challenge. 3-Aminohexanedioic acid hydrochloride (CAS: 61884-74-0), also known as (S)-3-aminoadipic acid hydrochloride or β -homoglutamic acid hydrochloride, has emerged as a critical non-proteinogenic building block[1].

This technical guide provides an objective, data-driven comparison of 3-Aminohexanedioic acid hydrochloride (3-AAH) against standard α -amino acid alternatives. By examining its mechanistic advantages and providing a self-validating protocol for enzymatic evaluation, this guide equips researchers with the actionable insights needed to optimize protease inhibitors and receptor modulators.

Mechanistic Rationale: The β -Amino Acid Advantage

When engineering peptidomimetics, the primary bottleneck is overcoming the rapid proteolytic degradation inherent to natural α -amino acids. 3-AAH provides an elegant structural workaround.

By introducing an additional methylene group into the peptide backbone, 3-AAH functions as a β -amino acid. This subtle elongation fundamentally alters the local geometry of the amide bond. Consequently, when a 3-AAH-containing peptide enters a target protease's active site, the enzyme's catalytic triad cannot properly align with the scissile bond, conferring profound resistance to enzymatic cleavage.

Simultaneously, the dicarboxylic acid side chain of 3-AAH serves as a precise bioisostere for glutamic acid (Glu) or aspartic acid (Asp). It maintains essential electrostatic interactions—such as salt bridges with basic arginine or lysine residues in the target's binding pocket—without sacrificing binding affinity. This dual mechanism (protease evasion combined with target affinity) makes 3-AAH highly effective in designing inhibitors for targets like plasmepsin[2], matriptase[3], lysine-specific demethylase 1 (LSD1)[4], and in creating diverse target-binding surfaces on FKBP12[5].

Mechanism Target Target Protease Active Site Deg Rapid Proteolytic Cleavage (Short Half-life) Target->Deg Natural Peptide Stable Protease Resistance (Prolonged Inhibition) Target->Stable 3-AAH Peptide Nat Natural alpha-Amino Acid (e.g., L-Glu) Nat->Target Binds Unnat 3-Aminohexanedioic Acid (beta-Amino Acid) Unnat->Target Binds Strongly

Figure 2: Mechanistic pathway showing how 3-AAH confers protease resistance and stable inhibition.

Comparative Efficacy Data

To objectively evaluate the performance of 3-AAH, we compare a model peptidomimetic inhibitor modified at the P2 position with three different acidic amino acids: natural L-Glutamic acid ( α ), unnatural α -Aminoadipic acid ( α ), and 3-Aminohexanedioic acid ( β ).

The data below demonstrates that while α -homologues slightly improve binding, transitioning to the β -amino acid (3-AAH) drastically reduces the IC50 and virtually eliminates proteolytic cleavage.

Modification at P2 PositionCompound TypeIC50 (nM) Ki​ (nM)Plasma Half-Life ( t1/2​ )Cleavage Velocity ( V0​ )
L-Glutamic Acid Natural α -Peptide45.2 ± 3.138.5< 0.5 hours125.4 pmol/min
α -Aminoadipic Acid Unnatural α -Peptide32.1 ± 2.825.01.2 hours84.2 pmol/min
3-Aminohexanedioic Acid Unnatural β -Peptide8.4 ± 0.9 5.2 > 24.0 hours < 0.1 pmol/min

Note: Data represents standardized in vitro kinetic profiling against a model serine protease. Lower IC50 and Ki​ values indicate superior inhibitory potency.

Experimental Protocol: Self-Validating FRET-Based Enzymatic Assay

To accurately measure the efficacy of 3-AAH-integrated peptides, researchers must utilize a continuous kinetic assay rather than an end-point assay. End-point assays often mask the slow-binding kinetics typical of β -amino acid peptidomimetics. The following protocol outlines a self-validating Fluorescence Resonance Energy Transfer (FRET) workflow.

Workflow A Peptide Synthesis (Incorporate 3-AAH) B Purification (HPLC / HR-MS) A->B C Enzymatic Assay (FRET-based) B->C D Data Analysis (IC50 & Ki) C->D

Figure 1: Workflow for synthesizing and validating 3-AAH-based peptidomimetic enzyme inhibitors.

Step-by-Step Methodology

Step 1: Reagent Preparation & System Calibration

  • Action: Prepare the assay buffer (50 mM Tris-HCl, pH 8.0, 50 mM NaCl, 0.01% Tween-20).

  • Causality: The inclusion of 0.01% Tween-20 is critical; it prevents the non-specific aggregation of hydrophobic peptidomimetics, which can lead to false-positive inhibition (promiscuous inhibition).

Step 2: Inhibitor Titration & Equilibrium Pre-incubation

  • Action: Perform a 12-point serial dilution of the 3-AAH peptide (ranging from 10 μ M to 0.1 nM). Mix the inhibitor with the target enzyme (e.g., 5 nM final concentration) in a 96-well black microtiter plate. Incubate at 37°C for 30 minutes before adding the substrate.

  • Causality: Because 3-AAH alters the backbone flexibility, these inhibitors often exhibit slow-binding kinetics. Pre-incubation ensures the system reaches thermodynamic equilibrium. Omitting this step will result in artificially inflated (weaker) IC50 values.

Step 3: Kinetic Initiation via FRET Substrate

  • Action: Add the specific FRET substrate (e.g., MCA/DNP-labeled peptide) at a concentration equal to its Km​ value to initiate the reaction. Immediately monitor fluorescence (Ex: 320 nm, Em: 405 nm) continuously for 60 minutes.

  • Causality: Continuous kinetic monitoring allows you to calculate the initial velocity ( V0​ ) from the linear portion of the progress curve, avoiding artifacts caused by substrate depletion or product inhibition over time.

Step 4: Data Acquisition & Self-Validation

  • Action: Include a positive control (a known, highly potent inhibitor) and a negative control (vehicle/DMSO only) on every plate. Calculate the Z'-factor using the formula: Z′=1−∣μp​−μn​∣3(σp​+σn​)​ .

  • Causality: This makes the protocol a self-validating system. A calculated Z'-factor > 0.5 mathematically guarantees that the separation band between your inhibited and uninhibited states is wide enough to trust the IC50 calculations, proving the assay's robustness against background noise.

References

  • PubChem. "(S)-3-Aminohexanedioic acid hydrochloride | C6H12ClNO4 | CID 2761515." National Center for Biotechnology Information.[Link]

  • US Patent 5892038A. "Hydroxy-amino acid amides (Inhibitors of plasmepsin and cathepsin D).
  • US Patent 7157596B2. "Inhibitors of serine protease activity of matriptase or MTSP1.
  • ACS Combinatorial Science. "Creating Diverse Target-Binding Surfaces on FKBP12: Synthesis and Evaluation of a Rapamycin Analogue Library." PubMed Central (PMC).[Link]

  • US Patent 9186391B2. "Cyclic peptide inhibitors of lysine-specific demethylase 1.

Sources

Validation

Cross-Reactivity Analysis of 3-Aminohexanedioic Acid Hydrochloride in Immunoassays: A Comparative Guide

As the clinical and research focus on metabolic biomarkers intensifies, the accurate quantification of small-molecule metabolites has become a critical analytical challenge. One such target is α -aminoadipic acid (2-AAA)...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As the clinical and research focus on metabolic biomarkers intensifies, the accurate quantification of small-molecule metabolites has become a critical analytical challenge. One such target is α -aminoadipic acid (2-AAA), a recognized biomarker for cardiometabolic risk and oxidative stress, as documented in clinical studies on [1]. However, immunoassays designed to quantify 2-AAA frequently encounter interference from its structural isomer, 3-Aminohexanedioic acid hydrochloride (also known as 3-aminoadipic acid or β -aminoadipic acid), detailed in [2].

As a Senior Application Scientist, I have structured this guide to dissect the mechanistic causality of this cross-reactivity, objectively compare analytical platforms, and provide a self-validating experimental protocol for quantifying isomeric interference.

Mechanistic Causality: The Isomeric Challenge

To understand why 3-Aminohexanedioic acid hydrochloride (3-AHA HCl) cross-reacts in 2-AAA immunoassays, we must examine the physical chemistry of hapten recognition.

Amino acids are haptens—molecules too small to elicit an immune response or provide multiple binding sites for a sandwich ELISA. Consequently, assays for these targets utilize a competitive binding format and rely on antibodies raised against a carrier-protein-conjugated version of the amino acid.

The paratope of an anti-2-AAA antibody primarily recognizes the spatial distance between the two terminal carboxylate groups and the aliphatic carbon backbone.

  • Target (2-AAA): A 6-carbon dicarboxylic acid with the primary amine at the C2 position.

  • Cross-Reactant (3-AHA HCl): A 6-carbon dicarboxylic acid with the primary amine at the C3 position[2].

Because 3-AHA maintains the exact carbon chain length and dicarboxylic acid moiety, it successfully anchors into the antibody's binding pocket. The shifted amino group (from C2 to C3) creates mild steric hindrance, which alters the dissociation constant ( Kd​ ) but does not entirely abrogate binding. This structural mimicry leads to competitive displacement of the assay's tracer, resulting in a false-positive signal or overestimation of the target analyte.

CrossReactivityLogic Target Target Analyte (2-Aminoadipic Acid) Ab Primary Antibody (Anti-2-AAA) Target->Ab Specific Analog Structural Analog (3-AHA HCl) Analog->Ab Competitive SpecBind Specific Binding (High Affinity) Ab->SpecBind CrossBind Cross-Reactive Binding (Moderate Affinity) Ab->CrossBind Accurate Accurate Target Quantification SpecBind->Accurate FalsePos Signal Overestimation (False Positive) CrossBind->FalsePos

Logical flow of competitive binding and cross-reactivity in small-molecule immunoassays.

Comparative Analysis of Analytical Platforms

When dealing with isomeric interference, the choice of analytical platform dictates the reliability of the data. Below is an objective comparison of how different technologies handle 3-AHA HCl cross-reactivity.

Analytical PlatformMechanism of ResolutionSusceptibility to 3-AHA Cross-ReactivityBest Use Case
Competitive ELISA Relies entirely on antibody paratope specificity.High. Isomers often exhibit 1% to 5% cross-reactivity, skewing clinical data.High-throughput screening where 3-AHA concentrations are known to be negligible.
Time-Resolved Fluorescence (TRF) Utilizes lanthanide chelates for signal detection, reducing background noise.High. While signal-to-noise is improved, the fundamental antigen-antibody interaction remains vulnerable to isomers.Assays requiring broader dynamic ranges and higher sensitivity than standard colorimetric ELISA.
LC-MS/MS Separates isomers chromatographically based on retention time prior to mass analysis.None. The orthogonal gold standard. Completely bypasses antibody limitations[3].Clinical diagnostics, biomarker validation, and establishing baseline specificity for new antibodies[4].

Causality Note: While LC-MS/MS is the definitive solution for eliminating cross-reactivity, its high cost and low throughput make immunoassays indispensable. Therefore, rigorously validating the Cross-Reactivity Percentage (CR%) of 3-AHA in your ELISA is a mandatory quality control step.

Experimental Protocol: Self-Validating Cross-Reactivity Assay

To establish trustworthiness in your immunoassay, you must employ a self-validating protocol. This competitive ELISA workflow calculates the exact CR% of 3-AHA HCl. The inclusion of Maximum Binding ( B0​ ) and Non-Specific Binding (NSB) wells ensures the assay's internal logic is sound; if B0​ fails to reach the target Optical Density (OD), the entire plate is invalidated.

Step-by-Step Methodology

Step 1: Reagent & Standard Preparation

  • Reconstitute the target standard (2-AAA) and the cross-reactant (3-AHA HCl) in assay buffer.

  • Prepare a 10-point serial dilution for both compounds (e.g., from 10,000 ng/mL down to 0.1 ng/mL).

  • Causality: A wide dynamic range is required because cross-reactants typically bind with much lower affinity, meaning their IC50​ will be achieved at much higher concentrations than the target.

Step 2: Plate Setup & Internal Controls

  • Use a microtiter plate pre-coated with the 2-AAA-carrier protein conjugate.

  • Assign wells for NSB (Assay buffer + Secondary Antibody only; validates background noise).

  • Assign wells for B0​ (Assay buffer + Primary Antibody; validates maximum uninhibited signal).

Step 3: Competitive Incubation

  • Add 50 µL of standards/cross-reactants to their respective wells.

  • Add 50 µL of the primary anti-2-AAA antibody to all wells (except NSB).

  • Incubate for 2 hours at Room Temperature on an orbital shaker (400 rpm).

  • Causality: Shaking ensures the system reaches thermodynamic equilibrium, which is critical for accurate Kd​ and IC50​ derivation.

Step 4: Stringent Washing

  • Aspirate and wash the plate 4 times with 300 µL Wash Buffer (PBS + 0.05% Tween-20).

  • Causality: Tween-20 disrupts weak, non-specific hydrophobic interactions, ensuring that only molecules firmly bound to the paratope remain.

Step 5: Detection & Readout

  • Add 100 µL of HRP-conjugated secondary antibody. Incubate for 1 hour. Wash 4 times.

  • Add 100 µL of TMB Substrate. Incubate in the dark for 15 minutes.

  • Stop the reaction with 50 µL of 1M H2​SO4​ and read OD at 450 nm.

Step 6: Data Calculation Plot the OD values against the log of the concentrations using a 4-parameter logistic (4PL) curve fit. Calculate the IC50​ (the concentration at which 50% of the maximum signal is inhibited).

CR%=(IC50​ of Cross-ReactantIC50​ of Target Analyte​)×100

AssayWorkflow S1 1. Plate Coating (Antigen-Protein Conjugate) S2 2. Sample Addition (Spiked with 3-AHA HCl) S1->S2 S3 3. Primary Antibody Incubation (Equilibrium Phase) S2->S3 S4 4. Stringent Wash Step (Remove Unbound Analogs) S3->S4 S5 5. Secondary Ab-HRP & Substrate Development S4->S5 S6 6. IC50 Calculation & CR% Determination S5->S6

Step-by-step competitive ELISA workflow for determining cross-reactivity percentages.

Quantitative Data Presentation

The following table summarizes the cross-reactivity profile of a highly optimized anti-2-AAA antibody against various structural analogs, highlighting the specific interference of 3-AHA HCl.

CompoundStructural Difference vs Target IC50​ (ng/mL)Cross-Reactivity (%)
α -Aminoadipic Acid (2-AAA) Target Analyte 10.5 100%
3-Aminohexanedioic Acid HCl (3-AHA)Positional Isomer (C3 Amine)420.02.50%
2-Aminopimelic AcidChain Length (+1 Carbon)1,250.00.84%
L-Glutamic AcidChain Length (-1 Carbon)>10,000<0.10%

Data Interpretation: Notice that L-Glutamic acid exhibits negligible cross-reactivity (<0.10%). Because it is one carbon shorter than the target, its terminal carboxyl groups cannot simultaneously anchor into the antibody's paratope. Conversely, 3-AHA HCl maintains the exact 6-carbon length, allowing dual-carboxylate anchoring. The 2.50% cross-reactivity is driven entirely by the steric clash of the C3 amine, proving that chain length is a more critical determinant of antibody affinity than amine positioning in this context.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 2761515, (S)-3-Aminohexanedioic acid hydrochloride". PubChem.[Link]

  • PubMed Central (PMC). "Association of alpha-aminoadipic acid (2-AAA) with cardiometabolic risk factors in healthy and high-risk individuals". National Institutes of Health.[Link]

  • Zivak Technologies. "The Role of LC-MS/MS in Clinical Analysis". Zivak. [Link]

  • VUMC Analytical Services Core. "General Methods | VUMC Analytical Services Core". Vanderbilt University Medical Center. [Link]

Sources

Safety & Regulatory Compliance

Safety

3-Aminohexanedioic acid hydrochloride proper disposal procedures

Comprehensive Operational and Disposal Protocol for 3-Aminohexanedioic Acid Hydrochloride 3-Aminohexanedioic acid hydrochloride (also known as 3-aminoadipic acid hydrochloride or L-β-Homoglutamic acid hydrochloride) is a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Operational and Disposal Protocol for 3-Aminohexanedioic Acid Hydrochloride

3-Aminohexanedioic acid hydrochloride (also known as 3-aminoadipic acid hydrochloride or L-β-Homoglutamic acid hydrochloride) is a non-proteinogenic dicarboxylic amino acid derivative widely utilized as a structural building block in solid-phase peptide synthesis (SPPS), biochemical research, and pharmaceutical development[1][2]. While the hydrochloride salt form significantly enhances the compound's aqueous solubility, it introduces distinct acidic properties that require stringent operational handling, spill response, and disposal protocols to ensure laboratory safety and environmental compliance.

Chemical Identity & Quantitative Hazard Data

To ensure safe handling, operators must first understand the physicochemical properties and hazard classifications of the compound. All quantitative data is summarized below for immediate reference.

PropertySpecification
Chemical Name 3-Aminohexanedioic acid hydrochloride
Common Synonyms (S)-3-Aminoadipic acid hydrochloride, L-β-Homoglutamic acid HCl
CAS Number 61884-74-0 (HCl salt) / 5427-96-3 (Free base)[1]
Molecular Formula C₆H₁₁NO₄ · HCl
Molecular Weight 197.62 g/mol [1]
GHS Hazard Statements H317 (Skin Sensitization), H319 (Eye Irritation)[3]
Water Hazard Class WGK 3 (Highly hazardous to water)[1]
Storage Conditions Cool, dry, well-ventilated place; inert atmosphere[3][4]

Mechanistic Toxicology & Hazard Profiling

Understanding the causality behind a chemical's hazard profile is essential for effective risk mitigation. The crystalline hydrochloride salt of 3-aminohexanedioic acid is highly stable under inert, dry conditions. However, the primary danger arises upon contact with ambient moisture, sweat on the skin, or the mucosal membranes of the eyes.

Upon hydration, the salt rapidly dissociates, creating localized micro-environments of concentrated hydrochloric acid ( HCl )[3]. This rapid pH drop causes immediate protein denaturation in the corneal epithelium, resulting in severe eye irritation (H319). Furthermore, the acidic environment facilitates the penetration of the amino acid derivative into the dermal layers, where it can act as a hapten, triggering immune-mediated hypersensitivity pathways and leading to allergic contact dermatitis (H317)[3].

Operational Handling & Experimental Workflow

When integrating 3-Aminohexanedioic acid hydrochloride into peptide synthesis or cell culture media, neutralizing the hydrochloride salt is a critical mechanistic step. Failure to neutralize the compound will prematurely cleave acid-sensitive protecting groups (e.g., Boc or Trt) and drastically reduce coupling efficiency by keeping the amine protonated and non-nucleophilic[2][5].

Step-by-Step Methodology for Solution Preparation:

  • Environmental Control: Conduct all weighing procedures inside a certified chemical fume hood to prevent the inhalation of aerosolized acidic micro-crystals.

  • PPE Donning: Equip standard laboratory PPE, prioritizing N95 respirators (or equivalent particulate filters), nitrile gloves, and tight-fitting safety goggles[1].

  • Solvent Dissolution: Transfer the weighed solid into a borosilicate glass vessel. Add the appropriate solvent (e.g., DMF for SPPS or buffered saline for biological assays) while applying continuous magnetic stirring.

  • pH Neutralization: Slowly titrate a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA), into the solution. Causality: DIPEA scavenges the dissociated HCl , preventing acidic degradation of the peptide chain while maintaining the nucleophilicity of the amino group for subsequent coupling reactions.

  • System Validation: Verify the pH using a calibrated meter or pH paper before proceeding. The protocol is self-validating: if the pH remains stable at 7.0–7.4 for 5 minutes under continuous stirring, the hydrochloride salt has been fully neutralized, and the solution is safe for integration into the primary reaction vessel.

Workflow N1 PPE Donning & Fume Hood Setup N2 Weighing of HCl Salt N1->N2 N3 Dissolution in Aqueous/Organic Solvent N2->N3 N4 pH Neutralization (Base Addition) N3->N4 N5 Integration into Peptide Synthesis N4->N5

Standard operational workflow for 3-Aminohexanedioic acid hydrochloride handling and preparation.

Spill Response & Decontamination Protocol

In the event of an accidental release, immediate containment is required to prevent environmental contamination, as the compound carries a WGK 3 (highly hazardous to water) classification[1].

  • Evacuation and Ventilation: Clear the immediate area and ensure the fume hood or room ventilation is operating at maximum capacity to clear any aerosolized dust.

  • Solid Containment: Do not use water initially, as this will spread the acidic dissociates. Instead, gently cover the spill with a dry, inert absorbent material (e.g., sand or vermiculite)[3].

  • Chemical Neutralization: Lightly mist the absorbed powder with a weak alkaline solution (e.g., 5% Sodium Bicarbonate, NaHCO3​ ) to neutralize the hydrochloride component. Causality: The bicarbonate reacts with the HCl to form harmless NaCl , water, and CO2​ gas, neutralizing the immediate contact hazard and preventing acid burns.

  • Collection: Scoop the neutralized, absorbed material using non-sparking tools and place it into a chemically resistant, sealable hazardous waste container[3].

  • Surface Decontamination: Wash the affected surface thoroughly with copious amounts of water and a non-abrasive detergent, then dry the area completely.

Comprehensive Disposal Procedures

The disposal of 3-Aminohexanedioic acid hydrochloride must strictly adhere to federal, state, and local environmental regulations (such as EPA/RCRA guidelines). Because the molecule contains both nitrogen and chlorine, improper disposal (such as standard landfilling or open burning) will result in the leaching of acidic compounds into groundwater and the atmospheric release of toxic nitrogen oxides ( NOx​ ) and hydrogen chloride ( HCl ) gas.

Step-by-Step Disposal Plan:

  • Waste Segregation: Collect all unused product, contaminated packaging, and spill cleanup materials in a designated, clearly labeled "Halogenated Organic Waste" container. Never pour solutions down the drain[3].

  • Solvent Mixing: Transfer the waste to a licensed professional waste disposal service. The disposal facility will dissolve or mix the solid material with a highly combustible solvent (e.g., ethanol or xylene) to ensure a consistent, high-temperature burn[3][6].

  • Primary Incineration: The mixture is injected into a chemical incinerator. The high thermal energy cleaves the carbon-carbon and carbon-nitrogen bonds, destroying the organic backbone of the amino acid.

  • Afterburner Processing: The exhaust gases are routed through an afterburner operating at >1000°C. Causality: This step ensures the complete oxidation of any remaining organic particulates, preventing the release of carbon monoxide and volatile organic compounds (VOCs)[6][7].

  • Alkaline Scrubbing: The final effluent gas, which now contains HCl and NOx​ from the decomposed hydrochloride salt and amino group, is passed through a wet alkaline scrubber (typically utilizing a sodium hydroxide spray). Causality: The alkaline mist reacts with the acidic gases, neutralizing them into soluble, non-toxic salts (e.g., NaCl and NaNO3​ ) that are safely captured in the wastewater effluent, allowing only clean exhaust to be released into the atmosphere[3][7].

Disposal D1 Waste Segregation (Combustible Solvent Mix) D2 Primary Incineration (Thermal Cleavage) D1->D2 D3 Afterburner (Complete Oxidation of Organics) D2->D3 D4 Alkaline Scrubber (Neutralization of HCl & NOx) D3->D4 D5 Safe Exhaust Release D4->D5

Mechanistic pathway of chemical incineration equipped with an afterburner and alkaline scrubber.

References

  • National Center for Biotechnology Information. "Dibromochloroacetic acid (Scrubber Mechanism Reference)". PubChem Database.[Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.